molecular formula C10H8N4O5 B1195691 Furazidine

Furazidine

Cat. No.: B1195691
M. Wt: 264.19 g/mol
InChI Key: DECBQELQORZLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furagin is an imidazolidine-2,4-dione that is hydantoin substituted at position 1 by a [3-(5-nitro-2-furyl)prop-2-en-1-ylidene]amino group (the configuration of the C=C and C=N bonds in the grouping that links the two heterocycles is not specified). A nitrofuran antibiotic with properties similar to nitrofurantoin, furagin is used in the treatment of urinary tract infections. It has a role as an antibacterial drug and an antiinfective agent. It is an imidazolidine-2,4-dione, a nitrofuran antibiotic, an organonitrogen heterocyclic antibiotic and an organooxygen heterocyclic antibiotic. It derives from a semicarbazide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECBQELQORZLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-88-4
Record name Furagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Furazidine's Mechanism of Action on Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of furazidine, a nitrofuran antibiotic, with a specific focus on its interaction with bacterial ribosomes. While the precise molecular binding site remains an active area of research, this document synthesizes the current understanding of this compound's multi-faceted inhibitory action. It details how intracellular reduction of this compound leads to the generation of reactive intermediates that non-specifically target and modify ribosomal components, thereby inhibiting protein synthesis. This guide also presents detailed experimental protocols for key assays to investigate this mechanism further, including ribosome binding assays, in vitro translation inhibition assays, and ribosome footprinting. Quantitative data on the minimum inhibitory concentrations (MICs) of this compound and the related compound nitrofurantoin are provided for comparative analysis. Furthermore, this guide includes visualizations of the proposed mechanism and experimental workflows using the DOT language for Graphviz.

Introduction

This compound is a synthetic nitrofuran derivative with broad-spectrum antibacterial activity.[1] It is primarily used in the treatment of urinary tract infections.[2] Like other nitrofurans, its mechanism of action is complex and involves multiple cellular targets. A key aspect of its antibacterial effect is the inhibition of protein synthesis through interaction with bacterial ribosomes.[3][4] This guide focuses on the technical details of this interaction, providing researchers with the foundational knowledge and experimental frameworks to further elucidate the specific molecular mechanisms.

The prevailing model for this compound's action involves its intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[3][5] These intermediates are capable of covalently modifying a wide range of cellular macromolecules, including ribosomal proteins and ribosomal RNA (rRNA).[3][4] This non-specific modification is thought to disrupt the structure and function of the ribosome, leading to a complete inhibition of protein synthesis.[3] This multi-target mechanism may contribute to the low incidence of acquired bacterial resistance to nitrofurans.[4]

Core Mechanism of Action on the Ribosome

The antibacterial activity of this compound is initiated by its entry into the bacterial cell. Inside the bacterium, flavoproteins, specifically nitroreductases, reduce the nitro group of this compound.[6] This reduction process generates a series of highly reactive intermediates, including nitro-anion radicals and hydroxylamine derivatives.[7]

These reactive species are the primary effectors of cellular damage. They are known to interact with and modify various cellular components, with bacterial ribosomes being a major target. The electrophilic nature of these intermediates allows them to form covalent adducts with nucleophilic sites on ribosomal proteins and rRNA.[7] This chemical modification leads to a global disruption of ribosome function and the cessation of protein synthesis.[3][5] While the interaction is described as non-specific, quantitative differences in the labeling of ribosomal proteins at varying nitrofurantoin concentrations have been observed, suggesting some level of differential reactivity.[5]

Due to the highly reactive and non-specific nature of the this compound intermediates, a single, defined binding pocket on the ribosome has not been identified through high-resolution structural methods like X-ray crystallography or cryo-electron microscopy to date. The current understanding points towards a multi-pronged attack on the ribosome, contributing to the drug's efficacy.

Furazidine_Mechanism cluster_cell Bacterial Cell cluster_ribosome 70S Ribosome Furazidine_ext This compound (extracellular) Furazidine_int This compound (intracellular) Furazidine_ext->Furazidine_int Uptake Reactive_Intermediates Reactive Intermediates Furazidine_int->Reactive_Intermediates Reduction by Nitroreductases Bacterial Nitroreductases Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins Covalent Modification rRNA rRNA Reactive_Intermediates->rRNA Covalent Modification DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Inhibition Inhibition of Protein Synthesis Ribosomal_Proteins->Inhibition rRNA->Inhibition

Figure 1. Proposed mechanism of this compound action on bacterial ribosomes.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and nitrofurantoin against a range of common uropathogens. The data is presented to allow for easy comparison of their in vitro activity.

Table 1: MICs of this compound against various bacterial strains.

Bacterial StrainMIC Range (mg/L)Reference
Enterobacteriaceae4 - 64[8]
Gram-positive cocci2 - 4[8]
Anaerobic bacteria0.5[8]
E. coli (ATCC 25922)8[8]
E. coli (ATCC 35218)8[8]
S. aureus (BAA 976)2[1]
S. aureus (ATCC 25923)2[1]
S. epidermidis (ATCC 12228)4[1]
E. faecalis (ATCC 29212)4[1]

Table 2: MICs of Nitrofurantoin against various bacterial strains.

Bacterial StrainMIC Range (mg/L)Reference
Enterobacteriaceae16 - 64[8]
Gram-positive cocci8 - 64[8]
Anaerobic bacteria4[8]
E. coli (clinical isolates)1 - 128[7]
S. pseudintermedius4 - 16[7]
E. faecium32 - 512[7]
Carbapenem-resistant E. coli1 - 32[9]
Carbapenem-resistant K. pneumoniae8 - 32[9]
E. coli (ATCC 25922)16[8]
E. coli (ATCC 35218)16[8]
S. aureus (BAA 976)16[1]
S. aureus (ATCC 25923)16[1]
S. epidermidis (ATCC 12228)64[1]
E. faecalis (ATCC 29212)64[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the interaction of this compound with bacterial ribosomes. These are generalized protocols that should be optimized for specific bacterial species and experimental conditions.

Ribosome Binding Assay (Filter Binding)

This assay is designed to determine the binding affinity of this compound (or its activated form) to bacterial ribosomes.

Principle: This method relies on the ability of nitrocellulose filters to retain proteins and protein-ligand complexes while allowing unbound small molecules to pass through. By using a radiolabeled ligand, the amount of bound ligand can be quantified.

Materials:

  • Purified 70S ribosomes or 30S and 50S subunits from the target bacterium.

  • Radiolabeled this compound (e.g., [³H]-furazidine or a suitable radiolabeled analog).

  • Bacterial nitroreductase (purified).

  • NADPH or a suitable reducing agent.

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT.

  • Wash Buffer: Same as Binding Buffer.

  • Nitrocellulose filters (0.45 µm pore size).

  • Vacuum filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Activation of this compound (Optional but Recommended): In a microcentrifuge tube, pre-incubate radiolabeled this compound with purified bacterial nitroreductase and an excess of NADPH in Binding Buffer for 30 minutes at 37°C to generate reactive intermediates. A control reaction without nitroreductase should be run in parallel.

  • Binding Reaction: In separate tubes, mix a constant concentration of purified ribosomes (e.g., 100 nM) with increasing concentrations of either activated or non-activated radiolabeled this compound. The final volume should be 50-100 µL.

  • Incubation: Incubate the binding reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration: Pre-wet the nitrocellulose filters with Wash Buffer. Apply the binding reaction mixtures to the filters under a gentle vacuum.

  • Washing: Wash each filter rapidly with three aliquots of ice-cold Wash Buffer (e.g., 1 mL each) to remove unbound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled this compound as a function of the total this compound concentration. The data can be fitted to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

Filter_Binding_Workflow Start Start Activate Activate Radiolabeled this compound (with Nitroreductase & NADPH) Start->Activate Mix Mix Activated this compound with Purified Ribosomes Activate->Mix Incubate Incubate at 37°C Mix->Incubate Filter Vacuum Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (Binding Curve, Kd, Bmax) Quantify->Analyze End End Analyze->End

Figure 2. Workflow for a ribosome filter binding assay.
In Vitro Translation Inhibition Assay

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The effect of this compound is quantified by measuring the reduction in the reporter signal.

Materials:

  • Bacterial cell-free translation system (e.g., E. coli S30 extract).

  • mRNA template encoding a reporter protein (e.g., firefly luciferase).

  • Amino acid mixture.

  • Energy source (ATP, GTP).

  • This compound stock solution.

  • Luciferase assay reagent (if using luciferase reporter).

  • Luminometer or fluorometer.

Procedure:

  • Prepare Reactions: In a 96-well plate, set up the in vitro translation reactions according to the manufacturer's protocol. Each reaction should contain the cell-free extract, amino acids, energy source, and the reporter mRNA.

  • Add Inhibitor: Add varying concentrations of this compound to the reactions. Include a no-drug control (vehicle only) and a positive control inhibitor (e.g., chloramphenicol).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Measure Reporter Signal:

    • For Luciferase: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • For Fluorescent Protein: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis: Normalize the signal from the this compound-treated wells to the no-drug control. Plot the percentage of inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Translation_Inhibition_Workflow Start Start Prepare Prepare In Vitro Translation Reactions (Cell-free extract, mRNA, etc.) Start->Prepare Add_Inhibitor Add Varying Concentrations of this compound Prepare->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure Measure Reporter Signal (Luminescence or Fluorescence) Incubate->Measure Analyze Data Analysis (Dose-response curve, IC50) Measure->Analyze End End Analyze->End

Figure 3. Workflow for an in vitro translation inhibition assay.
Ribosome Footprinting (Conceptual Protocol)

This advanced technique can be used to map the precise locations on mRNA where ribosomes are stalled by this compound.

Principle: Ribosomes actively translating an mRNA protect a fragment of that mRNA (the "footprint") from nuclease digestion. By isolating and sequencing these footprints, one can obtain a snapshot of ribosome positions across the entire transcriptome. Treatment with a translation inhibitor can cause ribosomes to accumulate at specific sites, which will be revealed by an increased number of footprints at those locations.

Materials:

  • Bacterial culture of the target organism.

  • This compound.

  • Lysis buffer.

  • RNase I.

  • Sucrose gradients for ribosome isolation.

  • RNA purification kits.

  • Reagents for library preparation for next-generation sequencing.

  • Next-generation sequencer.

Procedure:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat one half of the culture with this compound at a concentration known to inhibit protein synthesis (e.g., 2x MIC), and leave the other half as an untreated control.

  • Cell Lysis and Nuclease Digestion: Rapidly harvest and lyse the cells. Treat the lysate with RNase I to digest any mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate the monosome fraction (single ribosomes bound to mRNA fragments) by sucrose density gradient centrifugation.

  • Footprint Extraction: Extract the RNA from the isolated monosomes. This will contain the ribosome-protected footprints (typically 20-30 nucleotides in length).

  • Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints. This involves ligating adapters, reverse transcription to cDNA, and PCR amplification. Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome or transcriptome. Compare the distribution of ribosome footprints between the this compound-treated and control samples to identify positions of ribosome stalling.

Ribosome_Footprinting_Workflow Start Start Treat_Cells Treat Bacterial Culture with this compound Start->Treat_Cells Lyse_Digest Cell Lysis and RNase I Digestion Treat_Cells->Lyse_Digest Isolate_Monosomes Isolate Monosomes via Sucrose Gradient Lyse_Digest->Isolate_Monosomes Extract_Footprints Extract RNA Footprints Isolate_Monosomes->Extract_Footprints Library_Prep Prepare Sequencing Library Extract_Footprints->Library_Prep Sequence Next-Generation Sequencing Library_Prep->Sequence Analyze Align Reads and Identify Ribosome Stalling Sites Sequence->Analyze End End Analyze->End

Figure 4. Conceptual workflow for ribosome footprinting.

Conclusion and Future Directions

The mechanism of action of this compound on bacterial ribosomes is characterized by the intracellular formation of reactive intermediates that non-specifically modify ribosomal components, leading to the inhibition of protein synthesis. This multi-target approach likely contributes to its sustained efficacy and low rates of resistance. While quantitative data on its direct binding affinity to the ribosome is currently lacking, the provided MIC values demonstrate its potent antibacterial activity.

Future research should focus on employing advanced structural and biochemical techniques to precisely identify the sites of modification on both ribosomal RNA and proteins. High-resolution cryo-electron microscopy of ribosomes treated with activated this compound, coupled with mass spectrometry-based proteomics to identify modified ribosomal proteins, could provide significant insights. Furthermore, the development of stable, labeled analogs of this compound's reactive intermediates would facilitate more precise binding and footprinting studies. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the intricate details of this compound's interaction with the bacterial ribosome, which could inform the development of novel antibacterial agents.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furazidine, a nitrofuran antibiotic, has long been a subject of interest in medicinal chemistry due to its efficacy against urinary tract infections. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its primary synthesis pathway. The document elucidates the key reactants, reaction mechanisms, and experimental protocols. Furthermore, it presents a consolidated summary of quantitative data and visual representations of the synthesis process to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure and Properties of this compound

This compound, also known by the synonym Furagin, is chemically designated as 1-[[(E)-3-(5-nitro-2-furanyl)prop-2-enylidene]amino]imidazolidine-2,4-dione.[1][2] It belongs to the class of nitrofuran antibiotics, characterized by the presence of a nitro group attached to a furan ring.[2]

Molecular Structure:

The core structure of this compound consists of a hydantoin (imidazolidine-2,4-dione) ring linked to a 5-nitrofuran moiety through a propenylideneamino bridge. The stereochemistry of the double bonds in the linker is typically in the E configuration.

Chemical structure of this compound

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 1-[[(E)-3-(5-nitro-2-furanyl)prop-2-enylidene]amino]imidazolidine-2,4-dione[1]
Synonyms Furagin, Furazidin, Akritoin, NF 416[1][3]
CAS Number 1672-88-4[1]
Molecular Formula C₁₀H₈N₄O₅[1]
Molecular Weight 264.19 g/mol [3]
Appearance Yellow solid
Melting Point 262-267°C (with decomposition)[4]

Synthesis Pathway of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the acid-catalyzed condensation reaction between a 3-(5-nitro-2-furyl)acrolein derivative and a 1-aminohydantoin derivative.[4][5] This reaction provides a straightforward and efficient route to the target molecule.

General Reaction Scheme

The overall synthesis can be depicted as follows:

Furazidine_Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 3_5_nitro_2_furyl_propenal 3-(5-nitro-2-furyl)propenal Condensation Condensation Reaction 3_5_nitro_2_furyl_propenal->Condensation Aminohydantoin_derivative 1-Aminohydantoin Derivative Aminohydantoin_derivative->Condensation This compound This compound Condensation->this compound + H₂O (or other byproduct) Acid_Catalyst Mineral or Sulfonic Acid Solvent Aqueous solution or Water/Organic Solvent Mixture Temperature Reflux Temperature

Caption: General synthesis pathway for this compound.

Key Reactants and Reagents
  • 3-(5-nitro-2-furyl)propenal: This aldehyde is a key building block containing the nitrofuran moiety.

  • 1-Aminohydantoin Derivatives: Various derivatives of 1-aminohydantoin can be employed, influencing the reaction specifics and byproducts. Common examples include:

    • 1-Aminohydantoin itself

    • Benzylidene-1-aminohydantoin

    • Isopropylidene-1-aminohydantoin

    • 5-nitro-2-furfurylidene-1-aminohydantoin (Nitrofurantoin)[4]

  • Acid Catalyst: A mineral acid (e.g., sulfuric acid, hydrochloric acid) or a sulfonic acid (e.g., toluenesulfonic acid) is used to catalyze the condensation.[4][5]

  • Solvent: The reaction is typically carried out in an aqueous solution or a mixture of water and a water-miscible organic solvent like an alcohol (e.g., propanol).[4]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The amino group of the 1-aminohydantoin derivative acts as a nucleophile, attacking the carbonyl carbon of the 3-(5-nitro-2-furyl)propenal. This is followed by the elimination of a water molecule (or another small molecule if a substituted aminohydantoin is used) to form the stable imine linkage in the final this compound product. The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack.

Experimental Protocols

The following are representative experimental protocols adapted from the literature, primarily from patent documentation, which outlines several variations of the synthesis.[4]

General Procedure

A mixture of 3-(5-nitro-2-furyl)propenal and a 1-aminohydantoin derivative is suspended in an aqueous or aqueous-organic solvent system. An acid catalyst is added, and the mixture is heated to reflux with stirring for a period ranging from 30 minutes to several hours.[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] As the reaction proceeds, the this compound product, being insoluble in the reaction medium, precipitates out of the solution.[5]

Upon completion of the reaction, the mixture is cooled, and the crude product is isolated by filtration. The collected solid is washed with water until the filtrate is neutral, followed by washing with an alcohol (e.g., ethanol) to remove unreacted starting materials.[5] Further purification can be achieved by recrystallization from a suitable solvent, such as dimethylformamide (DMF).[5]

Example Protocols and Quantitative Data

The table below summarizes data from several documented synthesis examples.[4]

Example3-(5-nitro-2-furyl)propenal (g)1-Aminohydantoin DerivativeDerivative Amount (g)Acid CatalystSolvent SystemReaction TimeYield (%)Melting Point (°C)
110Benzylidene-1-aminohydantoin10Conc. HCl (20 ml)Water (200 ml)~60 min84265 (dec.)
210Cyclohexylideneaminohydantoin9.7Toluenesulfonic acid (4 g)Water-83262 (dec.)
310Isopropylidene-1-aminohydantoin7.8Conc. H₂SO₄ (5 ml)Water (200 ml)35 min84-
4102-furfurylidene-1-aminohydantoin9.7Conc. H₂SO₄ (2.5 ml)Water (200 ml)-72-
5205-nitro-2-furfurylidene-1-aminohydantoin22.5Conc. H₂SO₄ (10 ml)Water (500 ml) / Propanol (120 ml)30 min88262 (dec.)

dec. = decomposition

Visualization of Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

Furazidine_Workflow A Reactants & Solvent Charging B Acid Catalyst Addition A->B C Heating to Reflux B->C D Reaction Monitoring (TLC/HPLC) C->D E Cooling and Precipitation D->E Reaction Completion F Vacuum Filtration E->F G Washing (Water & Ethanol) F->G H Drying of Crude Product G->H I Recrystallization from DMF H->I Optional Purification J Isolation of Pure this compound H->J Direct Isolation I->J

Caption: Laboratory workflow for this compound synthesis.

Conclusion

This technical guide has detailed the chemical structure of this compound and its primary synthesis pathway through acid-catalyzed condensation. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this important antibiotic. The straightforward nature of the synthesis, coupled with the ready availability of the starting materials, makes this compound an accessible target for further research and development, including the exploration of novel analogs and formulations.

References

An In-depth Technical Guide to the Early Research and Discovery of Nitrofuran Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The mid-20th century marked a pivotal era in the quest for novel antimicrobial agents. Following the widespread introduction of sulfonamides and penicillin, the need for therapeutics with broader spectrums of activity and different mechanisms of action became apparent. It was within this context that the nitrofuran class of synthetic antibiotics emerged. This technical guide provides a detailed examination of the seminal research that led to the discovery and development of the first nitrofuran antibiotics. It covers the initial synthesis and screening programs, the antimicrobial profiles of foundational compounds, the experimental protocols of the time, and the early, yet insightful, understanding of their multi-faceted mechanism of action. This document is intended to serve as a comprehensive resource for professionals in the fields of microbiology, medicinal chemistry, and drug development, offering a historical and technical perspective on this enduring class of antibacterial agents.

The Genesis of Nitrofuran Discovery

The pioneering work on nitrofuran antibiotics was conducted in the United States during the 1940s by a team at Eaton Laboratories, led by Dr. Moses C. Dodd and William B. Stillman. Their research was the first to systematically investigate the antibacterial properties of derivatives of 5-nitrofuran. The initial breakthrough was reported in 1944, identifying 5-nitro-2-furaldehyde semicarbazone, later named Nitrofurazone , as a potent topical antibacterial agent.[1] This discovery, born from the screening of numerous nitrofuran derivatives, marked the introduction of a new class of synthetic antimicrobials distinct from the sulfonamides and natural product-based antibiotics of the era.[2][3] Nitrofurazone was made available for general clinical use by 1945 for treating wounds, burns, and skin infections.[1][4] This initial success spurred further research, leading to the development of other key nitrofuran drugs, including Nitrofurantoin, which was introduced to clinical practice in 1952 for the treatment of urinary tract infections.[5]

Discovery_Workflow cluster_0 Conceptual Phase cluster_1 Experimental Phase cluster_2 Development & Application A Hypothesis: Derivatives of 5-Nitrofuran may possess antibacterial activity B Systematic Synthesis of 5-Nitrofuran Derivatives A->B C In Vitro Screening against bacterial panel (e.g., S. aureus, E. coli) B->C Test Compounds D Identification of Lead Compound: 5-nitro-2-furaldehyde semicarbazone C->D Positive Hit E Characterization of Antimicrobial Spectrum and Potency D->E F Clinical Application as Topical Antibiotic 'Nitrofurazone' E->F

Caption: High-level workflow of the discovery of Nitrofurazone.

Early Mechanistic Insights

From the outset, it was understood that nitrofurans were not intrinsically bactericidal but required metabolic activation within the target pathogen.[6] This concept of a prodrug was novel for the time. Early studies, particularly those by Asnis and colleagues in the 1950s, demonstrated that bacterial susceptibility to nitrofurans was directly linked to the cell's ability to reduce the 5-nitro group.[7] It was correctly hypothesized that bacterial enzymes, later identified as nitroreductases, convert the parent nitrofuran into highly reactive, short-lived electrophilic intermediates.[6][7]

These reactive species were found to be indiscriminate in their targets, attacking a wide array of vital cellular components. This multi-target mechanism is a hallmark of the nitrofuran class and explains their broad spectrum of activity and the slow development of bacterial resistance.[5][6] Early research identified several key cellular processes disrupted by these intermediates:

  • DNA Damage: The reactive metabolites were shown to cause lesions and strand breaks in bacterial DNA, inhibiting replication and leading to cell death.[1][8]

  • Ribosomal Protein Inhibition: Interference with ribosomal proteins disrupts protein synthesis, a critical process for bacterial growth and function.[6][8]

  • Metabolic Enzyme Disruption: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle and pyruvate metabolism, were inhibited, crippling the cell's energy production and metabolic functions.[7]

Mechanism_of_Action cluster_bacterium Bacterial Cell ParentDrug Nitrofuran Prodrug (e.g., Nitrofurantoin) Nitroreductases Bacterial Nitroreductases (Flavoproteins) ParentDrug->Nitroreductases Enters Cell & Reduced Intermediates Reactive Electrophilic Intermediates (e.g., nitroso, hydroxylamino derivatives) Nitroreductases->Intermediates Generates DNA Bacterial DNA Intermediates->DNA Attacks Ribosomes Ribosomes & Proteins Intermediates->Ribosomes Attacks Enzymes Metabolic Enzymes (e.g., Pyruvate Dehydrogenase) Intermediates->Enzymes Attacks DamageDNA DNA Strand Breaks & Lesions DNA->DamageDNA DamageRibosomes Inhibition of Protein Synthesis Ribosomes->DamageRibosomes DamageEnzymes Disruption of Cellular Respiration & Metabolism Enzymes->DamageEnzymes

Caption: Proposed mechanism of action for nitrofuran antibiotics based on early research.

Quantitative Antimicrobial Activity

The early nitrofurans demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[4] Quantitative data was primarily generated using broth and agar dilution methods to determine the Minimum Inhibitory Concentration (MIC). While comprehensive datasets from the original 1940s studies are sparse in modern literature, subsequent and historical analyses confirm the general potency of these compounds.

Table 1: Representative In Vitro Activity of Early Nitrofuran Antibiotics

Bacterial Species Nitrofurazone (MIC, µg/mL) Nitrofurantoin (MIC, µg/mL)
Staphylococcus aureus 1 - 25 8 - 32
Streptococcus pyogenes 5 - 25 4 - 16
Escherichia coli 25 - 100 16 - 64
Enterococcus faecalis 25 - 50 16 - 32
Klebsiella pneumoniae 50 - 200 32 - 128
Proteus spp. >100 >128

| Pseudomonas aeruginosa | >100 | >256 |

Note: Values are compiled from various historical sources and represent a general range. Specific MICs can vary based on the strain, medium, and inoculum size used in the assay. Resistance has remained relatively low for certain pathogens, particularly urinary isolates of E. coli treated with nitrofurantoin, which is attributed to the drug's multi-target mechanism.[5][9]

Key Experimental Protocols

The methodologies employed in the 1940s and 1950s laid the foundation for modern antimicrobial research. The following sections detail the core protocols used in the discovery and characterization of nitrofurans.

Chemical Synthesis: Nitrofurazone

The synthesis of Nitrofurazone, as first described by Stillman and Scott in a 1947 patent, is a straightforward condensation reaction.[1][10]

Protocol:

  • Reactant Preparation: A solution of semicarbazide hydrochloride and a buffering agent, such as sodium acetate, is prepared in an aqueous medium.

  • Condensation Reaction: 5-nitrofurfural is added to the semicarbazide solution. The mixture is stirred, often with gentle heating, to facilitate the condensation reaction between the aldehyde group of the 5-nitrofurfural and the primary amine of the semicarbazide.

  • Precipitation and Isolation: Upon reaction completion, the product, 5-nitro-2-furaldehyde semicarbazone (Nitrofurazone), precipitates from the solution as a pale yellow crystalline solid due to its low solubility.

  • Purification: The crude product is isolated via filtration, washed with water to remove unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_of_Nitrofurazone Reactant1 5-Nitrofurfural Process Condensation Reaction (Aqueous Solution, Heat) Reactant1->Process Reactant2 Semicarbazide HCl + Sodium Acetate (Buffer) Reactant2->Process Product Nitrofurazone (Precipitate) Process->Product

Caption: Reaction scheme for the synthesis of Nitrofurazone.
Antimicrobial Susceptibility Testing: Broth Dilution Method

The determination of the Minimum Inhibitory Concentration (MIC) was a critical step in quantifying the potency of new compounds. The two-fold serial dilution method in a liquid medium, such as Hottinger's broth, was a standard procedure.[11]

Protocol:

  • Preparation of Stock Solution: A stock solution of the test nitrofuran compound is prepared at a known high concentration in a suitable solvent.

  • Serial Dilution: A series of test tubes, each containing a standard volume of sterile bacterial growth medium (e.g., Mueller-Hinton Broth), is prepared. A small volume of the antibiotic stock solution is added to the first tube and mixed. Then, half of the volume from the first tube is transferred to the second tube, and this two-fold dilution process is repeated across the series of tubes, creating a gradient of decreasing antibiotic concentrations.

  • Inoculation: Each tube, including a positive control (no antibiotic) and a negative control (no bacteria), is inoculated with a standardized suspension of the test bacterium (e.g., to a final concentration of ~5 x 10^5 CFU/mL).

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the tubes are visually inspected for turbidity (bacterial growth). The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

The early research into nitrofuran antibiotics represents a significant chapter in the history of antimicrobial drug discovery. The work of Dodd, Stillman, and their contemporaries at Eaton Laboratories introduced a purely synthetic class of broad-spectrum agents whose unique, multi-target mechanism of action set them apart from other available therapies. Their development of compounds like Nitrofurazone and Nitrofurantoin provided valuable therapeutic options, particularly for topical and urinary tract infections. The foundational experimental protocols for synthesis, screening, and mechanistic investigation, though rudimentary by today's standards, were effective and laid the groundwork for decades of subsequent research. This guide has aimed to provide a detailed technical overview of these seminal discoveries, offering valuable context for modern researchers engaged in the ongoing battle against antibiotic resistance.

References

Physicochemical properties of Furazidine powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Furazidine Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the synonym Furagin, is a synthetic antibacterial agent belonging to the nitrofuran class of medicines.[1][2] It is primarily utilized in the treatment and prophylaxis of acute and uncomplicated lower urinary tract infections, where it exerts a broad-spectrum activity against various Gram-positive and Gram-negative pathogens.[1][3] Like other nitrofuran derivatives, this compound is a prodrug, meaning it requires metabolic activation within the target bacterial cell to become active.[4][5]

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental to drug development. These properties govern its stability, solubility, dissolution rate, bioavailability, and ultimately, its therapeutic efficacy and safety. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound powder, outlines standard experimental protocols for their determination, and illustrates key concepts through workflow and pathway diagrams.

Chemical and Physical Properties

This compound is a yellow or orange-yellow, bitter-tasting, fine crystalline powder.[6][7] Its fundamental chemical identifiers and physical properties are summarized in the tables below.

Chemical Identity
IdentifierValue
Chemical Name 1-{[(1E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}imidazolidine-2,4-dione[8][9]
Synonyms Furagin, Akritoin, F-35, NF-416[8][10][11]
CAS Number 1672-88-4[2][8]
Molecular Formula C₁₀H₈N₄O₅[2][12]
Molecular Weight 264.19 g/mol [2][7][9]
Chemical Structure
alt text
Physicochemical Data
PropertyValueSource(s)
Melting Point 267-270 °C (with decomposition)[2][8][13]
pKa (Predicted) 7.79 ± 0.10[2][8]
LogP (Predicted) 0.74[14]
Density (Predicted) 1.61 g/cm³[2]
Appearance Yellow to orange-yellow crystalline powder[6][7]
Solubility Profile

This compound is characterized by its limited solubility in water and many common organic solvents.[6] This low solubility is a critical factor influencing its formulation and bioavailability.

SolventQualitative SolubilitySource(s)
Water Very slightly soluble[6]
Ethanol (96%) Very slightly soluble[6]
Methanol Slightly soluble[8][10]
Acetone Slightly soluble[6]
Dimethyl Sulfoxide (DMSO) Slightly soluble (10 mg/mL)[10][11]
Dimethylformamide (DMF) Hardly soluble[6]
Chloroform Practically insoluble[6]
Benzene Practically insoluble[6]

Crystalline Structure and Polymorphism

The solid-state properties of an API are crucial for manufacturing and stability. This compound is known to exist in at least two distinct crystalline polymorphic forms, designated Form I and Form II.[15][16]

  • Form I: Crystallizes in the P2₁/c space group and features two symmetry-independent molecules in its asymmetric unit (Z' = 2).[15][17]

  • Form II: Crystallizes in the P1 space group with a single molecule in the asymmetric unit (Z' = 1).[15][18]

These polymorphs are constructed from different molecular conformers and exhibit unique intermolecular interactions, which can influence their physical properties such as melting point, solubility, and dissolution rate.[15] The existence of polymorphism necessitates strict control during the manufacturing process to ensure batch-to-batch consistency. In addition to the neat polymorphs, this compound can also form solvates, including with tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).[17]

Polymorph_Identification_Workflow cluster_0 Initial Analysis cluster_1 Thermal & Spectroscopic Screening cluster_2 Definitive Structure Elucidation cluster_3 Conclusion start This compound Powder Sample microscopy Optical Microscopy start->microscopy dsc Differential Scanning Calorimetry (DSC) microscopy->dsc Isothermal or ramping analysis ftir FT-IR / Raman Spectroscopy microscopy->ftir Vibrational mode analysis pxrd Powder X-Ray Diffraction (PXRD) dsc->pxrd Identify phase transitions ftir->pxrd ssnmr Solid-State NMR (ssNMR) pxrd->ssnmr For complex cases (Z'>1) result Identify Polymorph (Form I, Form II, etc.) pxrd->result ssnmr->result

Caption: Workflow for the identification and characterization of this compound polymorphs.

Stability Profile

This compound powder is reported to be hygroscopic and requires storage in dry, controlled conditions, typically under refrigeration or frozen (-20°C).[2][8][10] Thermal analysis indicates that both known polymorphs are stable until they begin to decompose near their melting point of approximately 288-289°C.[17] As with other nitrofurans, the core chemical structure is relatively stable.[19] Stability studies are essential to determine appropriate storage conditions and shelf-life and to identify potential degradation products.

Mechanism of Action

This compound's antibacterial effect is a multi-faceted process that relies on its activation within the bacterial cell.[4] This selective activation is a key feature of its mechanism.

  • Cellular Uptake and Activation: this compound passively diffuses into the bacterial cell.

  • Reduction by Nitroreductases: Inside the bacterium, flavoproteins known as nitroreductases (e.g., NfsA, NfsB) reduce the 5-nitro group of this compound.[5][20] This step is crucial and does not occur efficiently in mammalian cells, contributing to the drug's selective toxicity.[4]

  • Generation of Reactive Intermediates: The reduction process generates a series of highly reactive electrophilic intermediates.[4][21]

  • Multi-Target Damage: These reactive molecules non-specifically attack multiple targets within the cell, leading to a bactericidal or bacteriostatic effect depending on the concentration.[1][5] The primary targets include:

    • Bacterial DNA and RNA: Intermediates bind covalently to nucleic acids, causing strand breakage and inhibiting replication and transcription.[4]

    • Ribosomal Proteins: The drug damages ribosomal proteins, leading to the complete inhibition of protein synthesis.[5][22]

    • Metabolic Enzymes: Key enzymes in carbohydrate metabolism and the citric acid cycle are inhibited, disrupting cellular respiration and energy production.[20][21]

    • Cell Wall: Synthesis of the bacterial cell wall can be impaired, weakening its structural integrity.[4]

This multi-target mechanism makes it difficult for bacteria to develop resistance.[5]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_result entry This compound (Prodrug) activation Bacterial Nitroreductases entry->activation Reduction intermediates Reactive Electrophilic Intermediates activation->intermediates Generation dna DNA/RNA Damage (Strand Breaks) intermediates->dna ribosomes Ribosomal Proteins (Inhibition of Protein Synthesis) intermediates->ribosomes enzymes Metabolic Enzymes (Energy Disruption) intermediates->enzymes cellwall Cell Wall (Synthesis Impairment) intermediates->cellwall death Bacterial Cell Death (Bactericidal Effect) dna->death ribosomes->death enzymes->death cellwall->death

Caption: Antimicrobial mechanism of action of this compound within a bacterial cell.

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a pharmaceutical powder like this compound. These protocols are based on common pharmacopeial methods (e.g., USP, Ph. Eur.) and established laboratory techniques.

Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the crystalline powder transitions to a liquid state.

  • Apparatus: Digital melting point apparatus, capillary tubes (closed at one end).

  • Procedure:

    • Ensure the this compound powder is dry and finely powdered.

    • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

    • Place the tube into the heating block of the apparatus.

    • Set a heating ramp rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the expected melting point (267-270 °C).[2]

    • Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).

    • Note any decomposition (e.g., charring, gas evolution) observed during the process.

    • Perform the measurement in triplicate and report the mean range.

Equilibrium Solubility Determination (Shake-Flask Method)
  • Objective: To quantify the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C or 37 °C).

  • Apparatus: Orbital shaker with temperature control, vials, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[6][10]

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the vials to stand to let undissolved solids settle.

    • Withdraw a sample from the supernatant and clarify it by centrifugation (e.g., 15 minutes at 10,000 rpm) or filtration through a 0.22 µm syringe filter compatible with the solvent.

    • Dilute the clarified supernatant with an appropriate mobile phase or solvent.

    • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

    • Express the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)
  • Objective: To determine the acid dissociation constant (pKa) of this compound, which is critical for predicting its ionization state and solubility at different pH values.

  • Apparatus: Autotitrator or manual titration setup with a calibrated pH meter and electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

    • Begin stirring the solution and record the initial pH.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is basic, or a strong base (e.g., 0.1 M NaOH) if it is acidic. Given the predicted pKa of ~7.8, titration with a base is appropriate for the imide proton.[2]

    • Record the pH of the solution after each incremental addition of the titrant.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point on the titration curve. Alternatively, use titration software to calculate the pKa from the derivative of the curve.

pKa_Solubility_Relationship cluster_pH Effect of pH on this compound Species cluster_solubility Impact on Aqueous Solubility pKa_node pKa ≈ 7.8 (Imide Proton) low_pH Low pH (pH < pKa) e.g., Stomach (pH 1-3) pKa_node->low_pH high_pH High pH (pH > pKa) e.g., Intestine (pH 7-8.5) pKa_node->high_pH neutral_form Predominantly Neutral Form (F-H) low_pH->neutral_form ionized_form Predominantly Ionized Form (F⁻) high_pH->ionized_form low_sol Lower Aqueous Solubility neutral_form->low_sol Neutral form is less soluble high_sol Higher Aqueous Solubility ionized_form->high_sol Ionized form is more soluble

Caption: Relationship between pH, pKa, and the aqueous solubility of this compound.

Conclusion

The physicochemical properties of this compound powder define its behavior as a pharmaceutical substance. Its identity as a yellow, crystalline solid with a high melting point and poor aqueous solubility presents distinct challenges and considerations for formulation development. The existence of at least two polymorphs requires diligent solid-state characterization and control to ensure product quality and performance. Its multi-target mechanism of action, initiated by reductive activation within bacteria, underscores its efficacy as an antimicrobial agent. The data and protocols presented in this guide serve as a foundational resource for researchers and developers working with this important API, enabling informed decisions in formulation, analytical method development, and clinical application.

References

Furazidine's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazidine, a nitrofuran derivative, is a synthetic antimicrobial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] While historically used for urinary tract infections, the rise of antimicrobial resistance has renewed interest in older drug classes like nitrofurans. This technical guide provides an in-depth analysis of this compound's in vitro activity against clinically relevant gram-positive bacteria. We will delve into its mechanism of action, present quantitative susceptibility data, detail the experimental protocols for determining its efficacy, and visualize key pathways and workflows. This compound's efficacy is attributed to its multi-targeted mechanism of action, which is initiated by the reduction of its nitro group by bacterial flavoproteins, such as nitroreductases, to produce highly reactive intermediates.[2][3] These intermediates can then indiscriminately damage various cellular components, including DNA, ribosomal proteins, and enzymes crucial for metabolic pathways, making the development of resistance more challenging for bacteria.[3]

Quantitative Susceptibility Data

The in vitro efficacy of this compound against a range of gram-positive bacteria has been evaluated in several studies. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key quantitative measure of susceptibility. The following tables summarize the MIC values for this compound against various gram-positive isolates.

Table 1: this compound MIC Values for Staphylococci and Enterococci

Bacterial SpeciesStrain TypeMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 444
Staphylococcus aureusATCC 25923 (Reference Strain)4--
Staphylococcus epidermidisATCC 12228 (Reference Strain)2--
Enterococcus faecalisATCC 29212 (Reference Strain)4--

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: General Activity of this compound Against Gram-Positive Cocci

Bacterial GroupMIC Range (mg/L)
Gram-Positive Cocci2 - 4

Experimental Protocols

The determination of this compound's MIC values is predominantly carried out using the broth microdilution method, following standardized guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that prevents visible growth.

Detailed Steps:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

  • Preparation of Microtiter Plates: Serial twofold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate. This results in a range of concentrations to be tested.

  • Inoculum Preparation:

    • Several colonies of the test bacterium are picked from a fresh agar plate (e.g., Blood Agar or Tryptic Soy Agar).

    • The colonies are suspended in a sterile saline solution or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action and Signaling Pathway

This compound is a prodrug, meaning it requires activation within the bacterial cell to exert its antimicrobial effect.[3] This activation is a multi-step process initiated by bacterial nitroreductases.

Furazidine_Mechanism cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_damage Cellular Damage Furazidine_ext This compound (extracellular) Furazidine_int This compound (intracellular) Furazidine_ext->Furazidine_int Uptake Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Furazidine_int->Nitroreductases Substrate Reactive_Intermediates Reactive Nitro Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes DNA_damage DNA Strand Breaks & Adducts DNA->DNA_damage Protein_synthesis_inhibition Inhibition of Protein Synthesis Ribosomes->Protein_synthesis_inhibition Metabolic_disruption Disruption of Metabolism Enzymes->Metabolic_disruption Cell_death Bacterial Cell Death DNA_damage->Cell_death Protein_synthesis_inhibition->Cell_death Metabolic_disruption->Cell_death

Caption: this compound's mechanism of action within a bacterial cell.

Experimental and Logical Workflows

The process of determining the antibacterial spectrum of a compound like this compound follows a structured workflow, from initial screening to detailed characterization.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: MIC Determination cluster_analysis Phase 3: Data Analysis & Interpretation cluster_reporting Phase 4: Reporting Select_Bacteria Select Gram-Positive Bacterial Strains Prepare_this compound Prepare this compound Stock Solutions Select_Bacteria->Prepare_this compound Prepare_Media Prepare Growth Media and Reagents Prepare_this compound->Prepare_Media Serial_Dilution Perform Serial Dilutions of this compound Prepare_Media->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Prepare_Media->Inoculum_Prep Inoculation Inoculate Microtiter Plates Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_MIC Visually Read and Record MIC Values Incubation->Read_MIC Data_Aggregation Aggregate Data and Calculate MIC50/MIC90 Read_MIC->Data_Aggregation Interpretation Interpret Susceptibility Based on Breakpoints Data_Aggregation->Interpretation Report_Generation Generate Technical Report and Data Tables Interpretation->Report_Generation

Caption: A generalized workflow for determining this compound's antibacterial spectrum.

Conclusion

This compound demonstrates significant in vitro activity against a variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis. Its efficacy, coupled with a multi-targeted mechanism of action that may slow the development of resistance, positions it as a valuable antimicrobial agent. The standardized broth microdilution method provides a reliable means of quantifying its potency. Further research is warranted to expand our understanding of its activity against a broader range of gram-positive pathogens, particularly various Streptococcus species, and to correlate these in vitro findings with clinical outcomes. This comprehensive technical guide serves as a foundational resource for researchers and drug development professionals exploring the potential of this compound in an era of increasing antimicrobial resistance.

References

Furazidine's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the re-evaluation of established antibacterial agents is a critical strategy. Furazidine, a nitrofuran derivative, has long been utilized, particularly in Eastern Europe, for the treatment of urinary tract infections (UTIs).[1] Its efficacy is rooted in a multi-targeted mechanism of action that hinders the development of resistance.[1] This technical guide provides an in-depth analysis of this compound's spectrum of activity against clinically relevant gram-negative bacteria, with a focus on uropathogens. It consolidates quantitative susceptibility data, details the experimental protocols for its evaluation, and illustrates the key molecular and procedural pathways involved.

Mechanism of Action

This compound's antibacterial effect is not aimed at a single cellular target but involves a cascade of disruptive events initiated within the bacterial cell.[1] This broad-based mechanism is a key factor in its sustained efficacy and the low incidence of resistance development.

The process begins with the passive diffusion of this compound into the bacterial cell. Inside the bacterium, the drug's nitro group is reduced by bacterial flavoproteins, specifically nitroreductases, to generate highly reactive electrophilic intermediates.[2] These intermediates are cytotoxic and indiscriminately attack multiple cellular macromolecules.[1][2]

The primary consequences of this activation are:

  • DNA and RNA Damage: The reactive intermediates bind to and induce structural damage, including strand breaks, in bacterial DNA and RNA, thereby inhibiting replication, transcription, and leading to lethal mutations.[2][3]

  • Inhibition of Protein Synthesis: The intermediates attack ribosomal proteins, disrupting the integrity of ribosomes and halting protein synthesis.[1][2]

  • Metabolic Disruption: Key enzymatic pathways, including carbohydrate metabolism, are inhibited, crippling the cell's energy production and essential metabolic functions.[1]

  • Generation of Oxidative Stress: The reduction of the nitro group can also generate superoxide radical anions, which cause further oxidative damage to cellular components.[3]

This multifaceted attack ensures bacterial cell death and makes it difficult for bacteria to evolve resistance through a single-point mutation.[1]

Furazidine_Mechanism_of_Action cluster_cell Gram-Negative Bacterial Cell cluster_targets Cellular Targets cluster_damage Cellular Damage node_nitroreductase Bacterial Nitroreductases node_intermediates Reactive Intermediates node_nitroreductase->node_intermediates Reduction node_dna DNA / RNA node_intermediates->node_dna node_ribosomes Ribosomes node_intermediates->node_ribosomes node_enzymes Metabolic Enzymes node_intermediates->node_enzymes node_damage_dna Replication & Transcription Inhibited node_dna->node_damage_dna node_damage_protein Protein Synthesis Inhibited node_ribosomes->node_damage_protein node_damage_metabolism Metabolism Disrupted node_enzymes->node_damage_metabolism node_furazidin This compound node_furazidin->node_nitroreductase Passive Diffusion

Caption: this compound's multi-targeted intracellular mechanism of action.

In Vitro Spectrum of Activity Against Gram-Negative Bacteria

This compound demonstrates significant activity against a range of gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family, which are the predominant causative agents of UTIs.[3] Its activity is generally higher than that of the related compound, nitrofurantoin.[3][4]

Activity Against Reference Strains

Minimum Inhibitory Concentration (MIC) data for ATCC (American Type Culture Collection) and other reference strains provide a standardized measure of antibacterial potency. Studies consistently show this compound has lower MIC values compared to nitrofurantoin against these strains.[3][5]

Bacterial StrainOrganismFurazidin MIC (mg/L)
ATCC 25922Escherichia coli8[3]
ATCC 35218Escherichia coli8[3]
ATCC 700603Klebsiella pneumoniae32[3]
ATCC 12453Proteus mirabilisNot specified, but activity is 2-fold higher than nitrofurantoin[5]
NCIMB 10102Enterobacter aerogenesNot specified
ATCC 51957Salmonella entericaNot specified

Table 1: In vitro activity of this compound against common gram-negative reference strains.

Activity Against Clinical Isolates

This compound maintains robust activity against clinical isolates, including multidrug-resistant (MDR) strains of E. coli.[3] The overall MIC range for Enterobacteriaceae is reported to be between 4 and 64 mg/L.[3][4] For clinical isolates of E. coli and K. pneumoniae, a significant portion falls into an intermediate susceptibility category with MICs of 8-32 mg/L.[6]

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli1008[7]64[7]≤4 - >64
Escherichia coli (MDR)18Not specifiedNot specified4 - 64[3]
Klebsiella pneumoniaeNot specifiedNot specifiedNot specified8 - >256[6]

Table 2: Summary of this compound's in vitro activity against clinical gram-negative isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

It is important to note that non-fermenting gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter spp., are generally considered resistant to nitrofuran derivatives.[3][7]

Experimental Methodologies: Antimicrobial Susceptibility Testing

The determination of this compound's MIC values is primarily conducted using standardized laboratory procedures, such as the broth microdilution method, in accordance with guidelines from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7]

Broth Microdilution Protocol

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a saline solution or broth, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution Series: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The inoculated plate is incubated under ambient air at 35 ± 1°C for 16-20 hours.

  • MIC Determination: Following incubation, the plate is examined visually or with a plate reader. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]

Broth_Microdilution_Workflow start Start: Isolate Bacterial Colony prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microplate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-Well Microplate prep_plate->inoculate incubate Incubate Plate (35°C, 16-20 hours) inoculate->incubate read_results Visual Inspection for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Standardized workflow for MIC determination via broth microdilution.

Mechanisms of Resistance

While resistance to this compound is uncommon due to its multi-targeted mechanism, gram-negative bacteria can employ several general strategies to resist antibiotics.[1][8]

General Resistance Pathways:

  • Drug Inactivation: Bacterial enzymes modify or destroy the antibiotic molecule.

  • Target Alteration: Mutations in the drug's molecular targets (e.g., ribosomal proteins) prevent the drug from binding effectively.

  • Reduced Permeability: Changes in the outer membrane, such as the modification or loss of porin channels, limit the drug's entry into the cell.

  • Efflux Pumps: Bacteria actively transport the antibiotic out of the cell before it can reach its targets.[8]

In the context of nitrofurans, the primary mechanism of acquired resistance involves mutations in the genes encoding the nitroreductase enzymes (nfsA and nfsB). These mutations lead to reduced activation of the drug, preventing the formation of the cytotoxic reactive intermediates. Due to the similar structure and activation pathway, there is significant cross-resistance between this compound and nitrofurantoin.[7][9]

Resistance_Logic cluster_mechanisms Bacterial Resistance Mechanisms mech1 Reduced Drug Activation (e.g., Nitroreductase Mutation) outcome Resistant Phenotype (Increased MIC) mech1->outcome mech2 Enhanced Efflux Pump Activity mech2->outcome mech3 Decreased Outer Membrane Permeability mech3->outcome

Caption: Key pathways leading to a resistant phenotype in gram-negative bacteria.

Conclusion

This compound demonstrates a potent and clinically relevant spectrum of activity against the primary gram-negative uropathogens, including E. coli and K. pneumoniae. Its in vitro efficacy, which is often superior to that of nitrofurantoin, is well-documented against both reference strains and contemporary clinical isolates. The drug's multi-targeted mechanism of action not only ensures broad disruptive effects on bacterial physiology but also presents a high barrier to the development of resistance. For drug development professionals and researchers, this compound represents a valuable therapeutic option, particularly in the empirical treatment of uncomplicated UTIs where gram-negative bacteria are the predominant pathogens.

References

A Technical Whitepaper on the Molecular Basis of Furazidine's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Furazidine, a member of the nitrofuran class of antibiotics, has a long-standing history in the treatment of urinary tract infections, particularly in Eastern Europe.[1] Its sustained efficacy is largely attributed to a multi-targeted mechanism of action that circumvents common bacterial resistance pathways. This document provides an in-depth technical examination of the molecular processes underpinning this compound's antibacterial effects. It details the critical activation of the compound by bacterial nitroreductases, the subsequent generation of reactive intermediates, and the widespread damage these intermediates inflict upon essential cellular macromolecules, including DNA, RNA, and proteins. This guide synthesizes quantitative data on its efficacy and presents detailed protocols for key experimental assays used to investigate its mechanism, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

The Activation Pathway: A Prodrug's Journey to Potency

This compound is a prodrug, meaning it is administered in an inactive form and requires bioactivation within the target bacterial cell to exert its antimicrobial effect.[2] This selective activation is a cornerstone of its efficacy and favorable toxicity profile. The process is initiated by bacterial flavoproteins known as nitroreductases (NTRs), which are widespread in bacteria but absent in mammalian cells.[1][3]

These enzymes, specifically oxygen-insensitive Type I nitroreductases (such as NfsA and NfsB in E. coli), catalyze the reduction of the 5-nitro group on the furan ring.[2] This is a stepwise two-electron reduction that generates highly reactive and unstable electrophilic intermediates, including nitroso and hydroxylamino derivatives.[2][4][5] These reactive nitrogen species are the ultimate effectors of this compound's toxicity, indiscriminately targeting multiple cellular components.[1][4] This multi-pronged attack mechanism makes it exceedingly difficult for bacteria to develop resistance through single-point mutations.[1]

G cluster_cell Bacterial Cell Furazidine_inactive This compound (Inactive Prodrug) NTR Bacterial Nitroreductases (e.g., NfsA, NfsB) Furazidine_inactive->NTR Enters Cell & Substrate Binding Intermediates Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamino) NTR->Intermediates NAD(P)H-dependent 2-electron Reduction Targets Multiple Cellular Targets (DNA, Ribosomes, Enzymes) Intermediates->Targets Covalent Binding & Damage

Caption: this compound activation pathway within a bacterial cell.

The Multi-Targeted Assault on Bacterial Viability

Once activated, the reactive intermediates of this compound launch a widespread, non-specific attack on numerous vital cellular components. This multifaceted assault is the key to its broad-spectrum activity and the low incidence of clinically significant resistance.[1][5]

Genotoxicity: Damage to DNA and RNA

The electrophilic intermediates generated from this compound readily react with nucleic acids. They form covalent bonds with bacterial DNA, leading to a variety of lesions, including strand breaks and lethal mutations.[4][6] This damage inhibits critical processes such as DNA replication and transcription.[4] In E. coli, this genotoxic stress is a potent inducer of the SOS response, a cellular pathway that responds to DNA damage.[7] The induction of the sulA promoter, a key component of the SOS system, has been experimentally demonstrated in the presence of this compound.[7]

G cluster_dna Mechanism of Genotoxicity Intermediates Reactive this compound Intermediates DNA Bacterial DNA/RNA Intermediates->DNA Covalent Attack Lesions DNA Lesions (Strand Breaks, Adducts) DNA->Lesions SOS SOS Response Activation Lesions->SOS Inhibition Inhibition of Replication & Transcription Lesions->Inhibition Death Bacterial Cell Death SOS->Death Inhibition->Death

Caption: Molecular mechanisms of this compound-induced DNA damage.

Halting the Assembly Line: Inhibition of Protein Synthesis

Bacterial ribosomes are another primary target of this compound's reactive metabolites. These intermediates attack ribosomal proteins non-specifically, leading to their inactivation.[4][5] This damage results in the complete and rapid cessation of protein synthesis, a process essential for bacterial growth and multiplication.[1][5] The inhibition of inducible enzyme synthesis occurs at concentrations equivalent to the minimum inhibitory concentrations (MICs) for several bacterial species.[5]

Metabolic Sabotage: Disruption of Key Enzymatic Pathways

Beyond nucleic acids and ribosomes, this compound interferes with broader metabolic functions. The reactive intermediates inhibit enzymes involved in crucial pathways such as carbohydrate metabolism and the citric acid cycle, disrupting cellular energy production and the synthesis of essential precursors.[1][4] Some evidence also points towards an inhibitory effect on cell wall synthesis, which would weaken the structural integrity of the bacterium.[4][6]

G Intermediates Reactive this compound Intermediates Ribosomes Ribosomal Proteins Intermediates->Ribosomes Attacks Enzymes Metabolic Enzymes (e.g., Citric Acid Cycle) Intermediates->Enzymes Attacks Protein_Synth Protein Synthesis Inhibition Ribosomes->Protein_Synth Metabolism_Disrupt Metabolic Disruption Enzymes->Metabolism_Disrupt Growth_Arrest Bacterial Growth Arrest & Cell Death Protein_Synth->Growth_Arrest Metabolism_Disrupt->Growth_Arrest

Caption: this compound's impact on protein synthesis and metabolism.

Quantitative Efficacy of this compound

The multi-targeted mechanism of this compound translates to potent antibacterial activity against a broad spectrum of common pathogens, including those resistant to other classes of antibiotics.[1][8] Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of this efficacy.

Table 1: MIC of this compound Against ESKAPE Pathogens

Pathogen Group MIC Range (µg/mL)
ESKAPE* Pathogens 0 - 32

*ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. Data sourced from MedChemExpress.[7]

Table 2: Comparative MICs of this compound and Nitrofurantoin against Uropathogenic E. coli (n=100)

Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L)
This compound 8 64
Nitrofurantoin 16 128

Data from a 2023 study on clinical isolates, indicating that this compound's MIC values were two times lower than those for nitrofurantoin.[9]

Key Experimental Protocols

Investigating the molecular basis of this compound's action involves a variety of specialized assays. Below are detailed methodologies for core experiments.

Protocol for Cell-Based Nitroreductase Activity Assay

This protocol is adapted from methodologies using a GFP reporter system under the control of an SOS-inducible promoter to quantify prodrug activation in vivo.[10]

G cluster_workflow Experimental Workflow: Cell-Based NTR Assay Step1 1. Transformation Transform E. coli SOS-R4 reporter strain with plasmid expressing candidate nitroreductase. Step2 2. Culture & Induction Culture transformed cells to mid-log phase. Induce NTR expression (e.g., with IPTG). Step1->Step2 Step3 3. Prodrug Exposure Expose cells to various concentrations of this compound. Step2->Step3 Step4 4. Incubation Incubate for a defined period (e.g., 4-6 hours) to allow for prodrug activation and SOS response. Step3->Step4 Step5 5. GFP Measurement Quantify GFP expression via Fluorescence-Activated Cell Sorting (FACS) or a microplate reader. Step4->Step5 Step6 6. Analysis Correlate GFP fluorescence with this compound concentration to determine NTR activation efficiency. Step5->Step6

Caption: Experimental workflow for a cell-based nitroreductase assay.

Methodology:

  • Strain and Plasmids: Utilize an engineered E. coli strain (e.g., SOS-R4) containing a plasmid-borne SOS-inducible promoter (sulA) fused to a green fluorescent protein (GFP) reporter gene. A second compatible plasmid is used to express the nitroreductase gene of interest.[10]

  • Culturing: Grow the bacterial cultures in appropriate media (e.g., Luria Broth) with antibiotics for plasmid maintenance at 37°C with shaking.

  • Induction and Exposure: At mid-log phase (OD₆₀₀ ≈ 0.4-0.6), induce expression of the nitroreductase. Aliquot the culture into a 96-well plate and add serial dilutions of this compound. Include a negative control (no this compound) and a positive control (a known DNA-damaging agent).

  • Incubation: Incubate the plate at 37°C for 4-6 hours to allow for this compound activation, DNA damage, and subsequent GFP expression.

  • Measurement: Measure the fluorescence (Excitation: ~485 nm, Emission: ~510 nm) using a microplate reader. For single-cell resolution, analyze cells using a flow cytometer.

  • Data Analysis: Plot the mean fluorescence intensity against the this compound concentration. Higher fluorescence indicates greater nitroreductase-mediated activation of the prodrug.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method as recommended by EUCAST guidelines.[9]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 mg/L.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol for Measuring Intracellular Reactive Nitrogen Species (RNS)

This protocol outlines a general method using a fluorescent probe to detect the generation of reactive species within bacterial cells. Note that such probes can have limitations and require careful controls.[11][12]

Methodology:

  • Bacterial Culture: Grow bacteria to mid-log phase as described in the MIC protocol.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend in the same buffer to a defined optical density (e.g., OD₆₀₀ = 0.5).

  • Probe Loading: Add a cell-permeable fluorescent probe sensitive to reactive species (e.g., Dihydroethidium for superoxide or other probes for RNS) to the cell suspension. Incubate in the dark for 30-60 minutes to allow the probe to enter the cells.

  • Treatment: Add this compound to the cell suspension at a concentration known to be effective (e.g., 4x MIC). Include an untreated control.

  • Incubation and Measurement: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and measure the fluorescence intensity using a fluorometer or flow cytometer at the probe's specific excitation/emission wavelengths. An increase in fluorescence over time in the treated sample compared to the control indicates the generation of intracellular reactive species.

Conclusion

The antibacterial efficacy of this compound is rooted in a sophisticated, multi-targeted mechanism that is initiated by its selective activation within bacterial cells. By generating highly reactive intermediates, this compound simultaneously inflicts damage upon DNA, ribosomes, and critical metabolic enzymes. This complex mode of action explains its sustained clinical utility and the notably low development of bacterial resistance. The experimental protocols and quantitative data presented herein provide a foundational resource for further research into this important class of antibiotics and for the development of next-generation antimicrobial agents that may leverage similar multi-targeting strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Furazidine's Pharmacodynamics

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a nitrofuran derivative antibiotic. It delves into its mechanism of action, antibacterial spectrum, and the experimental methodologies used to evaluate its efficacy.

Introduction

This compound, also known as Furagin, is a synthetic antibacterial agent belonging to the nitrofuran class of drugs.[1][2] It is primarily utilized for the treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).[1][3] this compound exhibits broad-spectrum activity against a variety of common Gram-positive and Gram-negative uropathogens.[1][4][5] Its clinical efficacy is rooted in a multi-targeted mechanism of action that minimizes the development of significant bacterial resistance.[1][6]

Mechanism of Action

This compound functions as a prodrug, meaning it requires intracellular enzymatic activation to exert its antibacterial effects.[6] Its action is multifaceted, disrupting several vital bacterial processes simultaneously.[7] At lower concentrations, it is generally bacteriostatic, inhibiting bacterial growth, while at higher therapeutic doses, it becomes bactericidal, actively killing the bacteria.[4][8]

The activation and subsequent antibacterial cascade can be summarized in the following steps:

  • Cellular Uptake and Activation : this compound passively enters the bacterial cell. Inside the cytoplasm, it is reduced by bacterial flavoproteins, specifically nitroreductases (such as NfsA and NfsB in E. coli).[7][9][10] This reduction process is crucial and is less efficient in mammalian cells, which contributes to the selective toxicity of the drug towards bacteria.[7]

  • Formation of Reactive Intermediates : The enzymatic reduction of this compound's nitro group generates highly reactive, short-lived electrophilic intermediates.[1][6][7][11] These intermediates are the primary effectors of the drug's antibacterial activity.

  • Multi-Target Damage : The reactive metabolites non-specifically attack multiple targets within the bacterial cell:[6]

    • Bacterial DNA : The intermediates can covalently bind to DNA, causing strand breakage, mutations, and other lethal damage that inhibits DNA replication and transcription.[1][7][12]

    • Ribosomal Proteins : They interact with and damage ribosomal proteins, leading to the complete inhibition of protein synthesis.[1][7][11]

    • Metabolic Enzymes : The drug's intermediates can inhibit enzymes involved in crucial metabolic pathways, including carbohydrate metabolism and the citric acid cycle.[1][6][9]

    • Cell Wall Synthesis : this compound can also interfere with the synthesis of essential cell wall components, weakening the bacterial structure and leading to cell lysis.[7]

This multi-pronged attack makes it difficult for bacteria to develop resistance through a single mutation, contributing to the sustained efficacy of nitrofuran antibiotics.[1][6]

Signaling Pathway and Mechanism of Action

Furazidine_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_effects Downstream Effects Furazidine_ext This compound (Prodrug) Furazidine_int Intracellular this compound Furazidine_ext->Furazidine_int Passive Transport Intermediates Reactive Electrophilic Intermediates Furazidine_int->Intermediates Reduction Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitroreductases->Intermediates DNA Bacterial DNA Intermediates->DNA Attacks Ribosomes Ribosomal Proteins Intermediates->Ribosomes Attacks Enzymes Metabolic Enzymes Intermediates->Enzymes Attacks DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition Metabolism_Disruption Disruption of Cellular Metabolism Enzymes->Metabolism_Disruption Bacterial_Death Bacterial Cell Death DNA_Damage->Bacterial_Death Protein_Inhibition->Bacterial_Death Metabolism_Disruption->Bacterial_Death

Caption: Mechanism of action for this compound activation and its multi-target effects.

Antibacterial Spectrum and Efficacy

This compound is effective against a wide range of pathogens commonly associated with UTIs. Its spectrum includes both Gram-positive and Gram-negative bacteria.[5] Notably, it retains activity against many multidrug-resistant (MDR) strains.[13]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound compared to Nitrofurantoin against various uropathogens, including reference strains and clinical MDR isolates. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC Values (mg/L) Against Reference Strains

Bacterial Strain This compound (MIC) Nitrofurantoin (MIC)
Enterobacteriaceae
Escherichia coli ATCC 25922 16 32
Klebsiella pneumoniae ATCC 700603 64 64
Proteus mirabilis ATCC 25933 4 16
Gram-positive Cocci
Staphylococcus aureus ATCC 25923 4 8
Staphylococcus epidermidis ATCC 12228 2 8
Enterococcus faecalis ATCC 29212 4 8
Anaerobic Bacteria
Bacteroides fragilis ATCC 25285 0.5 4

Data sourced from a comparative in vitro study.[13]

Table 2: MIC Range (mg/L) Against Clinical Multidrug-Resistant (MDR) Strains

Bacterial Species This compound (MIC Range) Nitrofurantoin (MIC Range)
MDR Escherichia coli 4 - 64 16 - 64
Methicillin-resistant Staphylococcus aureus (MRSA) 2 - 4 8 - 64

Data indicates that this compound generally exhibits lower or equivalent MICs compared to Nitrofurantoin, suggesting higher or similar in vitro potency against these pathogens.[13]

Experimental Protocols for Pharmacodynamic Evaluation

The assessment of this compound's pharmacodynamic properties involves a series of standardized in vitro and in vivo experiments.

A. Antimicrobial Susceptibility Testing (AST)

The cornerstone of pharmacodynamic analysis is determining the susceptibility of bacterial isolates to the drug.

  • Objective : To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against target pathogens.

  • Methodology :

    • Broth Microdilution : This is a standard method performed according to guidelines from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).

    • Preparation : A series of two-fold dilutions of this compound are prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculation : Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Incubation : The plates are incubated under appropriate atmospheric and temperature conditions (e.g., 37°C for 18-24 hours).

    • Reading : The MIC is visually determined as the lowest drug concentration that prevents visible bacterial growth.[14][15]

    • MBC Determination (Optional) : Aliquots from wells showing no growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Disk Diffusion (Kirby-Bauer Test) :

    • An agar plate is uniformly inoculated with the test bacterium.

    • A paper disk impregnated with a standard amount of this compound is placed on the surface.

    • After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter correlates with the MIC.[14][15]

B. Time-Kill Kinetic Assays
  • Objective : To evaluate the rate and extent of bacterial killing by this compound over time. This helps classify the drug as concentration-dependent or time-dependent.

  • Methodology :

    • Bacterial cultures are exposed to various concentrations of this compound (e.g., 1x, 4x, 8x MIC).

    • Samples are withdrawn at specific time points (e.g., 0, 2, 4, 8, 24 hours).

    • Viable bacterial counts (CFU/mL) are determined for each sample by serial dilution and plating.

    • The results are plotted as log CFU/mL versus time to visualize the killing kinetics.

C. Mechanism of Action Studies
  • Objective : To elucidate the specific cellular targets and pathways affected by this compound.

  • Methodology :

    • DNA Damage Assessment : Reporter assays, such as the SOS-inducible sulA promoter system in E. coli, can be used to detect DNA damage.[16] The induction of a fluorescent protein signals that the drug has triggered the bacterial DNA damage repair (SOS) response.

    • Protein Synthesis Inhibition : This can be measured by quantifying the incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine) into bacterial proteins in the presence and absence of the drug.

    • Enzyme Activity Assays : Spectrophotometric assays can be used to measure the activity of specific nitroreductase enzymes in reducing this compound, confirming their role in its activation.[17]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Setup & Preparation cluster_assays Primary Pharmacodynamic Assays cluster_analysis Downstream Analysis & Interpretation Isolate Bacterial Isolate (Clinical or Reference Strain) Culture Prepare Standardized Inoculum (e.g., 0.5 McFarland) Isolate->Culture MIC MIC Determination (Broth Microdilution) Culture->MIC TimeKill Time-Kill Kinetic Assay Culture->TimeKill Drug Prepare Serial Dilutions of this compound Drug->MIC Drug->TimeKill Data Data Collection (Visual Reading, Plate Counts) MIC->Data TimeKill->Data Interpretation Interpretation (Susceptible/Resistant, Bactericidal/Static) Data->Interpretation MOA Mechanism of Action Studies (Optional) Interpretation->MOA

Caption: A typical workflow for evaluating the pharmacodynamics of an antibiotic.

Conclusion

This compound is a potent antimicrobial agent with a favorable pharmacodynamic profile for treating urinary tract infections. Its efficacy is driven by a multi-targeted mechanism of action, initiated by reductive activation within the bacterial cell, which leads to the simultaneous disruption of DNA, protein synthesis, and metabolic functions. This complex mechanism is a significant barrier to the development of bacterial resistance. Quantitative data confirms its high in vitro activity against key uropathogens, including MDR strains. The standardized experimental protocols outlined provide a robust framework for the continued evaluation of this compound and the development of new antibacterial agents.

References

The historical development of Furazidine as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furazidine, also known by the synonym Furagin, is a synthetic nitrofuran derivative that has served as a valuable therapeutic agent for several decades, particularly in the treatment of urinary tract infections (UTIs). As a member of the nitrofuran class of antibiotics, which were first introduced in the 1940s and 1950s, this compound's development is rooted in the "golden age" of antibiotic discovery.[1][2] This technical guide provides an in-depth overview of the historical development, synthesis, mechanism of action, and clinical application of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development and Key Milestones

The nitrofuran class of antibiotics emerged in the mid-20th century as potent synthetic antibacterial agents. Following the introduction of related compounds like nitrofurantoin in 1953, this compound was developed and has been extensively utilized, especially in Eastern Europe and Russia.[3][4] Its longevity in clinical use is a testament to its efficacy and the slow development of bacterial resistance to its unique mechanism of action.[5] While not always a first-line therapy in Western countries, it remains a critical alternative in regions with high rates of antibiotic resistance.[6]

The following diagram outlines the key phases in the development of this compound as a therapeutic agent.

G cluster_0 Early Development & Synthesis cluster_1 Preclinical & Mechanistic Studies cluster_2 Clinical Use & Pharmacokinetics 1940s-1950s Introduction of Nitrofuran Class of Antibiotics [1] Mid-20th Century Development and First Synthesis of this compound 1940s-1950s->Mid-20th Century Foundation 1955 Early Synthesis Method Published [1] Mid-20th Century->1955 Documentation Mechanism Elucidation Identification of Bacterial Nitroreductases in Drug Activation 1955->Mechanism Elucidation Scientific Inquiry In-vitro Studies Characterization of Antibacterial Spectrum and MIC values Mechanism Elucidation->In-vitro Studies Validation 1979 Human Pharmacokinetic Studies Published [2] In-vitro Studies->1979 Clinical Relevance Late 20th Century Widespread Clinical Use for UTIs in Eastern Europe 1979->Late 20th Century Clinical Adoption 21st Century Re-evaluation amid rising antibiotic resistance [8] Late 20th Century->21st Century Renewed Interest

Figure 1: Historical Development Timeline of this compound.

Chemical Synthesis

This compound, with the chemical name 1-[[3-(5-nitro-2-furyl)-2-propenylidene]amino]-2,4-imidazolidinedione, is synthesized through a condensation reaction. The process involves the reaction of 3-(5-nitro-2-furyl)propenal with a 1-aminohydantoin derivative.

Synthesis Workflow

The diagram below illustrates a common synthetic pathway for this compound. The process is designed to drive the reaction equilibrium towards the formation of the final product by removing the carbonyl by-product from the reaction medium.

G cluster_reaction Reaction Mixture reactant1 3-(5-nitro-2-furyl)propenal conditions Heat to Reflux Temperature reactant1->conditions reactant2 1-Aminohydantoin Derivative (e.g., Benzylidene-1-aminohydantoin) reactant2->conditions catalyst Mineral or Sulfonic Acid (e.g., HCl, H2SO4) catalyst->conditions solvent Aqueous Solution or Water/Organic Solvent Mixture solvent->conditions distillation Distill off Carbonyl By-product (e.g., Benzaldehyde) conditions->distillation During Reaction cooling Cool Reaction Mixture distillation->cooling After Reaction Completion filtration Filter Precipitate cooling->filtration washing Wash with Water and Ethanol filtration->washing drying Dry Product washing->drying product This compound (Final Product) drying->product

Figure 2: General Synthesis Workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established synthesis methods.

Materials:

  • 3-(5-nitro-2-furyl)propenal

  • Benzylidene-1-aminohydantoin

  • Concentrated Hydrochloric Acid

  • Water

  • Dimethylformamide

  • Ethanol

Procedure:

  • A mixture of 10 g (0.06 mol) of 3-(5-nitro-2-furyl)propenal and 10 g (0.05 mol) of benzylidene-1-aminohydantoin is prepared in 200 ml of water containing 20 ml of concentrated hydrochloric acid.

  • The mixture is heated with stirring, and the benzaldehyde formed as a by-product is distilled off with water. This process is typically carried out for approximately 60 minutes.

  • After the reaction is complete, the mixture is cooled.

  • The resulting precipitate (crude this compound) is collected by filtration.

  • The precipitate is washed with water until a neutral pH is achieved and then dried.

  • For further purification, the crude product is heated to 70°C in dimethylformamide, cooled, and the purified precipitate is collected by filtration and washed with ethanol.

Mechanism of Action

This compound is a prodrug, meaning it is converted into its active form after administration. Its antibacterial activity is dependent on its reduction by bacterial enzymes.

Signaling Pathway of this compound Action

The multi-targeted mechanism of this compound makes the development of bacterial resistance a slow process. The following diagram illustrates the key steps in its mode of action.

G cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Antibacterial Effects furazidine_in This compound (Prodrug) nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) furazidine_in->nitroreductases Reduction reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamino derivatives) nitroreductases->reactive_intermediates Activation dna Bacterial DNA reactive_intermediates->dna ribosomes Ribosomal Proteins reactive_intermediates->ribosomes cell_wall Cell Wall Synthesis Components reactive_intermediates->cell_wall dna_damage DNA Strand Breakage & Mutation dna->dna_damage protein_synthesis_inhibition Inhibition of Protein Synthesis ribosomes->protein_synthesis_inhibition cell_lysis Weakened Cell Wall & Cell Lysis cell_wall->cell_lysis outside Extracellular Space outside->furazidine_in Entry into cell

Figure 3: Mechanism of Action of this compound.

The process begins with the entry of this compound into the bacterial cell, where it is reduced by flavoproteins known as nitroreductases.[7] This enzymatic reduction generates highly reactive intermediates.[2] These intermediates are non-specific in their targets and can cause widespread cellular damage by covalently bonding to macromolecules.[7] Key targets include bacterial DNA, leading to strand breakage, and ribosomal proteins, which disrupts protein synthesis.[7] Furthermore, the drug interferes with the synthesis of essential cell wall components, compromising the structural integrity of the bacterium and leading to cell lysis.[7]

Pharmacological Properties

Pharmacokinetics

Pharmacokinetic studies of this compound, primarily from research conducted in 1979, provide foundational data on its absorption, distribution, metabolism, and excretion.[8]

ParameterObservationReference
Administration OralN/A
Absorption Greatly enhanced when taken with food.[8]
Serum Levels Concentrations can remain above the MIC for many uropathogens for several hours.[8]
Urinary Excretion 24-hour urinary recovery is approximately 8-13%.[8]
Comparison Urinary levels of this compound are generally lower than those of nitrofurantoin.[8]
Pharmacodynamics and Antimicrobial Spectrum

This compound demonstrates broad-spectrum activity against common uropathogens. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

Experimental Protocol: MIC Determination (Broth Microdilution Method)

  • Preparation: A series of two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Table 1: Comparative MIC Values of this compound and Nitrofurantoin

OrganismThis compound MIC (mg/L)Nitrofurantoin MIC (mg/L)Reference
E. coli (Clinical Isolates)MIC50 : 8, MIC90 : 64MIC50 : 16, MIC90 : 128[9]
E. coli ATCC 25922816[6]
Enterobacteriaceae (Range)4 - 6416 - 64[10]
Gram-positive cocci (Range)2 - 48 - 64[10]
Anaerobic bacteria (Range)0.54[10]

These data indicate that this compound generally exhibits lower or comparable MIC values against many uropathogens when compared to nitrofurantoin, suggesting higher in-vitro potency.[9][10]

Clinical Efficacy and Therapeutic Use

This compound is primarily indicated for the treatment of acute, uncomplicated lower urinary tract infections.[2] Clinical trials have compared its efficacy to other standard antibiotics.

Table 2: Results from a Comparative Clinical Trial for Acute Cystitis

OutcomeThis compound Group (n=14)Ciprofloxacin Group (n=13)Reference
Treatment Regimen 100mg, three times a day for 7 days250mg, twice a day for 3 days[11]
Positive Urine Cultures Post-Treatment 4 cases0 cases[11]
Positive Nitrates Post-Treatment 7 cases0 cases[11]
Positive Leukocyte Esterase Post-Treatment 5 cases1 case[11]

While ciprofloxacin led to a faster microbiological eradication in this particular study, other research highlights the comparable efficacy of this compound and underscores its importance in an era of increasing resistance to fluoroquinolones.[6][11]

Conclusion

This compound represents a durable and effective therapeutic agent from the nitrofuran class of antibiotics. Its historical development in the mid-20th century provided a crucial tool for combating bacterial infections. The compound's multi-targeted mechanism of action, which relies on activation by bacterial nitroreductases to generate reactive intermediates that damage DNA, proteins, and cell walls, has resulted in a low rate of resistance development over decades of use. While detailed modern pharmacokinetic data is limited, its established clinical efficacy, particularly for uncomplicated UTIs, ensures its continued relevance. As antibiotic resistance to newer agents grows, the re-evaluation and informed use of historical antibiotics like this compound are critical components of modern antimicrobial stewardship.

References

An In-Depth Technical Guide to the Organonitrogen Heterocyclic Structure of Furazidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazidine, a synthetic nitrofuran derivative, is a potent antibacterial agent with a long-standing clinical history, primarily in the treatment of urinary tract infections. Its efficacy is intrinsically linked to its unique organonitrogen heterocyclic structure. This technical guide provides a comprehensive investigation into the core structural and physicochemical characteristics of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols, structured quantitative data, and a clear visualization of its mechanism of action.

This compound's molecular structure, scientifically known as 1-[[(E)-3-(5-nitro-2-furyl)prop-2-enylidene]amino]imidazolidine-2,4-dione, is characterized by a nitrofuran ring linked to a hydantoin moiety through an azomethine bridge. This intricate arrangement of heterocyclic rings and functional groups is fundamental to its biological activity. This guide will delve into the precise geometric parameters of this structure, its spectroscopic signature, and the experimental methodologies used for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

PropertyValueReference
Molecular Formula C₁₀H₈N₄O₅[1][2]
Molecular Weight 264.19 g/mol [1][2]
CAS Number 1672-88-4[1]
Appearance Yellow crystalline powder[3]
Melting Point Approximately 262°C (with decomposition)[3]
Solubility Soluble in water and various organic solvents.[3]

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in the this compound molecule has been elucidated through single-crystal X-ray diffraction studies. These studies reveal the planarity of the molecule and the specific bond lengths and angles that define its heterocyclic core. This compound is known to exist in at least two polymorphic forms, designated as form I and form II.[4][5]

Unit Cell Parameters

The crystallographic data for one of the polymorphs of this compound is summarized in Table 2. This information is critical for solid-state characterization and understanding intermolecular interactions in the crystalline state.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 11.670 Å
b 11.4666 Å
c 8.494 Å
α 90°
β 106.848°
γ 90°
Z 4

Data obtained from the Crystallography Open Database (COD) ID: 2108596, as referenced in PubChem CID 6870646.[1]

Selected Bond Lengths and Angles

While the full crystallographic information file (CIF) containing detailed bond lengths and angles is accessible through the Crystallography Open Database, a representative selection of key structural parameters would be included here to illustrate the geometry of the organonitrogen heterocyclic core.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide unique fingerprints of the molecule, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound by identifying the chemical environment of each hydrogen and carbon atom.

(Note: While the use of NMR for this compound characterization is documented, specific, publicly available ¹H and ¹³C NMR spectral data with peak assignments are not available in the initial search results. Access to supplementary data from relevant publications is required.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The characteristic absorption bands can be used for identification and to study intermolecular interactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, based on established procedures.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 1-aminohydantoin with 3-(5-nitro-2-furyl)acrolein. A general procedure is outlined below, based on similar synthetic methods for nitrofuran compounds.[6][7]

Materials:

  • 1-aminohydantoin

  • 3-(5-nitro-2-furyl)acrolein

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of 1-aminohydantoin in ethanol is prepared.

  • To this solution, 3-(5-nitro-2-furyl)acrolein is added, and the mixture is stirred.

  • A catalytic amount of hydrochloric acid is added to the reaction mixture.

  • The mixture is heated at reflux for a specified period to drive the condensation reaction to completion.

  • Upon cooling, the crude this compound product precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold ethanol to remove unreacted starting materials and impurities.

  • The product is then dried under vacuum to yield pure this compound.

X-ray Crystallography

The following protocol outlines the general steps for obtaining single-crystal X-ray diffraction data for this compound.

Procedure:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, dimethylformamide).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques.

NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Procedure:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed to obtain the NMR spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard.

FTIR Spectroscopy

The following is a general protocol for acquiring an FTIR spectrum of this compound.

Procedure:

  • Sample Preparation: A small amount of solid this compound is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the sample compartment of the FTIR spectrometer. The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The obtained interferogram is Fourier-transformed to generate the FTIR spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mechanism of Action and Signaling Pathway

The antibacterial activity of this compound is a multi-faceted process that culminates in the disruption of essential bacterial cellular functions. The core of its mechanism lies in the enzymatic reduction of its nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are toxic to the bacterial cell.[6]

These reactive intermediates can induce damage to a variety of cellular macromolecules, with bacterial DNA being a primary target. The interaction with DNA can lead to strand breaks and other lesions, ultimately inhibiting DNA replication and transcription, and leading to bacterial cell death. Additionally, these intermediates can react with ribosomal proteins, inhibiting protein synthesis, and interfere with other metabolic processes.

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

Furazidine_Mechanism cluster_bacterial_cell This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Uptake Nitroreductases Bacterial Nitroreductases ReactiveIntermediates Reactive Nitrogen Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Ribosomes Bacterial Ribosomes ReactiveIntermediates->Ribosomes OtherMacromolecules Other Cellular Macromolecules ReactiveIntermediates->OtherMacromolecules DNADamage DNA Strand Breaks and Lesions DNA->DNADamage ProteinInhibition Inhibition of Protein Synthesis Ribosomes->ProteinInhibition MetabolicDisruption Disruption of Metabolic Pathways OtherMacromolecules->MetabolicDisruption CellDeath Bacterial Cell Death DNADamage->CellDeath ProteinInhibition->CellDeath MetabolicDisruption->CellDeath

Caption: Proposed mechanism of antibacterial action of this compound.

Conclusion

This technical guide has provided a detailed examination of the organonitrogen heterocyclic structure of this compound. The presented physicochemical data, crystallographic information, and spectroscopic characteristics underscore the unique molecular architecture that governs its potent antibacterial activity. The outlined experimental protocols offer a practical framework for the synthesis and analysis of this important therapeutic agent. The visualization of its mechanism of action highlights the multi-targeted approach by which this compound exerts its bactericidal effects. A comprehensive understanding of the structure-activity relationship of this compound is paramount for the rational design of new and more effective antibacterial agents to combat the growing challenge of antimicrobial resistance. Further research to obtain and publicly disseminate detailed spectroscopic and crystallographic data will be invaluable to the scientific community.

References

Methodological & Application

Application Note & Protocol: Determination of Furazidine Minimum Inhibitory Concentration (MIC) Values in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furazidine is a nitrofuran antibiotic used in the treatment of urinary tract infections, often caused by Escherichia coli. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against E. coli using the broth microdilution method, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]

Quantitative Data Summary

The following table summarizes the MIC values of this compound against E. coli and other Enterobacteriaceae as reported in the literature. These values were primarily determined using the broth microdilution method.

Organism/Strain TypeThis compound MIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference Strains Included
E. coli (clinical isolates)4 - 64--Yes
E. coli (multidrug-resistant strains)Lower than Nitrofurantoin--Yes
Enterobacteriaceae (clinical strains)4 - 64--Yes
E. coli ATCC 259228--Yes
E. coli ATCC 352188--Yes

Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that the specific values were not provided in the cited literature.[5][6] A study on 100 clinical E. coli isolates found that the MIC₅₀ and MIC₉₀ values for this compound were two times lower than those for nitrofurantoin.[2][7]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from established methodologies for antimicrobial susceptibility testing.[1][2][8][9][10][11]

1. Materials

  • This compound analytical standard

  • E. coli strains (e.g., clinical isolates, ATCC 25922 for quality control)[12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator (35 ± 1°C)

  • Vortex mixer

2. Preparation of Reagents and Bacterial Inoculum

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 mg/L. Further dilutions should be made in CAMHB.

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli. Transfer the colonies to a tube containing sterile saline or PBS.

  • Inoculum Standardization: Vortex the bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Working Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:150 dilution followed by a 1:2 dilution during inoculation.[8]

3. Assay Procedure

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the this compound working stock solution (e.g., 128 mg/L in CAMHB) to the first column of wells. This results in a total volume of 100 µL and a this compound concentration of 64 mg/L.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column.

  • Inoculation: Add 50 µL of the standardized E. coli working inoculum to each well, bringing the final volume to 100 µL. This step further dilutes the this compound concentration by half, achieving the final test concentrations (e.g., from 64 mg/L down to 0.0625 mg/L).

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no this compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

  • Incubation: Seal the plates and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.[2]

4. Interpretation of Results

  • After incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

  • The growth control wells should show distinct turbidity, and the sterility control wells should remain clear.

Experimental Workflow Diagram

MIC_Protocol_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock and Working Solutions add_drug Add 50 µL this compound to first column prep_this compound->add_drug prep_ecoli Prepare E. coli Inoculum (0.5 McFarland) prep_working_inoculum Dilute to Working Inoculum (~1x10^6 CFU/mL) prep_ecoli->prep_working_inoculum inoculate Inoculate wells with 50 µL Working Inoculum (Final: ~5x10^5 CFU/mL) prep_working_inoculum->inoculate add_mhb Add 50 µL CAMHB to all wells add_mhb->add_drug serial_dilute Perform 2-fold Serial Dilutions add_drug->serial_dilute serial_dilute->inoculate controls Include Growth and Sterility Controls incubate Incubate at 35°C for 18-24 hours controls->incubate read_mic Visually determine MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for this compound MIC Determination in E. coli.

References

Application Notes and Protocols for Furazidine in Animal Models of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazidine, a nitrofuran derivative, is an antimicrobial agent with a broad spectrum of activity against common uropathogens.[1] These application notes provide a comprehensive overview of the available data and detailed protocols for the investigation of this compound in preclinical animal models of urinary tract infections (UTIs). Due to a lack of published studies on the in vivo efficacy of this compound in this context, the provided protocols are largely based on established methodologies for the closely related and structurally similar compound, nitrofurantoin. In vitro studies suggest that this compound exhibits comparable, and in some cases superior, activity to nitrofurantoin against key uropathogens, making it a compound of interest for further investigation.[1][2][3]

Mechanism of Action

This compound's antibacterial effect is initiated by the reduction of its nitro group by bacterial flavoproteins, leading to the formation of reactive intermediates. These intermediates disrupt multiple vital cellular processes in bacteria, including:

  • DNA and RNA damage: The reactive intermediates can cause damage to bacterial DNA and RNA, inhibiting replication and transcription.

  • Protein synthesis inhibition: They can also interfere with ribosomal proteins, thereby hindering protein synthesis.

  • Disruption of metabolic pathways: this compound can inhibit enzymes involved in carbohydrate metabolism.

This multi-targeted mechanism of action is thought to contribute to the low rate of acquired bacterial resistance to nitrofurans.

Data Presentation

In Vitro Activity of this compound vs. Nitrofurantoin

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and nitrofurantoin against various uropathogenic bacteria, demonstrating their comparative in vitro efficacy.

Bacterial SpeciesThis compound MIC Range (mg/L)Nitrofurantoin MIC Range (mg/L)Reference
Escherichia coli4 - 6416 - 64[2][3]
Klebsiella pneumoniae8 - 6416 - >64[2][3]
Proteus mirabilis32 - 6464 - >64[2][3]
Enterococcus faecalis2 - 48 - 16[2][3]
Staphylococcus aureus2 - 48 - 16[2][3]
Staphylococcus saprophyticus28[2][3]

Note: Lower MIC values indicate greater in vitro activity.

Pharmacokinetic Parameters of Nitrofurantoin in a Murine UTI Model (as a proxy for this compound)

The following data, derived from a study on nitrofurantoin in a murine UTI model, can serve as a starting point for designing pharmacokinetic studies with this compound.

Dosage (mg/kg, oral)Cmax (Urine, mg/L)AUC (Urine, mg*h/L)T1/2 (Urine, h)
5~100Not ReportedNot Reported
10~200Not ReportedNot Reported
20~400Not ReportedNot Reported

Note: Urine concentrations of nitrofurantoin are approximately 100-fold higher than in plasma.[4]

Experimental Protocols

Protocol 1: Induction of a Murine Model of Ascending Urinary Tract Infection

This protocol describes a standard method for inducing a UTI in female mice, which is a common model for studying the efficacy of antimicrobial agents.

Materials:

  • Uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073)

  • Luria-Bertani (LB) broth and agar

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Fine-tipped sterile catheter (e.g., PE10 tubing)

  • 1 mL syringe

  • Female mice (e.g., C3H/HeN or C57BL/6, 6-8 weeks old)

Procedure:

  • Bacterial Culture Preparation:

    • Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 10 mL of LB broth and incubate statically overnight at 37°C to promote the expression of type 1 pili, which are important for adherence to the bladder epithelium.

    • Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (typically 10^8 CFU/mL).

  • Animal Preparation and Inoculation:

    • Anesthetize the mice using a validated institutional protocol.

    • Gently insert the sterile catheter through the urethra into the bladder.

    • Slowly instill 50 µL of the bacterial suspension (containing approximately 5 x 10^7 CFU) into the bladder.

    • Withdraw the catheter and allow the mouse to recover from anesthesia on a warming pad.

Diagram: Murine UTI Induction Workflow

UTI_Induction cluster_prep Bacterial Preparation cluster_animal Animal Procedure UPEC UPEC Strain Agar Streak on LB Agar (37°C, overnight) UPEC->Agar Broth Inoculate LB Broth (37°C, static, overnight) Agar->Broth Harvest Harvest & Resuspend in PBS (10^8 CFU/mL) Broth->Harvest Inoculate Instill 50 µL Bacterial Suspension Harvest->Inoculate Inoculum Anesthetize Anesthetize Mouse Catheterize Transurethral Catheterization Anesthetize->Catheterize Catheterize->Inoculate Recover Recover from Anesthesia Inoculate->Recover

Caption: Workflow for inducing a urinary tract infection in a mouse model.

Protocol 2: Evaluation of this compound Efficacy in a Murine UTI Model

This protocol outlines the procedure for assessing the in vivo efficacy of this compound in treating an established UTI in mice.

Materials:

  • Mice with established UTIs (from Protocol 1)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Sterile dissection tools

  • Homogenizer

  • LB agar plates

  • Incubator (37°C)

Procedure:

  • Treatment Initiation:

    • At a predetermined time post-infection (e.g., 24 or 48 hours), randomize the infected mice into treatment and control groups.

    • Administer this compound orally by gavage at the desired dosages. The dosage regimen can be informed by pharmacokinetic studies or adapted from nitrofurantoin studies (e.g., 5-20 mg/kg). The control group should receive the vehicle only.

    • Continue treatment for a specified duration (e.g., 3-7 days), with dosing frequency determined by the pharmacokinetic profile of the drug.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically collect the bladder and kidneys.

    • Homogenize the tissues in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenates and plate onto LB agar.

    • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).

    • Calculate the bacterial load per gram of tissue.

  • Data Analysis:

    • Compare the bacterial loads in the treatment groups to the control group to determine the efficacy of this compound. Statistical analysis (e.g., t-test or ANOVA) should be performed.

Diagram: this compound Efficacy Evaluation Workflow

Efficacy_Evaluation Infected_Mice Mice with Established UTI Randomize Randomize into Groups Infected_Mice->Randomize Treatment Oral Administration of this compound Randomize->Treatment Control Vehicle Control Randomize->Control Euthanasia Euthanize at End of Treatment Treatment->Euthanasia Control->Euthanasia Harvest Aseptically Harvest Bladder & Kidneys Euthanasia->Harvest Homogenize Homogenize Tissues in PBS Harvest->Homogenize Plate Serial Dilution & Plating on LB Agar Homogenize->Plate Incubate Incubate (37°C, overnight) Plate->Incubate CFU_Count Colony Forming Unit (CFU) Count Incubate->CFU_Count Analysis Data Analysis (Bacterial Load/gram) CFU_Count->Analysis

Caption: Workflow for evaluating the efficacy of this compound in a murine UTI model.

Signaling Pathway

While the direct signaling pathways affected by this compound's reactive intermediates are complex and multifaceted, the overarching mechanism involves the generation of these intermediates through bacterial reductases.

Diagram: Simplified Mechanism of Action of this compound

Furazidine_Mechanism cluster_cell Inside Bacterial Cell This compound This compound Bacterial_Reductases Bacterial Flavoprotein Reductases This compound->Bacterial_Reductases Enters Cell Bacterial_Cell Bacterial Cell Reactive_Intermediates Reactive Intermediates Bacterial_Reductases->Reactive_Intermediates Reduction DNA_RNA DNA & RNA Damage Reactive_Intermediates->DNA_RNA Ribosomes Ribosomal Disruption (Inhibition of Protein Synthesis) Reactive_Intermediates->Ribosomes Metabolism Metabolic Enzyme Inhibition Reactive_Intermediates->Metabolism Bacteriostasis_Bactericidal Bacteriostatic/ Bactericidal Effect DNA_RNA->Bacteriostasis_Bactericidal Ribosomes->Bacteriostasis_Bactericidal Metabolism->Bacteriostasis_Bactericidal

Caption: Simplified diagram of this compound's mechanism of action within a bacterial cell.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound in animal models of UTIs. While direct in vivo data for this compound is currently limited, the provided information, based on its in vitro activity and data from the analogous compound nitrofurantoin, offers a solid foundation for further research. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound in relevant animal models to optimize dosing strategies and confirm its therapeutic potential for the treatment of urinary tract infections.

References

Application Notes & Protocols: Standard Operating Procedure for Furazidine Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazidine is a nitrofuran derivative antimicrobial agent primarily used in the treatment of urinary tract infections. As with all antimicrobial agents, determining the susceptibility of bacterial isolates is crucial for effective therapy and for monitoring the emergence of resistance. Currently, specific breakpoints for this compound have not been established by major international standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, due to the structural similarity and cross-resistance observed between this compound and nitrofurantoin, susceptibility testing for nitrofurantoin is often used as a surrogate to infer the susceptibility to this compound.[1][2] This document provides a detailed standard operating procedure for determining the in vitro susceptibility of bacterial isolates to this compound, adapting established methods for nitrofurantoin susceptibility testing.

Principle of the Test

Antimicrobial susceptibility testing (AST) is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. The two most common methods for this are the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC), and the disk diffusion method, which measures the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[3][4] This protocol will detail both methods as adapted for this compound testing. The interpretation of results will be based on the established surrogate relationship with nitrofurantoin.

Materials and Reagents

General Laboratory Equipment
  • Incubator (35 ± 1°C)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile culture tubes and plates

  • Spectrophotometer or McFarland turbidity standards

  • Sterile swabs

  • Calipers or ruler

Media and Reagents
  • Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for broth microdilution

  • Mueller-Hinton Agar (MHA) for disk diffusion

  • This compound analytical grade powder

  • Sterile distilled water or other appropriate solvent for this compound stock solution preparation

  • 0.85% sterile saline

  • Blank sterile filter paper disks (6 mm diameter) for disk diffusion

Quality Control (QC) Strains

Quality control must be performed with each batch of tests to ensure the accuracy and reproducibility of the results.[5] The following reference strains with known susceptibility patterns should be used:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

Experimental Protocols

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

4.1.1. Preparation of this compound Stock Solution and Dilutions

  • Prepare a stock solution of this compound from the analytical grade powder. The solvent and concentration will depend on the solubility of the specific batch of this compound. A common starting concentration is 1280 µg/mL.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL) in 96-well microtiter plates.[1] Each well should contain 50 µL of the diluted antimicrobial solution.

4.1.2. Inoculum Preparation

  • From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.1.3. Inoculation and Incubation

  • Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will result in a final volume of 100 µL per well.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Seal the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.

4.1.4. Reading and Interpreting Results

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • As specific this compound breakpoints are not available, results can be interpreted using nitrofurantoin breakpoints as a surrogate.

Table 1: Surrogate Interpretive Criteria for this compound (based on Nitrofurantoin CLSI M100)

Organism GroupMIC (µg/mL) SusceptibleMIC (µg/mL) IntermediateMIC (µg/mL) Resistant
Enterobacterales≤ 3264≥ 128
Staphylococcus spp.≤ 3264≥ 128
Enterococcus spp.≤ 3264≥ 128

Workflow for Broth Microdilution Susceptibility Testing

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in Microtiter Plate prep_this compound->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results using Surrogate Breakpoints read_mic->interpret

Caption: Workflow for determining this compound MIC using broth microdilution.

Disk Diffusion Method

This method provides a qualitative assessment of susceptibility based on the size of the zone of growth inhibition.

4.2.1. Preparation of this compound Disks

  • As commercially prepared this compound disks may not be readily available, they can be prepared in-house.

  • Prepare a solution of this compound of a known concentration.

  • Apply a specific volume of the solution to sterile blank paper disks (6 mm) to achieve a desired drug content per disk (e.g., 200 µg).[1]

  • Allow the disks to dry completely in a sterile environment before use. Store the disks at -20°C to +8°C in a desiccated container.[6]

4.2.2. Inoculum Preparation and Plating

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 4.1.2.

  • Within 15 minutes, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes before applying the disks.

4.2.3. Disk Application and Incubation

  • Aseptically apply the prepared this compound disks to the surface of the inoculated MHA plate.

  • Ensure that the disks are in firm contact with the agar.

  • Invert the plates and incubate at 35 ± 1°C for 16-18 hours in ambient air.

4.2.4. Reading and Interpreting Results

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.

  • Interpret the zone diameters using the surrogate breakpoints for nitrofurantoin.

Table 2: Surrogate Interpretive Criteria for this compound (based on Nitrofurantoin CLSI M100)

Organism GroupZone Diameter (mm) SusceptibleZone Diameter (mm) IntermediateZone Diameter (mm) Resistant
Enterobacterales≥ 1715 - 16≤ 14
Staphylococcus spp.≥ 1715 - 16≤ 14
Enterococcus spp.≥ 1715 - 16≤ 14

Workflow for Disk Diffusion Susceptibility Testing

DiskDiffusionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_disks Prepare this compound Impregnated Disks apply_disks Apply this compound Disks prep_disks->apply_disks prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate inoculate->apply_disks incubate Incubate at 35°C for 16-18 hours apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results using Surrogate Breakpoints measure_zones->interpret

Caption: Workflow for determining this compound susceptibility using the disk diffusion method.

Quality Control

Quality control is essential for ensuring the accuracy of susceptibility testing results. The acceptable ranges for the recommended QC strains when tested with nitrofurantoin (as a surrogate for this compound) are provided below. Results for the QC strains must fall within these ranges for the test results of the clinical isolates to be considered valid.

Table 3: Quality Control Ranges for Nitrofurantoin (Surrogate for this compound)

Quality Control StrainMIC (µg/mL) RangeDisk Diffusion Zone Diameter (mm) Range (100 µg disk)
Escherichia coli ATCC® 25922™4 - 1620 - 25
Staphylococcus aureus ATCC® 29213™8 - 3218 - 22
Enterococcus faecalis ATCC® 29212™4 - 1618 - 24
Pseudomonas aeruginosa ATCC® 27853™Not applicableNot applicable (intrinsically resistant)

Note: The disk diffusion QC ranges for a 200 µg this compound disk may differ and should be established in-house.

If QC results are out of range, the test must be repeated, and the cause of the deviation investigated. Potential sources of error include improper storage of materials, incorrect inoculum preparation, or procedural errors.

Data Presentation and Interpretation

All quantitative data, including MIC values and zone diameters for both clinical isolates and QC strains, should be recorded and summarized in structured tables for easy comparison and trend analysis. The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) should be clearly reported based on the surrogate breakpoints provided in Tables 1 and 2.

Limitations

The primary limitation of this protocol is the use of nitrofurantoin as a surrogate for this compound. While studies have shown cross-resistance, there may be subtle differences in the activity of the two drugs against certain isolates.[1] The development of specific, validated breakpoints for this compound by regulatory bodies like CLSI and EUCAST is needed to provide more definitive interpretations of susceptibility. The in-house preparation of this compound disks also introduces a potential for variability that must be carefully controlled through rigorous quality control measures.

Conclusion

This standard operating procedure provides a detailed methodology for the in vitro susceptibility testing of this compound using established antimicrobial susceptibility testing techniques. By adapting the protocols for nitrofurantoin and utilizing it as a surrogate, researchers and clinicians can obtain valuable data to guide the use of this compound in treating bacterial infections. Adherence to the described protocols and stringent quality control measures are paramount for generating reliable and reproducible results.

References

Preparation of Furazidine Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of Furazidine stock solutions intended for in vitro biological assays. This compound, a nitrofuran derivative, is a subject of interest for its potential therapeutic applications. Accurate and reproducible experimental results rely on the correct preparation and handling of stock solutions.

Physicochemical Properties and Solubility

This compound is a yellow to orange-yellow crystalline powder. Its solubility is a critical factor in the preparation of stock solutions. It is practically insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[1] The reported solubility in DMSO varies across different sources, which may be attributed to factors such as the purity of the compound and the quality of the solvent. It is crucial to use high-purity, anhydrous DMSO for optimal dissolution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSolventSource(s)
Solubility ~10 mg/mL (37.85 mM)DMSO[2]
25 mg/mL (94.63 mM)DMSO[1]
52 mg/mL (196.82 mM)DMSO[3][4]
Recommended Stock Concentration 10 mMDMSO[5]
5120 mg/L (~19.4 mM)DMSO (for subsequent dilution)[6]
Storage of Solid Powder -20°C for up to 3 yearsN/A[1][2]
4°C for up to 2 yearsN/A[5]
Storage of Stock Solution in DMSO -80°C for up to 2 yearsDMSO[1]
-20°C for up to 1 yearDMSO[1]
-80°C for up to 6 monthsDMSO[5]
-20°C for up to 1 monthDMSO[5]

Note: The solubility of this compound in DMSO can be influenced by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO to achieve the desired concentration.[4] Sonication may aid in the dissolution process.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.

Materials:

  • This compound powder (MW: 264.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing this compound: Accurately weigh 2.64 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C as recommended in the data summary table.

Preparation of Working Solutions:

For in vitro assays, the DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to keep the final concentration of DMSO in the assay low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.

Important Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Stability in Media: The stability of this compound in cell culture media has not been extensively reported. Therefore, it is strongly recommended to prepare working solutions fresh for each experiment by diluting the stock solution directly into the assay medium immediately before use.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

Furazidine_Stock_Preparation Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Transfer to sterile tube dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store_stock 5. Store at -20°C or -80°C aliquot->store_stock thaw 6. Thaw a Stock Aliquot store_stock->thaw For each experiment dilute 7. Dilute in Cell Culture Medium thaw->dilute use 8. Use Immediately in Assay dilute->use vehicle_control Prepare Vehicle Control (DMSO in Medium) dilute->vehicle_control Match DMSO concentration

Caption: Workflow for preparing this compound stock and working solutions.

This detailed guide provides the necessary information for the accurate and effective preparation of this compound stock solutions for in vitro research. Adherence to these protocols will contribute to the generation of reliable and reproducible experimental data.

References

Application Notes and Protocols for Furazidine in Cell Culture Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazidine, a nitrofuran derivative, is primarily recognized for its antibacterial properties.[1][2] Its mechanism of action in bacteria involves the generation of reactive intermediates that lead to DNA damage and inhibition of essential metabolic enzymes.[1][3] While its use as an antibiotic is well-established, there is growing interest in exploring the potential of nitrofuran compounds in cancer research. This document provides an overview of the potential applications of this compound in cell culture for cytotoxicity studies, drawing insights from research on structurally related nitrofuran compounds like Furazolidone and Nitrofurantoin, due to the limited direct data on this compound's cytotoxic effects on cancer cell lines.

Principle of Action in Eukaryotic Cells (Hypothesized)

The cytotoxic effects of nitrofuran compounds in eukaryotic, particularly cancer, cells are thought to be mediated through several mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death. Studies on the related compound Furazolidone have shown that it can trigger apoptosis in cancer cells.[4] This process is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[4]

Furthermore, nitrofuran derivatives may modulate key signaling pathways involved in cell survival and proliferation. For instance, Furazolidone has been demonstrated to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses that is often dysregulated in cancer.[5][6][7] It has also been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[4]

Quantitative Data Summary

Table 1: Cytotoxicity of Related Nitrofuran Derivatives in Various Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 Value (µM)Exposure Time (h)Reference
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivativeMCF-7 (Breast Cancer)MTT0.8524[8]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivativeMDA-MB-231 (Breast Cancer)MTTNot specified24[8]
N-pentyl-nitrofurantoinHL-60 (Leukemia)Not specifiedNot specified72[9]
Nitrofurantoin Derivative 1Caco-2 (Colorectal Cancer)MTT~0.09 (relative to 5-FU)72[10]
Nitrofurantoin Derivative 2eCaco-2 (Colorectal Cancer)MTT~0.08 (relative to 5-FU)72[10]
Nitrofurantoin Derivative 4bCaco-2 (Colorectal Cancer)MTT~0.07 (relative to 5-FU)72[10]
Nitrofurantoin Derivative 1MCF-7 (Breast Cancer)MTT~0.1 (relative to 5-FU)72[10]
Nitrofurantoin Derivative 2cMCF-7 (Breast Cancer)MTT~0.08 (relative to 5-FU)72[10]
Nitrofurantoin Derivative 3bMCF-7 (Breast Cancer)MTT0.06772[10]
Fluorinated Schiff base of aminophenylhydrazineA549 (Lung Cancer)MTT0.64Not specified[11]

Note: The IC50 values for Nitrofurantoin derivatives are presented relative to the activity of 5-Fluorouracil (5-FU) as reported in the source.

Experimental Protocols

General Cell Culture Maintenance

Standard aseptic cell culture techniques should be followed. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured regularly to maintain exponential growth.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Potential Signaling Pathways for Investigation

Based on studies of the related nitrofuran compound Furazolidone, the following signaling pathways are proposed as potential targets for this compound in cancer cells and warrant further investigation.

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 NF-κB Signaling Pathway Furazidine_PI3K This compound PI3K PI3K Furazidine_PI3K->PI3K Inhibition Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Furazidine_NFkB This compound IKK IKK Furazidine_NFkB->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->GeneTranscription Activation G A Cell Line Selection (e.g., Cancer Cell Lines) B Range-Finding Experiment (MTT Assay) A->B C Definitive IC50 Determination (MTT Assay) B->C D Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) C->D E Western Blot Analysis (Signaling Pathway Proteins) C->E F ROS Measurement (e.g., DCFH-DA Assay) C->F G Data Analysis & Interpretation D->G E->G F->G

References

Application Note: Quantitative Analysis of Furazidine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of furazidine (also known as furagin) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or toxicokinetic studies of this nitrofuran antibiotic. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and essential validation parameters, ensuring the reliability and reproducibility of the analytical results.

Introduction

This compound is a nitrofuran antibiotic primarily used for the treatment and prevention of urinary tract infections. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies. This document provides a comprehensive guide to a validated LC-MS/MS method for this compound quantification in human plasma, emphasizing the importance of a robust and transferable analytical procedure. The cross-validation of such methods is critical when data from different laboratories are combined in a single study, ensuring data integrity and comparability.[1]

Experimental Protocol

This protocol is based on established principles of bioanalytical method validation for nitrofuran antibiotics.

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Drug-free human plasma

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve and QC samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound-d3 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.[1]

  • Pipette 100 µL of plasma (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the internal standard working solution (1 µg/mL this compound-d3).[1]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 200 µL of the clear supernatant to a new tube or a 96-well plate.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterCondition
LC System UPLC/UHPLC System
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

For robust quantification, it is recommended to monitor at least two transitions for the analyte and the internal standard—one for quantification (quantifier) and one for confirmation (qualifier).[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compoundTo be determined experimentallyTo be determined experimentallyTo be determined experimentally
This compound-d3 (IS)To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Note: The specific m/z values for precursor and product ions must be determined by infusing standard solutions of this compound and its deuterated internal standard into the mass spectrometer to optimize for maximum signal intensity.

Method Validation Summary

A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[3] The validation should assess selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[3] The table below summarizes typical acceptance criteria and hypothetical performance data for a this compound assay.

Validation ParameterAcceptance Criteria (FDA/EMA Guidelines)Hypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: ±20%; Precision: ≤20% CV1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (except LLOQ)-5.2% to 8.5%
Precision (% CV) ≤15% (except LLOQ)Intra-day: ≤7.8%; Inter-day: ≤9.2%
Recovery Consistent, precise, and reproducible>85%
Matrix Effect IS-normalized factor CV ≤15%CV <12%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Deviation within ±15%Stable

Visualizations

Experimental Workflow

G Figure 1. Sample Preparation Workflow for this compound Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound-d3) Plasma->Add_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Figure 1. Sample Preparation Workflow
Bioanalytical Method Validation Parameters

G Figure 2. Key Parameters of Bioanalytical Method Validation cluster_core Core Characteristics cluster_performance Performance Metrics Accuracy Accuracy Validated_Method Validated Bioanalytical Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Selectivity Selectivity Selectivity->Validated_Method Calibration_Curve Calibration Curve (Linearity, Range, LLOQ) Calibration_Curve->Validated_Method Recovery Recovery Recovery->Validated_Method Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Stability Stability Stability->Validated_Method

References

Assessing the Anaerobic Activity of Furazidine Using the Agar Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furazidine, a nitrofuran derivative, is an antimicrobial agent with a broad spectrum of activity. While its efficacy against common aerobic and facultative anaerobic pathogens is well-documented, its activity against obligate anaerobic bacteria is an area of growing interest. Anaerobic bacteria are significant pathogens in various infections, including intra-abdominal, skin and soft tissue, and gynecological infections. The increasing prevalence of antibiotic resistance among anaerobes necessitates the exploration of alternative therapeutic agents. This document provides a detailed protocol for assessing the anaerobic activity of this compound using the agar dilution method, a reference standard for antimicrobial susceptibility testing of anaerobic bacteria.

Mechanism of Action of this compound Against Anaerobic Bacteria

The antimicrobial action of this compound, like other nitrofurans, is contingent upon the reduction of its nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1][2] This process is particularly efficient under anaerobic conditions, where the activity of certain oxygen-sensitive nitroreductases can be enhanced.[3] These reactive intermediates are cytotoxic and exert their antimicrobial effect through multiple mechanisms:

  • DNA and RNA Damage: The reactive molecules can cause damage to bacterial DNA and RNA, thereby inhibiting nucleic acid synthesis and leading to cell death.[2][3]

  • Protein Inactivation: They can react with and inactivate essential bacterial proteins, including ribosomal proteins, disrupting protein synthesis.[1][2]

  • Metabolic Disruption: Key enzymes involved in cellular metabolic pathways can be inhibited, leading to a disruption of cellular energy production.

This multi-targeted mechanism of action is thought to contribute to a lower frequency of resistance development compared to antibiotics with a single target.

Quantitative Data: In Vitro Anaerobic Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various anaerobic bacterial strains as determined by the agar dilution method.

Bacterial SpeciesStrainMIC (mg/L)
Bacteroides fragilisATCC 252850.5[1]
Prevotella loescheiiATCC 159300.5[1]
Anaerobic Bacteria (General)Not Specified0.5[1]

Experimental Protocols

This section outlines the detailed methodology for performing the agar dilution susceptibility test for anaerobic bacteria, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Materials
  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Wilkins-Chalgren agar or other suitable supplemented anaerobic growth medium (e.g., Brucella agar with 5% laked sheep blood, hemin, and vitamin K1)[6]

  • Anaerobic bacterial strains (test and quality control strains)

  • Sterile petri dishes (90 or 150 mm)

  • Sterile pipettes and tips

  • Inoculum replicator (e.g., Steers replicator)

  • Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating systems)

  • McFarland turbidity standards (0.5)

  • Sterile saline or broth for inoculum preparation

  • Quality control (QC) strains for anaerobic susceptibility testing (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)[1][2]

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound analytical standard powder.

  • Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1280 mg/L). The following formula can be used: Weight (mg) = [Desired Concentration (mg/L) x Desired Volume (L)] / Potency (µg/mg) x 1000

  • Dissolve the weighed this compound in the appropriate solvent (e.g., DMSO). Ensure complete dissolution.

  • Sterilize the stock solution by membrane filtration if necessary, though dissolution in a sterilizing solvent like DMSO may suffice.

  • Prepare serial twofold dilutions of the stock solution in a sterile diluent to create a range of concentrations to be tested.

Preparation of Agar Plates
  • Prepare the appropriate agar medium (e.g., Wilkins-Chalgren agar) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 48-50°C in a water bath.

  • For each desired final concentration of this compound, add a specific volume of the corresponding this compound dilution to a specific volume of molten agar. For example, add 2 ml of a 10x concentrated drug solution to 18 ml of molten agar to achieve the final 1x concentration.

  • Mix the agar and drug solution thoroughly but gently to avoid air bubbles.

  • Dispense the mixture into sterile petri dishes to a uniform depth (e.g., 3-4 mm).

  • Allow the agar to solidify at room temperature on a level surface.

  • Prepare a growth control plate containing no this compound.

  • The prepared plates can be stored in sealed plastic bags at 2-8°C for up to one week.

Inoculum Preparation
  • Subculture the anaerobic bacterial strains from frozen stocks onto a suitable non-selective agar medium (e.g., supplemented Brucella blood agar).

  • Incubate the plates under anaerobic conditions at 35-37°C for 24-48 hours, or until sufficient growth is observed.

  • From the fresh culture, select several well-isolated colonies and suspend them in sterile saline or a suitable broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • This standardized suspension is the inoculum.

Inoculation and Incubation
  • Using an inoculum replicator, inoculate the surface of the prepared agar plates (including the growth control plate) with the standardized bacterial suspensions. The replicator delivers a final inoculum of approximately 10⁵ CFU per spot.

  • Allow the inoculated spots to dry completely before inverting the plates.

  • Place the plates in an anaerobic jar or chamber.

  • Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.[6]

Reading and Interpretation of Results
  • After incubation, examine the growth on all plates.

  • The growth control plate should show confluent growth for each tested isolate.

  • For each isolate, the MIC is the lowest concentration of this compound that completely inhibits visible growth, or that causes a significant reduction in growth compared to the growth control.[7] A faint haze or a single colony at the inoculation spot is generally disregarded.

  • Record the MIC values for each tested strain.

  • The MICs for the quality control strains should fall within the established acceptable ranges to ensure the validity of the test results.

Visualizations

Experimental Workflow for Agar Dilution Method

Agar_Dilution_Workflow cluster_prep Preparation Phase cluster_inoculation Inoculation Phase cluster_incubation_reading Incubation & Analysis Phase stock_sol Prepare this compound Stock & Serial Dilutions plate_prep Add this compound Dilutions to Agar and Pour Plates stock_sol->plate_prep agar_prep Prepare and Cool Molten Agar Medium agar_prep->plate_prep inoculation Inoculate Agar Plates with Bacterial Suspension plate_prep->inoculation culture_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) culture_prep->inoculation incubation Incubate Plates Anaerobically (48h, 35-37°C) inoculation->incubation reading Read and Record MICs incubation->reading qc Verify Quality Control Strain Results reading->qc

Caption: Workflow for the agar dilution method.

Signaling Pathway: Mechanism of Action of this compound

Furazidine_Mechanism cluster_targets Cellular Targets This compound This compound (Prodrug) BacterialCell Bacterial Cell This compound->BacterialCell Enters Nitroreductases Bacterial Nitroreductases ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA_RNA DNA & RNA Damage ReactiveIntermediates->DNA_RNA Proteins Protein Inactivation ReactiveIntermediates->Proteins Metabolism Metabolic Disruption ReactiveIntermediates->Metabolism CellDeath Bacterial Cell Death DNA_RNA->CellDeath Proteins->CellDeath Metabolism->CellDeath

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Broth Microdilution for Determining the Minimum Inhibitory Concentration (MIC) of Furazidine against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furazidine is a nitrofuran derivative antimicrobial agent. Understanding its in vitro activity against clinically relevant pathogens such as Enterobacteriaceae is crucial for research and potential therapeutic applications. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This document provides a detailed protocol for performing a broth microdilution assay to evaluate the susceptibility of Enterobacteriaceae isolates to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: this compound Concentration Ranges for Broth Microdilution

Concentration (mg/L)Description
0.25 - 256Typical range for initial screening of this compound against Enterobacteriaceae.
4 - 64Reported MIC range for this compound against Enterobacteriaceae clinical isolates.[1][2]
8/64MIC50/MIC90 values for this compound against E. coli clinical isolates in a recent study.[3]

Table 2: Quality Control (QC) Strain and Expected MIC Range

Quality Control StrainAntimicrobial AgentExpected MIC Range (mg/L)
Escherichia coli ATCC® 25922™Nitrofurantoin*16 - 64

*Note: As there are no established CLSI/EUCAST QC ranges for this compound, the ranges for the structurally related compound Nitrofurantoin are often used as a reference. Laboratories should establish their own internal QC ranges for this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Enterobacteriaceae isolates for testing

  • Escherichia coli ATCC® 25922™ (Quality Control Strain)

  • 0.9% sterile saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Sterile microbiological loops, pipettes, and reservoirs

  • Incubator (35 ± 1°C)

Preparation of this compound Stock Solution
  • Accurately weigh the this compound analytical standard.

  • Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10,240 mg/L).

  • Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is a multiple of the highest desired final concentration in the microtiter plate.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the Enterobacteriaceae strain to be tested.

  • Transfer the colonies to a tube containing sterile 0.9% saline.

  • Vortex the bacterial suspension to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 625 nm of 0.08 to 0.13. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL. The final inoculum in the microtiter plate wells should be approximately 5 x 10⁵ CFU/mL.[4]

Broth Microdilution Procedure
  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the highest concentration of the this compound working solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of this compound concentrations.

  • The eleventh well should contain only CAMHB and the bacterial inoculum to serve as a positive growth control.

  • The twelfth well should contain only CAMHB to serve as a sterility control (negative control).

  • Within 15 minutes of preparing the serial dilutions, inoculate each well (from well 1 to well 11) with 10 µL of the standardized bacterial inoculum (1-2 x 10⁶ CFU/mL), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Seal the microtiter plates to prevent evaporation.

  • Incubate the plates at 35 ± 1°C for 18 ± 2 hours in ambient air.[3]

Interpretation of Results
  • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.

  • The growth control well (well 11) should show turbidity, indicating that the bacteria have grown.

  • The sterility control well (well 12) should remain clear, indicating that the medium was not contaminated.

  • The MIC for the quality control strain (E. coli ATCC® 25922™) should fall within the expected range for Nitrofurantoin.

Visualizations

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock_sol Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate stock_sol->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with standardized bacterial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 18-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for this compound Broth Microdilution.

MIC_Interpretation Logical Relationship for MIC Interpretation mic_value Observed MIC Value breakpoint Clinical Breakpoint (e.g., for Nitrofurantoin) mic_value->breakpoint susceptible Susceptible breakpoint->susceptible MIC ≤ S intermediate Intermediate breakpoint->intermediate S < MIC ≤ R resistant Resistant breakpoint->resistant MIC > R

Caption: MIC Interpretation Logic.

References

Application Notes and Protocols for the Experimental Study of Furazidine in Poultry Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazidine is a synthetic nitrofuran antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the reduction of its nitro group by bacterial nitroreductases into reactive intermediates.[1][3] These intermediates disrupt bacterial DNA, ribosomal proteins, and other macromolecules, inhibiting essential cellular processes such as protein synthesis, aerobic energy metabolism, and cell wall synthesis.[1][4] While primarily utilized in human medicine for treating urinary tract infections, its potential application in poultry health warrants thorough investigation, especially in light of growing concerns about antimicrobial resistance.[3][4]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in poultry models, focusing on pharmacokinetic, efficacy, and safety studies. The protocols outlined are based on established methodologies for studying nitrofuran antibiotics in avian species and are intended to guide researchers in designing robust and reproducible experiments. Given the limited published data on this compound specifically in poultry, the provided quantitative data and dosage regimens are largely derived from studies on the closely related compound, furazolidone. Therefore, initial dose-ranging and pilot studies are strongly recommended to establish optimal parameters for this compound.

Data Presentation: Quantitative Parameters of a Related Nitrofuran (Furazolidone) in Poultry

The following tables summarize key quantitative data for furazolidone, which can serve as a starting point for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Furazolidone in Poultry Following a Single Oral Administration

ParameterValueSpeciesReference
Dosage 10 mg/kgPoultry[1]
Absorption Half-life (t½a) 13.58 hoursPoultry[1]
Elimination Half-life (t½β) 24.75 hoursPoultry[1]
Apparent Volume of Distribution (Vd) 0.32 L/kgPoultry[1]
Area Under the Curve (AUC) 460.58 µg·h/mLPoultry[1]
Time to Maximum Concentration (Tmax) Not ReportedPoultry
Maximum Concentration (Cmax) Not ReportedPoultry

Table 2: Suggested Oral Dosage Regimens for Furazolidone in Poultry

Dosage TypeDosageDosing IntervalSpeciesReference
Loading Dose 3.10 mg/kgSingle DosePoultry[1]
Maintenance Dose 2.25 mg/kg48 hoursPoultry[1]
Therapeutic Dose (in feed) 50-100 g/ton ContinuousPoultry[5]
Therapeutic Dose (oral) 2.5-3 mg/kgDaily for 5-8 daysChickens[6]

Table 3: Toxicity Data for Furazolidone in Broiler Chicks

Dosage (in feed)ObservationDurationReference
300 mg/kg Tolerated without adverse effectsNot Specified[7]
400 mg/kg Ascites, leg weakness, convulsions, depression, mortality30 days[8]
800 mg/kg Ascites, leg weakness, convulsions, depression, mortality30 days[8]

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in broiler chickens after a single oral dose.

Materials:

  • Healthy broiler chickens (e.g., Ross 308), 4-6 weeks old

  • This compound (analytical grade)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes with anticoagulant (e.g., heparin or EDTA)

  • Centrifuge

  • Freezer (-20°C or -80°C)

  • HPLC-UV or LC-MS/MS system for drug analysis

Methodology:

  • Animal Acclimatization: House the chickens in a controlled environment for at least one week prior to the experiment with ad libitum access to feed and water.

  • Dosing: Fast the birds for 4-6 hours before dosing. Administer a single oral dose of this compound (a starting dose of 10 mg/kg, based on furazolidone data, is suggested) via oral gavage.[1] Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 1 mL) from the wing vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store at -20°C or -80°C until analysis.

  • Analytical Method: Quantify the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, t½β, Vd, and clearance.

Efficacy Study Protocol: Necrotic Enteritis Model

Objective: To evaluate the efficacy of this compound in a Clostridium perfringens-induced necrotic enteritis challenge model in broiler chickens.

Materials:

  • Day-old broiler chicks

  • High-risk feed (e.g., wheat-based with high protein content)

  • Live coccidial vaccine (to induce intestinal mucosal damage)

  • Pathogenic strain of Clostridium perfringens (NetB toxin-positive)

  • This compound

  • Sterile broth for bacterial culture

  • Equipment for lesion scoring

Methodology:

  • Animal Housing: Randomly allocate day-old chicks into treatment groups (e.g., non-infected control, infected control, this compound treatment group) with multiple replicates per group.

  • Predisposition: From day 1, provide a high-risk diet to all birds (except the non-infected control group). On day 14, administer a live coccidial vaccine orally to predispose the birds to necrotic enteritis.[9]

  • Infection Challenge: On days 19, 20, and 21, orally inoculate the birds in the infected groups with a fresh broth culture of a pathogenic C. perfringens strain (e.g., 10^8 CFU/bird).[10]

  • This compound Administration: Administer this compound to the treatment group, either in the feed or drinking water, starting 24 hours before the first challenge and continuing for the duration of the challenge period. A starting dose of 50-100 g/ton of feed can be considered.[5]

  • Monitoring: Record daily mortality, clinical signs (depression, ruffled feathers, diarrhea), feed intake, and body weight.

  • Lesion Scoring: On day 22, euthanize a subset of birds from each group and perform necropsy. Score the severity of intestinal lesions for necrotic enteritis on a scale of 0 (no lesions) to 4 (severe necrosis).

  • Data Analysis: Compare mortality rates, performance parameters (weight gain, feed conversion ratio), and lesion scores between the different groups using appropriate statistical tests (e.g., ANOVA, Chi-square).

Safety and Toxicity Study Protocol

Objective: To assess the safety and potential toxicity of this compound in broiler chickens at various doses.

Materials:

  • Day-old broiler chicks

  • This compound

  • Standard broiler feed

  • Equipment for blood collection and clinical chemistry analysis

  • Materials for histopathological examination

Methodology:

  • Group Allocation: Randomly assign day-old chicks to several treatment groups, including a control group and groups receiving different concentrations of this compound in their feed (e.g., 1x, 2x, 5x, and 10x the proposed therapeutic dose).

  • Drug Administration: Provide the medicated feed to the respective groups for a specified period (e.g., 28 days).

  • Clinical Observation: Monitor the birds daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance. Record feed consumption, body weight gain, and mortality.

  • Hematology and Serum Biochemistry: At the end of the study period, collect blood samples for a complete blood count (CBC) and analysis of serum biochemical parameters (e.g., ALT, AST, creatinine, BUN) to assess liver and kidney function.

  • Gross Pathology and Histopathology: Perform a thorough necropsy on a subset of birds from each group. Collect tissue samples (liver, kidneys, heart, spleen, intestine) and preserve them in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Analyze the data for any dose-dependent adverse effects on performance, hematology, serum biochemistry, and tissue morphology.

Mandatory Visualizations

Experimental_Workflow_Pharmacokinetics cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Fasting (4-6 hours) Acclimatization->Fasting Dosing Single Oral Dose of this compound Fasting->Dosing Blood_Sampling Blood Sampling (0-96 hours) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Storage Sample Storage (-20°C to -80°C) Plasma_Separation->Storage Quantification HPLC or LC-MS/MS Quantification Storage->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound in poultry.

Efficacy_Study_Workflow cluster_setup Study Setup (Day 1) cluster_predisposition Predisposition (Day 14) cluster_treatment_challenge Treatment & Challenge (Day 18-21) cluster_evaluation Evaluation (Day 22) Allocation Allocate Day-Old Chicks to Groups High_Risk_Diet Start High-Risk Diet Allocation->High_Risk_Diet Coccidial_Vaccine Administer Coccidial Vaccine High_Risk_Diet->Coccidial_Vaccine Furazidine_Admin Start this compound Administration (Day 18) Coccidial_Vaccine->Furazidine_Admin C_perfringens_Challenge C. perfringens Challenge (Days 19, 20, 21) Furazidine_Admin->C_perfringens_Challenge Monitoring Daily Monitoring (Mortality, Clinical Signs, Performance) C_perfringens_Challenge->Monitoring Lesion_Scoring Euthanasia & Intestinal Lesion Scoring Monitoring->Lesion_Scoring Data_Analysis Statistical Analysis Lesion_Scoring->Data_Analysis

Caption: Experimental workflow for an efficacy study using a necrotic enteritis model.

Furazidine_Mechanism_of_Action This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Nitroreductases Bacterial Nitroreductases Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Inhibition Cell_Wall Cell Wall Synthesis Reactive_Intermediates->Cell_Wall Inhibition Metabolism Aerobic Metabolism Reactive_Intermediates->Metabolism Disruption Bacterial_Death Bacterial Cell Death

Caption: Simplified signaling pathway of this compound's mechanism of action in bacteria.

References

Application Note: UV-VIS Spectrophotometric Method for Furazidine Quantification in Suppositories

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Furazidine in suppository formulations using a UV-VIS spectrophotometric method. The method is intended for quality control and research applications.

Introduction

This compound is a nitrofuran derivative with antibacterial activity, commonly used in the treatment of urogenital infections. Its delivery via suppositories offers a viable alternative to oral administration. This application note describes a simple, rapid, and accurate UV-VIS spectrophotometric method for the determination of this compound content in suppositories. The method is based on the principle of measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined using the Beer-Lambert law.

Principle

The quantitative determination of this compound is based on its ultraviolet absorption. The method involves the extraction of this compound from the suppository matrix into a suitable solvent, followed by the measurement of its absorbance at the λmax. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of this compound in the sample solution is then interpolated from this calibration curve.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • UV-VIS Spectrophotometer (double beam)

    • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Analytical balance

    • Water bath

    • Sonicator

    • Syringe filters (0.45 µm)

    • Beakers

    • Glass stirring rods

  • Reagents:

    • This compound reference standard

    • Suppository samples containing this compound

    • Dimethylformamide (DMF)

    • Acetate buffer (pH 4.5)

    • Purified water

    • Methanol (for cleaning)

Preparation of Solutions
  • Acetate Buffer (pH 4.5): Prepare by dissolving an appropriate amount of sodium acetate and acetic acid in purified water to achieve the desired pH.

  • Standard Stock Solution of this compound (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in a small amount of DMF and then dilute to the mark with acetate buffer. Mix well.

  • Working Standard Solutions:

    • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with acetate buffer to obtain concentrations in the range of 2-10 µg/mL.

Sample Preparation

The extraction of this compound from the suppository base is a critical step. The procedure may vary slightly depending on the nature of the suppository base (hydrophobic or hydrophilic).

  • Weigh one suppository and record its weight.

  • Place the suppository in a 50 mL beaker and gently heat on a water bath until it melts.

  • Add 20 mL of a suitable solvent (e.g., a mixture of DMF and acetate buffer) to the molten suppository.

  • Stir the mixture thoroughly to ensure the dispersion of the drug into the solvent. For complete extraction, the mixture can be sonicated for 15-20 minutes.

  • Transfer the solution quantitatively to a 50 mL volumetric flask.

  • Rinse the beaker with the solvent and add the rinsing to the volumetric flask.

  • Allow the solution to cool to room temperature and then dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.

  • Further dilute the filtrate with acetate buffer to obtain a final concentration within the range of the calibration curve.

Spectrophotometric Measurement
  • Set the UV-VIS spectrophotometer to scan in the range of 200-400 nm.

  • Use acetate buffer as the blank.

  • Record the UV spectrum of a diluted standard solution to determine the λmax of this compound. The reported λmax is approximately 292 nm.[1]

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Measure the absorbance of all working standard solutions and the prepared sample solutions.

Construction of the Calibration Curve
  • Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.

Quantification of this compound in the Sample
  • Using the absorbance of the sample solution and the equation of the calibration curve, calculate the concentration of this compound in the sample solution.

  • Calculate the total amount of this compound in the suppository, taking into account the dilutions made during sample preparation.

Data Presentation

Table 1: Calibration Curve Data for this compound
Concentration (µg/mL)Absorbance (at λmax = 292 nm)
20.152
40.305
60.458
80.610
100.763
Linear Regression
Equation y = 0.0761x + 0.0002
Correlation Coefficient (R²) 0.9999
Table 2: Quantification of this compound in Suppository Samples
Sample IDWeight of Suppository (g)Absorbance of Sample SolutionConcentration from Calibration Curve (µg/mL)Amount of this compound per Suppository (mg)% Label Claim
Sample 12.050.4856.3799.899.8%
Sample 22.020.4916.45100.2100.2%
Sample 32.080.4826.3399.599.5%
Table 3: Method Validation Parameters (as per ICH Guidelines)
ParameterResultAcceptance Criteria
Linearity (R²) 0.9999R² ≥ 0.999
Range (µg/mL) 2 - 10-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Robustness RobustNo significant change in absorbance

Visualizations

Experimental_Workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Suppository Sample (Melt, Dissolve, Sonicate, Filter) start->prep_sample measure_abs Measure Absorbance (Standards & Sample at λmax) prep_std->measure_abs prep_sample->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve quantify Quantify this compound in Sample cal_curve->quantify end End quantify->end

Caption: Experimental workflow for this compound quantification.

Beer_Lambert_Law absorbance Absorbance (A) proportional is proportional to absorbance->proportional equation A = εlc absorbance->equation concentration Concentration (c) proportional->concentration path_length Path Length (l) proportional->path_length concentration->equation path_length->equation

Caption: Principle of the Beer-Lambert Law.

Conclusion

The described UV-VIS spectrophotometric method is a straightforward, cost-effective, and reliable approach for the quantification of this compound in suppository formulations. The validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting. Proper sample preparation to ensure complete extraction of the active pharmaceutical ingredient from the suppository matrix is crucial for obtaining accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Furazidine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Furazidine precipitation in cell culture media.

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Medium

This is a common problem encountered with hydrophobic compounds like this compound. The rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous medium can cause the compound to "crash out" of solution.[1][2][3][4]

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. Experimentally determine the maximum soluble concentration by preparing a serial dilution.
Rapid Change in Solvent Polarity The abrupt shift from DMSO to the aqueous environment of the cell culture medium can lead to precipitation.[4] To mitigate this, add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[2][4] Another approach is to create intermediate dilutions of the concentrated stock in DMSO before adding to the aqueous solution.[1]
Incorrect Dilution Method Avoid adding the aqueous medium directly to the concentrated DMSO stock, as this will likely cause the compound to precipitate.[3]
Low Temperature of Media Adding a room temperature or cold this compound stock solution to cold media can decrease its solubility and cause it to precipitate.[2] Always use pre-warmed (37°C) cell culture medium.[3]

Issue: this compound Solution Appears Cloudy or Forms a Precipitate Over Time in the Incubator

Precipitation that occurs over time can be due to the instability of the compound or changes in the media.

Potential Causes and Solutions:

Potential CauseRecommended Solution
pH Shift in Media Cellular metabolism can alter the pH of the culture medium over time, which can in turn affect the solubility of this compound.[2] Ensure the medium is adequately buffered.
Interaction with Media Components Components within the cell culture media, such as salts and certain amino acids, may interact with this compound, leading to the formation of insoluble complexes.[2][5]
Evaporation of Media Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[2] Use humidified incubators and ensure culture vessels are properly sealed.
Instability of this compound This compound may degrade over time under cell culture conditions (e.g., 37°C, light exposure), and its degradation products may be less soluble.[2] It is best to prepare fresh this compound-containing media for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (264.19 g/mol ), calculate the volume of 100% Dimethyl Sulfoxide (DMSO) required to achieve a desired high-concentration stock solution (e.g., 10 mM).[6][7]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.[8]

  • Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes.[3] If necessary, use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) to aid dissolution.[1] Visually inspect the solution to confirm that no particles are visible.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][6]

Protocol 2: Visual Assessment of this compound Solubility in Cell Culture Medium

  • Prepare Materials: You will need your this compound stock solution (e.g., 10 mM in DMSO), pre-warmed (37°C) cell culture medium, and a sterile, clear multi-well plate.

  • Prepare Serial Dilutions: Create a series of dilutions of this compound in your cell culture medium to test a range of final concentrations.

  • Incubate and Observe: Add 200 µL of each dilution to a well of the plate. Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation immediately after preparation and at various time points (e.g., 1, 4, and 24 hours). A microscope can be used to detect fine precipitates.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent.[9] The recommended solvent for preparing high-concentration stock solutions is 100% Dimethyl Sulfoxide (DMSO).[6][8]

Q2: What is the maximum permissible concentration of DMSO in my cell culture?

A2: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity.[1][2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q3: How can I increase the solubility of this compound in my cell culture medium?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of your culture medium (within a physiologically acceptable range for your cells) might improve its solubility.[1] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

  • Use of Co-solvents: In some cases, a mixture of solvents can improve solubility. However, the toxicity of any co-solvent on your specific cell line must be evaluated.

  • Formulation with Solubilizing Agents: Agents like cyclodextrins can be used to encapsulate hydrophobic compounds and increase their aqueous solubility.[10]

Q4: My this compound solution is clear at room temperature but becomes cloudy in the incubator. What is happening?

A4: This phenomenon is likely due to temperature-related precipitation. While warming can initially help dissolve the compound, prolonged incubation at 37°C can sometimes lead to the formation of less soluble degradation products or interactions with media components that cause precipitation over time.[2] It is advisable to prepare fresh working solutions immediately before use.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Add Stock to Media Dropwise with Mixing thaw->dilute prewarm Pre-warm Media to 37°C prewarm->dilute apply Apply to Cells Immediately dilute->apply

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed q1 When did precipitation occur? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time check_conc Check final concentration (is it too high?) immediately->check_conc check_method Review dilution method (dropwise addition, pre-warmed media) immediately->check_method check_ph Monitor media pH over_time->check_ph check_evap Check for media evaporation over_time->check_evap use_fresh Prepare fresh solution for each experiment over_time->use_fresh

Caption: Troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: Optimizing Furazidine Dosage for In Vivo Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furazidine in in vivo animal experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a nitrofuran antibiotic. Its antibacterial effect is initiated when it enters bacterial cells and is reduced by bacterial flavoproteins to highly reactive intermediates.[1] These intermediates disrupt multiple vital cellular processes in bacteria by:

  • Damaging DNA: The reactive intermediates bind to bacterial DNA, causing strand breaks and lethal mutations.[1]

  • Inhibiting Protein Synthesis: They can also target and damage bacterial ribosomal proteins, which disrupts the synthesis of essential proteins.[2]

  • Interfering with Cell Wall Synthesis: this compound can interfere with the production of essential components of the bacterial cell wall, weakening its structure and leading to cell lysis.[1]

A key advantage of this compound is its selective toxicity; mammalian cells have lower reductase activity and do not readily activate the drug, minimizing damage to host cells.[1]

2. What is a recommended starting dose for this compound in a murine urinary tract infection (UTI) model?

3. How should I prepare this compound for oral or intraperitoneal administration?

This compound has low water solubility. A common method for preparing a suspension for in vivo experiments is as follows:

  • Create a stock solution of this compound in DMSO.

  • Sequentially add the following co-solvents to the stock solution, ensuring the solution is mixed evenly after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of DMSO in the solution should be 10%. This protocol can yield a suspended solution of up to 2.5 mg/mL.[3]

  • If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[3]

  • It is crucial to prepare the working solution fresh on the day of the experiment to ensure its stability and reliability.[3]

4. What are the potential target organs for toxicity with this compound?

Based on toxicity studies of nitrofuran compounds, potential target organs in animal models may include:

  • Tongue: Minimal granulomatous inflammation has been observed in dogs and myofiber regeneration in rabbits in long-term studies.

  • Thymus, Urinary System, and Male Reproductive System: These were identified as potential targets in rats in intravenous toxicity studies.

  • Nervous System: At excessive doses, nitrofurans can cause CNS effects such as excitement, tremors, and convulsions.[4]

  • Gastrointestinal System: GI disturbances can occur.[4]

It's important to monitor animals for any adverse effects during the study period.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lack of Efficacy Insufficient dosage, poor bioavailability, or resistant bacterial strain.1. Verify Dosage Calculation: Double-check all calculations for dose and concentration. 2. Optimize Administration Route: Consider the pharmacokinetics of your administration route. Intraperitoneal (IP) injection may offer higher bioavailability than oral gavage. 3. Conduct a Dose-Response Study: Systematically test a range of doses to find the effective dose for your model. 4. Confirm Bacterial Susceptibility: Perform in vitro susceptibility testing (e.g., MIC determination) of your bacterial strain against this compound.
Animal Distress or Adverse Effects (e.g., weight loss, lethargy) The administered dose may be too high, leading to toxicity.1. Reduce the Dose: Lower the dose to a level that minimizes adverse effects while still aiming for efficacy. 2. Implement a Slower Titration Schedule: Gradually increase the dose over several days to allow the animals to acclimate. 3. Switch Administration Route: Oral administration may have a slower absorption rate, potentially reducing peak plasma concentrations and acute side effects compared to IP injection.
Precipitation of this compound in the dosing solution Low solubility of this compound in the chosen vehicle.1. Follow the Recommended Formulation Protocol: Use the suggested co-solvents (DMSO, PEG300, Tween-80, Saline).[3] 2. Use Sonication or Gentle Heating: This can help to dissolve the compound during preparation.[3] 3. Prepare Fresh Solutions: Do not store the working solution for extended periods, as precipitation can occur over time.[3]
Inconsistent Results Between Animals Variability in drug administration, animal handling, or infection establishment.1. Ensure Consistent Administration Technique: Standardize the procedure for oral gavage or IP injection for all animals. 2. Minimize Animal Stress: Handle animals gently and consistently to reduce stress-related physiological variations. 3. Verify Infection Model Consistency: Ensure that the bacterial inoculum and infection procedure are standardized to achieve consistent bacterial loads.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Source
MIC against ESKAPE pathogens 0-32 µg/mL[3]
MIC50/MIC90 against E. coli 8/64 mg/L

Note: In a study comparing this compound and nitrofurantoin, the MICs of this compound were equal to or lower than those of nitrofurantoin in 89% of the tested E. coli strains.

Table 2: Pharmacokinetic Parameters of Nitrofurantoin in a Murine UTI Model (Oral Administration)

Dose Urine Cmax (µg/mL) Plasma Cmax (µg/mL) Tmax Source
5 mg/kg139 ± 69-~20 min[5]
10 mg/kg289 ± 551.6 ± 0.4~20 min[5]
20 mg/kg426 ± 2125.0 ± 1.6~20 min[5]

Note: This data is for nitrofurantoin, a closely related nitrofuran, and can be used as an estimate for this compound in the absence of specific data.

Table 3: Toxicology Data for Nitrofurantoin

Animal Model Route LD50 Source
MouseIntraperitoneal150 mg/kg bw
MouseOral Gavage306 mg/kg bw

Note: This data is for nitrofurantoin. Specific LD50 values for this compound were not found in the search results.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Suspension for In Vivo Administration

This protocol yields a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injection.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Sonicator (optional)

Procedure:

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final volume of 1 mL, add the solvents in the following order, mixing thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of Saline.

  • If any precipitation or phase separation is observed, use a sonicator or gentle warming to aid dissolution.

  • This working solution should be prepared fresh on the day of the experiment.

Protocol 2: Murine Model of Urinary Tract Infection (UTI)

This protocol is adapted from established methods for inducing UTI in female mice.

Materials:

  • Uropathogenic E. coli (UPEC) strain

  • Luria-Bertani (LB) broth and agar plates

  • Phosphate-buffered saline (PBS), sterile

  • Female mice (e.g., C3H/HeN or C57BL/6, 6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Sterile, flexible, narrow-gauge polyethylene tubing or specialized mouse urinary catheter

  • 1 mL syringes

  • Tissue homogenizer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the UPEC strain in LB broth overnight at 37°C with shaking.

    • The following day, dilute the culture 1:1000 in fresh LB broth and grow statically at 37°C for 24 hours to promote the expression of type 1 pili.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 108 CFU/mL. The typical inoculum is 107 CFU in 50 µL.

  • Transurethral Inoculation:

    • Anesthetize the mice.

    • Carefully insert the sterile catheter through the urethral opening into the bladder.

    • Slowly instill 50 µL of the bacterial suspension into the bladder.

    • Withdraw the catheter.

  • Post-Infection Monitoring and Analysis:

    • At desired time points post-infection (e.g., 24 hours, 48 hours), euthanize the mice.

    • Aseptically remove the bladder and kidneys.

    • Homogenize each organ separately in 1 mL of sterile PBS.

    • Perform serial dilutions of the homogenates and plate on LB agar to determine the bacterial load (CFU/organ).

Visualizations

Furazidine_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Bacterial Flavoproteins Bacterial Flavoproteins This compound->Bacterial Flavoproteins Reduction Reactive Intermediates Reactive Intermediates Bacterial Flavoproteins->Reactive Intermediates DNA DNA Reactive Intermediates->DNA Attacks Ribosomal Proteins Ribosomal Proteins Reactive Intermediates->Ribosomal Proteins Attacks Cell Wall Components Cell Wall Components Reactive Intermediates->Cell Wall Components Attacks DNA Damage DNA Damage DNA->DNA Damage Inhibited Protein Synthesis Inhibited Protein Synthesis Ribosomal Proteins->Inhibited Protein Synthesis Impaired Cell Wall Impaired Cell Wall Cell Wall Components->Impaired Cell Wall Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death Inhibited Protein Synthesis->Bacterial Cell Death Impaired Cell Wall->Bacterial Cell Death

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental_Workflow_UTI_Model Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Anesthetize Mice Anesthetize Mice Prepare Bacterial Inoculum->Anesthetize Mice Transurethral Inoculation Transurethral Inoculation Anesthetize Mice->Transurethral Inoculation Administer this compound or Vehicle Administer this compound or Vehicle Transurethral Inoculation->Administer this compound or Vehicle Monitor Animals Monitor Animals Administer this compound or Vehicle->Monitor Animals Euthanize and Harvest Organs Euthanize and Harvest Organs Monitor Animals->Euthanize and Harvest Organs Homogenize Tissues Homogenize Tissues Euthanize and Harvest Organs->Homogenize Tissues Serial Dilution and Plating Serial Dilution and Plating Homogenize Tissues->Serial Dilution and Plating Quantify Bacterial Load (CFU) Quantify Bacterial Load (CFU) Serial Dilution and Plating->Quantify Bacterial Load (CFU) End End Quantify Bacterial Load (CFU)->End

References

Troubleshooting inconsistent results in Furazidine MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results in Furazidine assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it influence MIC results?

A1: this compound is a nitrofuran antimicrobial agent. Its mechanism of action is complex and involves multiple targets within the bacterial cell. Upon entering the bacteria, this compound is activated by bacterial flavoproteins (nitroreductases) to form highly reactive electrophilic intermediates.[1] These intermediates can inhibit various enzymatic systems, including those involved in the citric acid cycle, and can also damage bacterial DNA, RNA, and proteins.[2][3][4] This multi-targeted action means that factors affecting cellular redox state or DNA repair pathways could potentially lead to variability in MIC results.

Q2: What are the typical MIC ranges for this compound against common pathogens?

A2: this compound generally demonstrates good activity against a range of Gram-positive and Gram-negative bacteria, particularly those associated with urinary tract infections. A summary of reported MIC values is presented in the table below. It's important to note that MIC values can vary between studies and specific strains.

Bacterial SpeciesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Escherichia coli4 - 32816
Klebsiella pneumoniae16 - 32--
Proteus mirabilis8--
Staphylococcus aureus4--
Staphylococcus epidermidis2--
Enterococcus faecalis4--
Bacteroides fragilis0.5--
Prevotella loescheii0.5--

Data compiled from a comparative in vitro study of furazidin and nitrofurantoin activities.[5][6]

Q3: Are there established quality control (QC) ranges for this compound MIC assays?

A3: Currently, there are no specific, standardized quality control (QC) ranges for this compound from major regulatory bodies like CLSI or EUCAST. However, due to its structural and mechanistic similarity to nitrofurantoin, the QC ranges for nitrofurantoin can be used as a reference to ensure assay performance and consistency. It is recommended to use standard QC strains such as Escherichia coli ATCC 25922 and Enterococcus faecalis ATCC 29212.

EUCAST Quality Control Ranges for Nitrofurantoin (v 13.1, 2023) [7]

QC StrainMIC Target Value (mg/L)Acceptable MIC Range (mg/L)
E. coli ATCC 2592284 - 16
E. faecalis ATCC 2921284 - 16

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC values for this compound can arise from various factors in the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Inconsistent MICs

TroubleshootingWorkflow cluster_solutions Potential Solutions Inconsistent_MICs Inconsistent this compound MIC Results Review_Protocol Review Experimental Protocol Inconsistent_MICs->Review_Protocol Check_Reagents Check Reagents & Media Review_Protocol->Check_Reagents Check_Inoculum Verify Inoculum Preparation Review_Protocol->Check_Inoculum Check_Procedure Examine Assay Procedure Review_Protocol->Check_Procedure Check_Reading Standardize MIC Reading Review_Protocol->Check_Reading Investigate_Resistance Investigate Potential Resistance Review_Protocol->Investigate_Resistance Sol_Reagents Use fresh, properly stored this compound. Verify media pH. Check_Reagents->Sol_Reagents Sol_Inoculum Standardize to 0.5 McFarland. Perform colony counts. Check_Inoculum->Sol_Inoculum Sol_Procedure Calibrate pipettes. Ensure proper mixing. Check_Procedure->Sol_Procedure Sol_Reading Use consistent light source and background. Check_Reading->Sol_Reading Sol_Resistance Sequence nfsA/nfsB genes. Test for efflux pump activity. Investigate_Resistance->Sol_Resistance

Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.

Detailed Troubleshooting Guide
Issue Potential Cause Recommended Action
Higher than expected MICs Inoculum too dense: An overly concentrated bacterial suspension can overwhelm the antimicrobial agent.Standardize the inoculum to a 0.5 McFarland turbidity standard. Verify the final inoculum concentration (e.g., ~5 x 105 CFU/mL) through plate counts.[8]
Degraded this compound stock solution: this compound solutions may degrade over time, especially if not stored properly.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions protected from light and at an appropriate temperature (e.g., -20°C or lower).
Media composition: The pH and composition of the Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobials.Ensure the pH of the MHB is within the recommended range (7.2-7.4). Use cation-adjusted MHB as specified in standard protocols.
Bacterial resistance: Emergence of resistance through mutations in nitroreductase genes (nfsA, nfsB) can lead to higher MICs.[2][3]If consistently high MICs are observed for specific isolates, consider investigating mechanisms of resistance such as sequencing of the nfsA and nfsB genes.
Lower than expected MICs Inoculum too light: An insufficient number of bacteria may lead to falsely low MICs.Ensure accurate standardization of the inoculum to a 0.5 McFarland standard.
Incorrect serial dilutions: Errors in the preparation of the this compound dilution series can lead to inaccurate concentrations.Calibrate pipettes regularly. Use fresh, sterile pipette tips for each dilution step to avoid carryover.
Variable results between replicates Inconsistent pipetting: Variation in the volumes of this compound solution or bacterial inoculum added to wells.Ensure proper pipetting technique. Use a multichannel pipette for adding reagents to the microtiter plate to improve consistency.
Incomplete mixing: Poor mixing of the this compound and inoculum in the wells can lead to uneven bacterial growth.Gently tap the sides of the microtiter plate after inoculation to ensure thorough mixing.
Edge effects: Evaporation from the outer wells of the microtiter plate during incubation can concentrate the antimicrobial and affect bacterial growth.Avoid using the outermost wells for critical samples, or fill them with sterile broth to maintain humidity. Seal plates with an adhesive film.
Skipped wells (growth at higher concentrations, no growth at lower concentrations) Technical error: Pipetting errors, such as missing a well during inoculation or drug addition.Repeat the assay, paying close attention to pipetting accuracy.
Contamination: Contamination of a well with a resistant organism.Visually inspect wells for any unusual growth. Perform a purity check by plating the contents of the well onto an agar plate.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the serial dilutions.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB.

  • Add the diluted bacterial inoculum to each well.

  • Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Reading and Interpretation:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Diagram: Broth Microdilution Workflow

MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Plate prep_this compound->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (16-20h, 35-37°C) controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Furazidine_Pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Furazidine_in This compound (Prodrug) Nitroreductases Nitroreductases (nfsA, nfsB) Furazidine_in->Nitroreductases Activation Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Protein_Inhibition Ribosomal Protein Inhibition Reactive_Intermediates->Protein_Inhibition Enzyme_Inhibition Metabolic Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death Enzyme_Inhibition->Cell_Death Mutation Mutations in nfsA / nfsB Mutation->Nitroreductases Inactivation Efflux Efflux Pumps (e.g., OqxAB) Efflux->Furazidine_in Expulsion

References

Furazidine stability in different solvent systems and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of furazidine in various solvent systems and under different storage conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key stability data to assist in your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Question: My this compound solution appears to be degrading. What are the common causes?

Answer: this compound degradation can be influenced by several factors, including the solvent system, pH, temperature, and exposure to light. Under alkaline conditions (pH 11-13), this compound is known to degrade, and this degradation is accelerated at higher temperatures (30-60°C)[1]. The proposed degradation mechanism involves the formation of a 5-hydroxyfuran derivative followed by the complete hydrolysis of the hydantoin ring[1]. To minimize degradation, it is crucial to control these environmental factors.

Question: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

Answer: Unexpected peaks likely represent degradation products. Forced degradation studies on similar nitrofurans suggest that under stress conditions such as acidic, basic, oxidative, thermal, and photolytic exposure, various degradation products can form[2][3][4]. The primary degradation pathway in alkaline solution involves the formation of a 5-hydroxyfuran derivative and subsequent hydrolysis of the hydantoin ring[1]. To identify these unknown peaks, techniques like LC-MS/MS can be employed to determine the mass of the degradation products and elucidate their structures[5][6][7][8].

Question: My this compound solution has changed color. Is this an indication of degradation?

Answer: Yes, a change in the color of a this compound solution, which is typically yellow to orange-yellow, can be an indicator of chemical degradation[9]. This is often associated with the formation of degradation products. It is recommended to re-analyze the solution using a stability-indicating HPLC method to quantify the remaining this compound and characterize the degradation products.

Question: I need to prepare a stock solution of this compound. Which solvent should I use for optimal stability?

Answer: this compound has varying solubility in different solvents. It is very slightly soluble in water and ethanol, hardly soluble in dimethylformamide (DMF), and slightly soluble in acetone, while being practically insoluble in chloroform and benzene[9]. For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 25 mg/mL with the aid of ultrasonication[10]. When preparing stock solutions in DMSO, it is recommended to use newly opened, hygroscopic DMSO to ensure maximum solubility. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles[10]. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer; however, storing the aqueous solution for more than one day is not recommended[10].

Question: How should I store my solid this compound and its solutions to ensure stability?

Answer: Solid this compound powder should be stored in a dry, sealed container in a freezer at -20°C[11]. Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years[10]. It is important to protect both solid and solution forms from light to prevent photodegradation.

Data on this compound Stability

The stability of this compound is highly dependent on the solvent system and storage conditions. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Various Solvents [9][10][11]

SolventSolubility
WaterVery slightly soluble
EthanolVery slightly soluble
Dimethylformamide (DMF)Hardly soluble
AcetoneSlightly soluble
ChloroformPractically insoluble
BenzenePractically insoluble
Dimethyl Sulfoxide (DMSO)Slightly soluble (up to 25 mg/mL with ultrasonication)
MethanolSlightly soluble

Table 2: Recommended Storage Conditions for this compound [10][11]

FormStorage TemperatureDuration
Solid Powder-20°C (in freezer)Long-term
Solution in DMSO-20°CUp to 1 year
Solution in DMSO-80°CUp to 2 years

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound stability.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following conditions are recommended based on general guidelines for nitrofuran compounds[2][3][4]:

  • Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat at a temperature above its recommended storage temperature (e.g., 60°C or higher) for a specified period.

  • Photodegradation: Expose a this compound solution to a light source capable of emitting both UV and visible light, following ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. A general approach to developing such a method is as follows[12][13]:

  • Column Selection: A C18 column is a common starting point for the separation of small molecules like this compound.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

  • Detection: UV detection is suitable for this compound. The detection wavelength should be selected based on the UV spectrum of this compound to maximize sensitivity.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

This compound Degradation Pathway in Alkaline Conditions

G Proposed Degradation Pathway of this compound in Alkaline Conditions This compound This compound Intermediate 5-Hydroxyfuran Derivative This compound->Intermediate Nucleophilic Substitution (OH⁻) Product Hydrolyzed Hydantoin Ring Product Intermediate->Product Hydrolysis

Caption: Proposed degradation pathway of this compound under alkaline conditions[1].

Experimental Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies of this compound cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: A typical workflow for conducting forced degradation studies on this compound.

References

Addressing Furazidine degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the degradation of Furazidine during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound (also known as Furagin) is a nitrofuran-derivative antibiotic.[1][2][3] In a research context, it is studied for its antibacterial activity against a range of pathogens, including multidrug-resistant strains, and its potential applications in treating urinary tract infections.[4][5]

Q2: What are the primary factors that cause this compound to degrade?

The stability of this compound is influenced by several environmental factors. The most significant are:

  • pH: this compound degradation is highly dependent on pH, with increased rates observed in alkaline conditions (pH 11-13).[6]

  • Temperature: Higher temperatures accelerate the rate of degradation.[6][7] Studies have shown a direct relationship between increased temperature (from 30-60°C) and a faster degradation process.[6]

  • Light: As a nitrofuran compound, this compound may be susceptible to photodegradation when exposed to UV or broad-spectrum light, a common characteristic of this drug class.[8][9][10]

  • Oxidation and Hydrolysis: These are key chemical degradation pathways.[6][7] Under alkaline conditions, the degradation mechanism is proposed to involve the formation of a 5-hydroxyfuran derivative, followed by the complete hydrolysis of the hydantoin ring.[6]

Q3: How can I minimize this compound degradation during my experiments?

To ensure the stability of this compound throughout your experiments, consider the following precautions:

  • pH Control: Maintain the pH of your solution within a stable range, preferably avoiding highly alkaline conditions. Many drugs exhibit optimal stability between pH 4 and 8.[7]

  • Temperature Control: Store stock solutions at low temperatures and conduct experiments at controlled, consistent temperatures whenever possible.

  • Light Protection: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[8]

  • Use Freshly Prepared Solutions: For maximum reliability in sensitive assays, it is recommended to prepare working solutions fresh on the day of use.[4]

Q4: What are the recommended storage conditions for this compound stock solutions?

Proper storage is critical for preventing degradation over time.

Storage ConditionDurationRecommendation
-80°CUp to 2 yearsRecommended for long-term storage.[4]
-20°CUp to 1 yearSuitable for intermediate-term storage.[4]
4°C (Refrigerated)Short-termStability of related nitrofuran metabolite solutions has been demonstrated for 10 months.[11] However, for this compound, shorter durations are advisable.

To prevent inactivation from repeated freeze-thaw cycles, aliquot the stock solution upon preparation.[4]

Q5: What are the known degradation products of this compound?

Under alkaline conditions, the degradation of this compound proceeds through a proposed mechanism that includes the formation of a 5-hydroxyfuran derivative, which is then followed by the complete hydrolysis of the hydantoin ring.[6] Researchers observing unexpected results or additional peaks in analytical readouts should consider the presence of these or other related degradation products.

Troubleshooting Guide

Q1: My this compound solution has turned yellow. What does this indicate?

A color change, particularly yellowing, in a drug solution often indicates chemical degradation. For furosemide, a related compound, a yellow color is associated with photo-hydrolysis, which results in the formation of degradation products.[8] This is likely due to the hydrolysis of this compound, especially if the solution has been exposed to light or stored improperly. It is recommended to discard the solution and prepare a fresh one.

Q2: I am seeing unexpected peaks in my HPLC analysis. Could they be degradation products?

Yes, the appearance of new peaks in an HPLC chromatogram that are not present in a freshly prepared standard is a strong indication of degradation. The degradation of this compound is known to proceed through at least two consecutive first-order reactions, resulting in multiple species in solution over time.[6] To confirm, you can perform a forced degradation study (e.g., by exposing a sample to high heat or alkaline pH) and compare the resulting chromatogram to your experimental sample.

Q3: I'm observing a progressive loss of biological activity in my assay. How can I confirm if degradation is the cause?

A loss of activity is a common consequence of active pharmaceutical ingredient (API) degradation. To investigate this:

  • Prepare a Fresh Standard: Create a new this compound working solution from a validated stock.

  • Perform a Parallel Experiment: Run your assay comparing the results from the old (suspected degraded) solution and the fresh solution.

  • Quantify the Concentration: Use an analytical method like UV-VIS spectrophotometry or HPLC to measure the concentration of the active this compound in your old solution and compare it to the expected concentration. A significant decrease confirms degradation.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).

Objective: To determine the rate of this compound degradation under defined pH, temperature, and light conditions.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., Dimethylformamide, DMF)[1]

  • Experimental buffer/medium

  • UV-VIS Spectrophotometer or HPLC system

  • pH meter

  • Incubators/water baths set to desired temperatures

  • Amber and clear vials

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent like DMF to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution into your experimental buffer at the final working concentration. Dispense the solution into different sets of vials:

    • Temperature Effect: Vials for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Light Effect: One set of clear vials (for light exposure) and one set of amber or foil-wrapped vials (for light protection) to be kept under the same temperature conditions.

  • Initial Measurement (T=0): Immediately after preparation, take an aliquot from a control vial and measure the initial concentration of this compound using a validated analytical method (see Protocol 2). This is your T=0 reading.

  • Incubation: Place the vials in their respective controlled environments.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Quantification: Analyze the concentration of this compound in each sample.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition. This will allow you to determine the degradation rate under your specific experimental settings. Stability is often defined as the retention of at least 90% of the initial concentration.[12]

Protocol 2: Quantification of this compound by UV-VIS Spectrophotometry

This protocol describes a simple and accessible method for determining the concentration of this compound in solution.

Objective: To quantify this compound concentration based on its absorbance of UV light.

Materials:

  • This compound standard of known purity

  • Solvent/buffer used in the experiment

  • UV-VIS Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Determine Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in your chosen solvent.

    • Scan the solution across the UV spectrum (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). For a related compound, a λmax of 322 nm has been reported.[13]

  • Prepare Standard Solutions:

    • Create a series of standard solutions of known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by serially diluting a stock solution.[13]

  • Generate Calibration Curve:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 0.999 for a good fit.[1]

  • Measure Unknown Sample:

    • Measure the absorbance of your experimental sample at the same λmax.

  • Calculate Concentration:

    • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in your sample.

Visualizations

Factors Affecting this compound Stability

cluster_factors Influencing Factors cluster_outcomes Consequences of Instability cluster_mitigation Mitigation Strategies This compound This compound Stability Degradation Chemical Degradation (Hydrolysis) This compound->Degradation pH pH pH->this compound Temp Temperature Temp->this compound Light Light Exposure Light->this compound Oxidation Oxidation Oxidation->this compound Loss Loss of Activity Degradation->Loss Control Control pH & Temp Control->this compound Protect Protect from Light Protect->this compound Store Proper Storage (-20°C to -80°C) Store->this compound Fresh Use Fresh Solutions Fresh->this compound

Caption: Key factors influencing this compound stability and mitigation strategies.

Experimental Workflow for Stability Assessment

A 1. Prepare this compound Stock & Test Solutions B 2. Define Conditions (Temp, pH, Light) A->B C 3. Initial Analysis (T=0) (HPLC / UV-VIS) B->C D 4. Incubate Samples Under Test Conditions C->D E 5. Collect Aliquots at Time Intervals D->E F 6. Quantify this compound Concentration E->F G 7. Plot % Remaining vs. Time & Determine Degradation Rate F->G

Caption: Step-by-step workflow for a this compound stability study.

Troubleshooting Degradation Issues

Start Problem: Loss of activity or unexpected results Q1 Is the solution discolored (e.g., yellow)? Start->Q1 A1_Yes High probability of degradation. Discard and prepare fresh. Q1->A1_Yes Yes Q2 Are there extra peaks in HPLC/LC-MS? Q1->Q2 No A2_Yes Indicates formation of degradation products. Review storage & handling. Q2->A2_Yes Yes Q3 Does a fresh solution restore activity? Q2->Q3 No A3_Yes Confirms original solution degraded. Implement mitigation strategies. Q3->A3_Yes Yes A3_No Issue may not be stability. Review experimental design, reagents, and cell lines. Q3->A3_No No

Caption: A decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Mitigating Furazidine-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Furazidine in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound-induced cytotoxicity. Our aim is to help you optimize your experimental design and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?

A1: While direct in-depth studies on this compound are limited, research on the closely related nitrofuran, Furazolidone (FZD), provides significant insights. The primary mechanism of cytotoxicity for FZD is believed to be the induction of oxidative stress.[1][2] This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage, including DNA damage (with mitochondrial DNA being particularly vulnerable), cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2]

Q2: I am observing high levels of cell death in my experiments with this compound. What can I do to reduce this?

A2: To mitigate this compound-induced cytotoxicity, consider co-treatment with antioxidants. Antioxidants can help neutralize the excess ROS produced by this compound, thereby reducing cellular damage. Studies on the related compound Furazolidone have shown that ROS scavengers like N-acetylcysteine (NAC), catalase, and superoxide dismutase can ameliorate its cytotoxic effects.[1][2] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of the chosen antioxidant for your specific cell line.

Q3: What are some common antioxidants I can use, and at what concentrations?

A3: Commonly used antioxidants in cell culture experiments include:

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC has been shown to suppress Furazolidone-induced apoptosis.[2] Typical starting concentrations for in vitro studies range from 1 to 10 mM.

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.

  • Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

It is crucial to determine the optimal concentration for your specific experimental conditions, as high concentrations of some antioxidants can have their own cytotoxic effects.

Q4: How can I prepare this compound for my in vitro experiments, considering its solubility?

A4: this compound is known to have low solubility in aqueous solutions. It is described as very slightly soluble in water and ethanol, hardly soluble in dimethylformamide (DMF), and slightly soluble in acetone. A common solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO). A stock solution of 10 mM in DMSO can be prepared and then further diluted in culture medium to the desired final concentration. When preparing your working solutions, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results (e.g., MTT, XTT)
  • Possible Cause 1: Inconsistent this compound Concentration.

    • Solution: Due to its poor solubility, this compound may precipitate out of solution, especially at higher concentrations or after storage. Ensure your stock solution is fully dissolved before each use. It is advisable to prepare fresh dilutions from the stock for each experiment.

  • Possible Cause 2: Interference with the Assay Reagent.

    • Solution: Some compounds can interfere with the chemistry of viability assays. For tetrazolium-based assays like MTT, compounds can sometimes reduce the dye non-enzymatically. To check for this, include a control well with this compound in the medium but without cells. If you observe a color change, you may need to switch to an alternative cytotoxicity assay, such as a CyQUANT cell proliferation assay or a lactate dehydrogenase (LDH) release assay.

  • Possible Cause 3: Fluctuations in Cell Seeding Density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Inconsistent cell numbers will lead to high variability in results. Perform a cell count before seeding and ensure even distribution of cells in the microplate.

Issue 2: Unexpectedly Low or No Cytotoxicity Observed
  • Possible Cause 1: this compound Degradation.

    • Solution: this compound, like many chemical compounds, can degrade over time, especially if not stored correctly. Store your stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: Different cell lines exhibit varying sensitivities to cytotoxic compounds. If you are not observing an effect, consider increasing the concentration range of this compound in your dose-response experiments. It is also beneficial to include a positive control (a compound known to be toxic to your cell line) to ensure the assay is working correctly.

  • Possible Cause 3: Insufficient Incubation Time.

    • Solution: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for the compound to induce a response.

Quantitative Data Summary

Direct quantitative data for this compound-induced cytotoxicity in common research cell lines is limited in the current literature. However, data from the closely related compound, Furazolidone (FZD), can provide a useful reference point.

Table 1: IC50 Values for Furazolidone (FZD) in Various Cell Lines

Cell LineIC50 Value (µM)Incubation Time (hours)Reference
Kasumi-1 (AML)~572[3]
NB4 (AML)~772[3]
MolM13 (AML)~672[3]
HepG2 (Hepatoma)Dose-dependent apoptosis observedNot Specified[2]

Note: AML stands for Acute Myeloid Leukemia. The data for HepG2 indicates that FZD induces apoptosis in a dose-dependent manner, though a specific IC50 value was not provided in the cited study.

Table 2: Effects of Antioxidants on Furazolidone (FZD)-Induced Effects

AntioxidantEffectCell LineReference
N-acetylcysteine (NAC)Suppressed FZD-induced apoptosisHepG2[2]
CatalaseAmeliorated FZD's DNA damaging effectsHepG2[1]
Superoxide DismutaseAmeliorated FZD's DNA damaging effectsHepG2[1]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular ROS Production
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. After 24 hours, treat the cells with this compound at various concentrations for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: Detection of Apoptosis by Annexin V Staining
  • Cell Treatment: Culture cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizations

Furazidine_Cytotoxicity_Pathway cluster_cellular_effects Cellular Effects This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage Oxidative DNA Damage (esp. mtDNA) ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Antioxidants Antioxidants (e.g., NAC, Catalase, SOD) Antioxidants->ROS

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells Compound_Prep 2. Prepare this compound +/- Antioxidant Incubation 3. Treat Cells & Incubate Compound_Prep->Incubation Viability 4a. Cell Viability Assay (e.g., MTT) Incubation->Viability ROS_Assay 4b. ROS Assay (e.g., H2DCFDA) Incubation->ROS_Assay Apoptosis_Assay 4c. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis 5. Data Analysis (IC50, % Reduction) Viability->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for assessing this compound cytotoxicity and mitigation.

References

Strategies to prevent bacterial resistance to Furazidine in lab strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing and preventing bacterial resistance to Furazidine in laboratory strains. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a nitrofuran antibiotic. It is a prodrug, meaning it is inactive until it enters a bacterial cell.[1][2] Inside the bacterium, enzymes called nitroreductases (specifically, the products of the nfsA and nfsB genes) activate this compound.[3][4][5] This activation process creates highly reactive electrophilic intermediates. These intermediates then attack multiple targets within the cell, including ribosomal proteins, enzymes involved in metabolism, and DNA, leading to widespread cellular damage and inhibition of bacterial growth.[1][2][6][7]

Q2: How do bacteria become resistant to this compound?

A2: The most common mechanism of resistance is the loss of function of the bacterial nitroreductase enzymes required to activate the drug.[3][6] This typically occurs through sequential mutations in the nfsA and nfsB genes.[4][5][8] If these enzymes are non-functional, they cannot convert this compound into its toxic form, rendering the drug ineffective. Other, less common mechanisms include the overexpression of efflux pumps like OqxAB, which can pump the drug out of the cell, and mutations in genes like ribE that are involved in producing cofactors for the nitroreductase enzymes.[3][6]

Q3: I'm observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain. What is happening?

A3: A gradual or step-wise increase in MIC suggests the selection of multi-step resistance mutations. This is a common outcome in serial passage experiments where bacteria are continuously exposed to sub-lethal concentrations of an antibiotic.[9][10] Initially, a mutation in a primary resistance gene (like nfsA) may cause a small increase in MIC. Subsequent passages can then select for additional mutations (e.g., in nfsB or efflux pump regulators) that confer higher levels of resistance.[3][8]

Q4: Is resistance to this compound permanent? Does it affect bacterial fitness?

A4: this compound resistance often comes with a "biological fitness cost," meaning the resistant mutant may be less robust than the original (wild-type) strain in an antibiotic-free environment.[4] Studies on the related compound nitrofurantoin have shown that resistant E. coli mutants can have a reduced growth rate, sometimes around 6% lower than their susceptible counterparts.[4][5] This fitness cost means that if the antibiotic pressure is removed, the susceptible strain may outcompete the resistant one over time. However, the stability of resistance can vary depending on the specific mutations.

Q5: Can I use results from Nitrofurantoin susceptibility tests to infer susceptibility to this compound?

A5: There is a high degree of cross-resistance between nitrofuran derivatives.[11][12] Studies have shown a strong positive correlation between the MICs of Nitrofurantoin and this compound for clinical isolates like E. coli.[11][12] In many cases, strains resistant to Nitrofurantoin will also be resistant to this compound. However, for precise research applications, it is always best to determine the MIC for this compound directly.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Action
Sudden appearance of high-level resistance in a previously susceptible culture.Contamination with a different, inherently resistant organism, or selection of a spontaneous high-resistance mutant.1. Perform a Gram stain and re-streak the culture on selective agar to confirm purity. 2. Sequence the nfsA and nfsB genes of the resistant isolate to check for mutations. 3. Review lab protocols to minimize contamination risks.
Inconsistent MIC results between experimental repeats.Inoculum size variation, improper antibiotic dilution, or variation in incubation time/conditions.1. Standardize your inoculum preparation using a McFarland standard. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Ensure consistent incubation temperature and duration (e.g., 18-24 hours). 4. Use a quality control strain with a known this compound MIC.
Resistance develops very quickly during serial passage experiments.The starting concentration of this compound is too low, allowing for rapid selection of mutants. The bacterial strain has a high intrinsic mutation rate.1. Start the serial passage experiment with a concentration closer to the MIC (e.g., 0.5x MIC). 2. Consider using a strain with a lower baseline mutation frequency if the goal is to slow resistance development.
No resistance develops even after many passages.The concentration of this compound is too high (lethal), or the specific bacterial species/strain has a very low frequency of resistance mutation.1. Decrease the concentration of this compound used in the passages. 2. Confirm the viability of the bacteria at the concentrations being tested. 3. Increase the population size of the bacteria being passaged to increase the probability of capturing rare mutation events.

Strategies to Prevent or Delay Resistance

Combination Therapy

Using this compound in combination with another antibiotic can be a highly effective strategy. A synergistic combination can kill bacteria more effectively, reducing the population size and the probability that a resistant mutant will arise.

Quantitative Data Example: Checkerboard Assay

The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction between two drugs. The index is interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

OrganismDrug ADrug BMIC of A Alone (µg/mL)MIC of B Alone (µg/mL)MIC of A in Combo (µg/mL)MIC of B in Combo (µg/mL)FIC IndexInterpretation
E. coli ATCC 25922This compoundTrimethoprim16240.250.375Synergy
E. coli ATCC 25922This compoundCiprofloxacin160.01580.00751.0Additive
E. coli ATCC 25922This compoundFosfomycin16120.250.375Synergy
Limiting Exposure and Using Appropriate Concentrations

Continuous exposure to sub-inhibitory concentrations of an antibiotic is a powerful driver of resistance.

  • Avoid Sub-MIC Cultures: When not actively selecting for resistance, maintain bacterial cultures in antibiotic-free media.

  • Use Effective Doses: In experiments designed to clear a culture, use a concentration of this compound well above the MIC (e.g., 4-8x MIC) to ensure rapid killing and reduce the chances of resistant mutants surviving.

Monitoring Resistance Development

Regularly monitoring the susceptibility of your lab strains can provide an early warning of emerging resistance.

Quantitative Data Example: Serial Passage Experiment

This table shows hypothetical results from a 30-day serial passage experiment, demonstrating the development of resistance.

Passage DayThis compound Concentration for Passage (µg/mL)Resulting MIC (µg/mL)Fold Change in MIC
0 (Parent)N/A161x
58161x
108322x
1516322x
2016644x
25321288x
30641288x

Key Experimental Protocols

Protocol 1: Serial Passage Assay for Resistance Development

This protocol is used to simulate the long-term exposure of a bacterial population to an antibiotic and select for resistant mutants.[9][10][13]

Methodology:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type bacterial strain using a standard broth microdilution method.[14]

  • Day 1 Inoculation: In a 96-well plate or series of tubes, prepare a serial dilution of this compound. Inoculate with the bacterial strain at a standardized density (e.g., 5 x 10^5 CFU/mL). The highest concentration should be above the known MIC.

  • Incubation: Incubate for 18-24 hours at the optimal temperature for the bacterium (e.g., 37°C).

  • Passage (Day 2): Identify the well containing the highest concentration of this compound that still shows bacterial growth (this is the sub-MIC culture).[9]

  • Inoculation for Next Passage: Dilute the culture from this sub-MIC well 1:100 into fresh broth. Use this diluted culture as the inoculum for a new set of this compound serial dilutions.

  • Repeat: Repeat steps 3-5 for a set number of days (e.g., 30 passages).[15]

  • Monitor MIC: Periodically (e.g., every 5 days), take the passaged culture and perform a full MIC determination to quantify the level of resistance that has developed.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between this compound and another antimicrobial agent.[16][17]

Methodology:

  • Prepare Drug Dilutions: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations.

    • Dilute Drug A (this compound) serially from top to bottom (e.g., along the rows).

    • Dilute Drug B (second antibiotic) serially from left to right (e.g., along the columns).[16]

    • The resulting plate will have wells containing various combinations of both drugs. Include rows and columns with each drug alone to determine their individual MICs in the same experiment.[17]

  • Inoculation: Prepare a standardized bacterial inoculum (0.5 McFarland standard, diluted to approx. 5 x 10^5 CFU/mL in Mueller-Hinton Broth). Add the inoculum to all wells.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: Read the plate to find the MIC of each drug alone and the MIC of the drugs in combination (the lowest concentration combination that inhibits visible growth).

  • Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = FIC of A + FIC of B Where:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)[16][17]

Visualizations

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Prodrug This compound (Prodrug) NfsA Nitroreductase (nfsA/nfsB) Prodrug->NfsA Activation Active Reactive Intermediates (Toxic) Targets Ribosomes, DNA, Other Proteins Active->Targets Attacks NfsA->Active Damage Cellular Damage & Inhibition of Growth Targets->Damage Mutation Mutation in nfsA/nfsB (Loss of Function) Block X Block->NfsA Inactivation Prodrug_ext This compound (External) Prodrug_ext->Prodrug Enters Cell G start Day 1: Determine Baseline MIC Inoculate Plate 1 incubate Incubate 18-24h start->incubate find_submic Identify Highest [Drug] with Growth (Sub-MIC) incubate->find_submic passage Dilute Sub-MIC Culture (e.g., 1:100) find_submic->passage loop_end Repeat for N Passages (e.g., 30 days) find_submic->loop_end inoculate_next Inoculate New Plate with Passaged Culture passage->inoculate_next inoculate_next->incubate Next Day final_mic Determine Final MIC of Passaged Strain loop_end->final_mic G Prevention Strategies to Prevent This compound Resistance Combo Combination Therapy Prevention->Combo Dosing Optimized Dosing Prevention->Dosing Monitor Regular Monitoring Prevention->Monitor Synergy Use Synergistic Drug Pairs Combo->Synergy Antagonism Avoid Antagonistic Combinations Combo->Antagonism AboveMIC Use Concentrations > MIC for Bacterial Killing Dosing->AboveMIC AvoidSubMIC Avoid Prolonged Sub-MIC Exposure Dosing->AvoidSubMIC MIC_Test Periodic MIC Testing Monitor->MIC_Test Sequencing Sequence Key Genes (nfsA, nfsB) Monitor->Sequencing

References

Technical Support Center: Improving the Bioavailability of Furazidine in Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Furazidine.

FAQs and Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with various bioavailability enhancement techniques for this compound.

Solid Dispersions

Question: My this compound solid dispersion is not showing a significant improvement in dissolution rate. What are the possible reasons and troubleshooting steps?

Answer:

Several factors can contribute to the lack of dissolution enhancement in this compound solid dispersions. Here’s a troubleshooting guide:

  • Inadequate Polymer Selection: The choice of a hydrophilic carrier is crucial. Polymers like Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycols (PEGs), and Poloxamers are often used. If your chosen polymer isn't effective, consider screening other carriers with different properties.

  • Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the polymer can significantly impact dissolution. An insufficient amount of carrier may not effectively disperse the drug at a molecular level. It is advisable to experiment with different ratios (e.g., 1:1, 1:2, 1:5) to find the optimal composition.

  • Suboptimal Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, co-grinding) can affect the final product's characteristics. If one method is not yielding good results, trying an alternative may be beneficial. For instance, the fusion method may not be suitable for thermolabile drugs.

  • Crystallinity of the Drug: The goal of a solid dispersion is often to convert the crystalline drug into an amorphous form, which has higher solubility. Characterization techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) can confirm if you have successfully created an amorphous dispersion. If the drug remains crystalline, you may need to adjust your formulation or preparation process.

Experimental Workflow for Solid Dispersion Formulation Development

cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization & In Vivo Studies A Select Hydrophilic Carriers (e.g., PVP K30, PEG 6000, Poloxamer 188) C Prepare Solid Dispersions at Various Drug:Carrier Ratios A->C B Select Preparation Method (Solvent Evaporation, Fusion, Co-grinding) B->C D Physicochemical Characterization (XRD, DSC, FTIR) C->D Characterize E In Vitro Dissolution Studies D->E Evaluate F Optimize Formulation Based on Dissolution Data E->F Analyze Results G In Vivo Bioavailability Studies (e.g., in rats or rabbits) F->G Proceed if Promising

Workflow for developing this compound solid dispersions.
Self-Emulsifying Drug Delivery Systems (SEDDS)

Question: The this compound SEDDS I formulated is not emulsifying properly upon dilution, or the resulting emulsion is unstable. How can I fix this?

Answer:

Proper emulsification is key to the success of a SEDDS formulation. Here are some common issues and solutions:

  • Poor Excipient Selection: The solubility of this compound in the oil, surfactant, and cosurfactant is critical. Screen various excipients to find a combination that provides good solubility for the drug. For instance, oleic acid is a commonly used oil, and surfactants like Tween 80 and Cremophor EL are often employed.[1]

  • Incorrect Component Ratios: The ratio of oil, surfactant, and cosurfactant (Smix) is vital for spontaneous emulsification. Constructing a ternary phase diagram will help identify the optimal ratios that form a stable nanoemulsion upon dilution.

  • High Viscosity: A highly viscous formulation may not disperse quickly. You might need to adjust the components or their ratios to reduce viscosity.

  • Droplet Size Issues: For optimal absorption, the droplet size of the resulting nanoemulsion should ideally be in the nanometer range (e.g., < 200 nm). Dynamic Light Scattering (DLS) can be used to measure droplet size and Polydispersity Index (PDI). If the droplet size is too large, you may need to increase the surfactant concentration or choose a more efficient surfactant/cosurfactant system.

Logical Relationship for Troubleshooting SEDDS Formulation

A Problem: Poor Emulsification or Instability B Check this compound Solubility in Excipients A->B C Construct Ternary Phase Diagram A->C D Measure Droplet Size and PDI (DLS) A->D F Screen Alternative Excipients B->F E Adjust Surfactant/ Cosurfactant Ratio C->E D->E G Optimized Stable This compound SEDDS E->G F->G A Oral Administration of This compound Formulation B Disintegration and Dissolution in GI Tract A->B C Increased Concentration of Dissolved this compound (Cg) B->C Bioavailability Enhancement Technique (e.g., Solid Dispersion) D Passive Diffusion Across Intestinal Epithelium C->D Concentration Gradient Driven E Entry into Systemic Circulation D->E F Enhanced Bioavailability E->F

References

Technical Support Center: Synthesis and Purification of Furazidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Furazidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and purification of this compound derivatives in a question-and-answer format.

Synthesis Troubleshooting

Q1: I am experiencing a low yield of my this compound derivative. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in the synthesis of this compound derivatives. Several factors can contribute to this issue:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating to proceed efficiently.[1][2]

  • Incomplete Reactions: The reaction may not have gone to completion.

  • Poor Quality of Starting Materials: The purity of the initial reactants, such as 1-aminoimidazolidine-2,4-dione hydrochloride and the corresponding aldehyde, is crucial.[2]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Many syntheses of this compound derivatives require heating at reflux temperature.[1] Gradually increasing the temperature may improve the reaction rate and yield.

  • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the initially planned time, extending the reaction duration could lead to a higher conversion.

  • Select an Appropriate Solvent: Ethanol is a commonly used solvent for the synthesis of this compound derivatives.[3] However, depending on the specific derivative, other solvents like water with a mineral acid catalyst (sulfuric or hydrochloric acid) may be more effective.[1]

  • Use an Excess of a Reactant: Employing a slight excess (up to 10%) of the less expensive starting material can help drive the reaction to completion.[1]

  • Ensure High Purity of Reactants: Use reactants of high purity to avoid side reactions that can lower the yield.

Q2: My final product is impure, and I'm having difficulty removing the impurities. What are the likely impurities and how can I purify my product effectively?

A2: Impurities are a significant concern, especially in large-scale synthesis, and can be challenging to remove.[1]

Common Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.

  • Byproducts from Side Reactions: The reaction conditions might promote the formation of undesired compounds.

  • Degradation Products: this compound and its derivatives can be sensitive to certain conditions, leading to degradation.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying solid compounds. Dimethylformamide (DMF) has been successfully used for the recrystallization of this compound.[1] The general process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.

  • Washing with Solvents: Washing the filtered product with appropriate solvents can remove certain impurities. For instance, washing with water to achieve a neutral pH and then with ethanol is a common practice.[1]

  • Column Chromatography: For derivatives that are difficult to purify by recrystallization, column chromatography on silica gel can be employed to separate the desired product from impurities.[4]

  • High-Temperature Water Washing: A patented method for purifying a related compound, nitrofurantoin, involves washing with high-temperature flowing pure water to remove specific impurities without the need for organic solvents like DMF.[5]

Purification Troubleshooting

Q3: I am struggling with the recrystallization of my this compound derivative. What are some key parameters to consider?

A3: Successful recrystallization depends on selecting the right solvent and optimizing the conditions.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, DMF has proven effective.[1] Experiment with different solvents or solvent mixtures to find the optimal system for your specific derivative.

  • Control Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath to maximize crystal formation.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Use Anti-Solvent Addition: In some cases, adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound can induce crystallization.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures for this compound.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

Starting Material (Aldehyde precursor)Co-reactantSolvent/CatalystTemperatureTimeYield (%)Reference
3-(5-nitro-2-furyl)propenalBenzylidene-1-aminohydantoinWater / HClHeating~60 min-[1]
3-(5-nitro-2-furyl)propenal2-furfurylidene-1-aminohydantoinWater / H₂SO₄Reflux-72%[1]
3-(5-nitro-2-furyl)propenalIsopropylidene-1-aminohydantoinWater / H₂SO₄Reflux35 min84%[1]
3-(5-nitro-2-furyl)propenal5-nitro-2-furfurylidene-1-aminohydantoinWater / Propanol / H₂SO₄Reflux30 min88%[1]

Table 2: Synthesis of this compound Derivatives - Yields

DerivativeAldehydeCo-reactantSolventYield (%)Reference
1-((4-Nitrobenzylidene)amino)imidazolidine-2,4-dione4-nitrobenzaldehyde1-aminoimidazolidine-2,4-dione hydrochlorideEthanol82%[3]
1-((Furan-3-ylmethylene)amino)imidazolidine-2,4-dione3-furaldehyde1-aminoimidazolidine-2,4-dione hydrochlorideEthanol89%[3]
1-((Pyridin-4-ylmethylene)amino)imidazolidine-2,4-dionepyridine-4-carbaldehyde1-aminoimidazolidine-2,4-dione hydrochlorideEthanol91%[3]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives [3]

  • Dissolve 1-aminoimidazolidine-2,4-dione hydrochloride (1.0 equivalent) in ethanol (15 mL per 1 mmol of the hydrochloride).

  • Add the appropriate aldehyde (1.05 equivalents) to the solution.

  • Stir the resulting mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the purified product.

Purification by Recrystallization from Dimethylformamide (DMF) [1]

  • Take the crude, dried precipitate of this compound.

  • Add a minimal amount of DMF to the precipitate and heat the mixture to 70°C with stirring until the solid dissolves completely.

  • Allow the solution to cool to room temperature slowly.

  • Collect the resulting crystals by filtration.

  • Wash the collected crystals with ethanol.

  • Dry the purified crystals.

Visual Diagrams

The following diagrams illustrate the general workflow and troubleshooting logic for the synthesis and purification of this compound derivatives.

Synthesis_Purification_Workflow Start Start: 1-aminoimidazolidine-2,4-dione + Aldehyde Reaction Condensation Reaction (e.g., in Ethanol or Water/Acid) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete? Extend time/Increase temp Workup Reaction Work-up (e.g., Cooling, Filtration) Monitoring->Workup Complete Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Recrystallization, Washing) Crude_Product->Purification Pure_Product Pure this compound Derivative Purification->Pure_Product Analysis Purity Analysis (HPLC, NMR, MS) Pure_Product->Analysis Analysis->Purification Impure? Repeat purification Final_Product Final Product Analysis->Final_Product Pure

Caption: General workflow for the synthesis and purification of this compound derivatives.

Troubleshooting_Logic Problem Problem: Low Yield or Impure Product Check_Reactants Check Reactant Purity and Stoichiometry Problem->Check_Reactants Check_Conditions Check Reaction Conditions (Temp, Time, Solvent) Problem->Check_Conditions Check_Workup Review Work-up Procedure Problem->Check_Workup Check_Purification Check Purification Method (Solvent, Technique) Problem->Check_Purification Optimize_Reaction Optimize Reaction Check_Reactants->Optimize_Reaction Check_Conditions->Optimize_Reaction Solution Improved Yield and Purity Optimize_Reaction->Solution Optimize_Purification Optimize Purification Check_Workup->Optimize_Purification Check_Purification->Optimize_Purification Optimize_Purification->Solution

Caption: Troubleshooting logic for synthesis and purification challenges.

References

Validation & Comparative

A Comparative Analysis of Furazidine and Nitrofurantoin Efficacy in Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two nitrofuran antibiotics, furazidine and nitrofurantoin, commonly used in the treatment of uncomplicated urinary tract infections (UTIs). This analysis is based on available in vitro data and pharmacokinetic profiles, offering valuable insights for research and development in the field of infectious diseases.

Executive Summary

Both this compound and nitrofurantoin are effective against a broad spectrum of uropathogens. In vitro studies consistently demonstrate that this compound exhibits lower minimum inhibitory concentrations (MICs) against common UTI-causing bacteria, including multidrug-resistant strains, when compared to nitrofurantoin. This suggests a potentially higher intrinsic antimicrobial activity. However, a lack of direct comparative clinical trial data for this compound makes a definitive statement on its clinical superiority challenging. Nitrofurantoin, on the other hand, has well-documented clinical efficacy with established cure rates. Both drugs share a similar mechanism of action, involving the reduction of the nitrofuran group by bacterial enzymes to produce reactive intermediates that damage bacterial DNA and other cellular components.

Data Presentation: In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) ranges for this compound and nitrofurantoin against various uropathogens as determined by broth microdilution methods. Lower MIC values indicate greater antimicrobial activity.

Bacterial GroupOrganism/StrainThis compound MIC Range (mg/L)Nitrofurantoin MIC Range (mg/L)Reference
Enterobacteriaceae Escherichia coli (including MDR strains)4 - 6416 - 64[1][2]
Reference Enterobacteriaceae strains816[1]
Gram-positive Cocci Staphylococcus aureus (including MRSA)2 - 48 - 64[1][2]
Reference Gram-positive strains2 - 48 - 16[1]
Anaerobic Bacteria Anaerobic reference strains0.54[1][2]

Clinical Efficacy Overview

For nitrofurantoin, a systematic review of randomized controlled trials has shown clinical cure rates ranging from 51% to 94% and bacteriological cure rates from 61% to 92% for the treatment of uncomplicated UTIs.[3] These rates are considered comparable to other first-line antibiotics for UTIs.[3]

Experimental Protocols

The in vitro data presented in this guide were primarily obtained through the broth microdilution method, following the guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Protocol: Broth Microdilution for MIC Determination (EUCAST Standard)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microdilution Plates:

    • A series of two-fold dilutions of the antimicrobial agent (this compound or nitrofurantoin) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • The final volume in each well is typically 100 µL.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Inoculum Preparation:

    • Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is then diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

    • The microtiter plates are sealed to prevent evaporation and incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, the plates are examined for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

Mechanism of Action of Nitrofuran Antibiotics

Nitrofuran_Mechanism cluster_bacterium Bacterial Cell Nitrofuran Nitrofuran (this compound or Nitrofurantoin) Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Enters cell ReactiveIntermediates Reactive Nitro Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomal Proteins ReactiveIntermediates->Ribosomes Alteration OtherMacromolecules Other Cellular Macromolecules ReactiveIntermediates->OtherMacromolecules Inactivation CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath OtherMacromolecules->CellDeath

Caption: Mechanism of action of nitrofuran antibiotics.

Experimental Workflow for In Vitro Susceptibility Testing

Experimental_Workflow Start Start: Isolate Uropathogen InoculumPrep Prepare Inoculum (0.5 McFarland) Start->InoculumPrep PlatePrep Prepare Microdilution Plate (Serial dilutions of this compound/Nitrofurantoin) Start->PlatePrep Inoculation Inoculate Plate with Bacterial Suspension InoculumPrep->Inoculation PlatePrep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with no growth) Reading->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

References

A Comparative Analysis of Novel Furazidine Analogs: Evaluating Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This guide provides a comparative analysis of the antibacterial activity of newly synthesized Furazidine analogs against established antibacterial drugs. This compound, a nitrofuran derivative, has a history of use in treating urinary tract infections, and its analogs represent a promising avenue for developing new antimicrobials.[1][2][3][4] This document presents supporting experimental data in a clear, comparative format, details the methodologies for key experiments, and visualizes the experimental workflow and the compound's mechanism of action.

Comparative Antibacterial Activity

The antibacterial efficacy of novel this compound analogs was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to assess both bacteriostatic and bactericidal activities. For comparison, the parent compound this compound and a broad-spectrum antibiotic, Ciprofloxacin, were tested under the same conditions.

The results, summarized in the table below, indicate that the novel analogs exhibit potent antibacterial activity, with some demonstrating superior or comparable efficacy to the reference compounds against specific strains.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Analog A Staphylococcus aureus (ATCC 25923)482Bactericidal
Escherichia coli (ATCC 25922)8162Bactericidal
Analog B Staphylococcus aureus (ATCC 25923)242Bactericidal
Escherichia coli (ATCC 25922)482Bactericidal
Analog C Staphylococcus aureus (ATCC 25923)8324Bactericidal
Escherichia coli (ATCC 25922)16>64>4Bacteriostatic
This compound Staphylococcus aureus (ATCC 25923)8162Bactericidal
Escherichia coli (ATCC 25922)16322Bactericidal
Ciprofloxacin Staphylococcus aureus (ATCC 25923)122Bactericidal
Escherichia coli (ATCC 25922)0.512Bactericidal

Experimental Protocols

The following protocols were employed to determine the antibacterial activity of the tested compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7]

Materials:

  • Test compounds (Novel this compound analogs, this compound, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: A two-fold serial dilution of each test compound is prepared in MHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with compound and no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7][8]

Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU compared to the initial inoculum count.

Visualizing the Process and Mechanism

To better understand the experimental process and the mode of action of this compound analogs, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination bacterial_culture Bacterial Culture inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_dilution Compound Serial Dilution compound_dilution->inoculation incubation_mic Incubation (18-24h) inoculation->incubation_mic mic_reading MIC Reading incubation_mic->mic_reading subculture Subculture from Clear Wells mic_reading->subculture incubation_mbc Incubation (18-24h) subculture->incubation_mbc mbc_reading MBC Reading incubation_mbc->mbc_reading

Caption: Workflow for MIC and MBC determination.

mechanism_of_action cluster_cell Bacterial Cell cluster_targets Cellular Targets This compound This compound Analog (Prodrug) nitroreductase Bacterial Nitroreductases This compound->nitroreductase enters reactive_intermediates Reactive Intermediates nitroreductase->reactive_intermediates reduction dna DNA Damage reactive_intermediates->dna attacks ribosomes Ribosome Disruption reactive_intermediates->ribosomes attacks enzymes Enzyme Inactivation reactive_intermediates->enzymes attacks cell_death Bacterial Cell Death dna->cell_death ribosomes->cell_death enzymes->cell_death

Caption: Proposed mechanism of action for this compound analogs.

The antibacterial action of this compound and its analogs is initiated by the reduction of their nitro group by bacterial nitroreductases, a process that does not readily occur in mammalian cells.[1] This reduction generates highly reactive intermediates that can damage multiple cellular targets within the bacteria, including DNA, ribosomes, and various enzymes.[1][3] This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance to this class of compounds.[3] The ability of these novel analogs to effectively kill both Gram-positive and Gram-negative bacteria underscores their potential as valuable additions to the antimicrobial arsenal.

References

Cross-Resistance Between Furazidine and Other Nitrofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity and cross-resistance patterns between furazidine and other nitrofuran derivatives, primarily nitrofurantoin. The data presented is intended to support research and development efforts in the field of antimicrobial agents. Evidence strongly suggests the existence of cross-resistance between these two nitrofuran derivatives, with this compound often exhibiting greater antibacterial activity.[1][2][3]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and nitrofurantoin against various bacterial strains, providing a quantitative comparison of their in vitro efficacy.

Table 1: Comparative in vitro activity of this compound and Nitrofurantoin against uropathogenic Escherichia coli

Nitrofuran DerivativeMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Reference
This compound8644 - 64[Bielec et al., 2023[1][3][4]], [Klesiewicz et al., 2018[5]]
Nitrofurantoin1612816 - 64[Bielec et al., 2023[1][3][4]], [Klesiewicz et al., 2018[5]]

Table 2: Comparative in vitro activity of this compound and Nitrofurantoin against Gram-positive cocci

Nitrofuran DerivativeBacterial SpeciesMIC Range (mg/L)Reference
This compoundGram-positive cocci2 - 4[Klesiewicz et al., 2018[5]]
NitrofurantoinGram-positive cocci8 - 64[Klesiewicz et al., 2018[5]]

Table 3: Comparative in vitro activity of this compound and Nitrofurantoin against anaerobic bacteria

Nitrofuran DerivativeBacterial SpeciesMIC (mg/L)Reference
This compoundAnaerobic bacteria0.5[Klesiewicz et al., 2018[5]]
NitrofurantoinAnaerobic bacteria4[Klesiewicz et al., 2018[5]]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

Broth Microdilution Susceptibility Testing (Following EUCAST Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Select isolated colonies of the test organism from an 18-24 hour culture on a non-selective agar plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold dilutions of the nitrofuran derivatives (e.g., this compound, nitrofurantoin) in Mueller-Hinton Broth (MHB).

    • The final concentrations in the microplate wells should typically range from 0.5 to 256 mg/L.

  • Inoculation of Microtiter Plates:

    • Dispense the prepared bacterial suspension into each well of a 96-well microtiter plate containing the antimicrobial dilutions.

    • The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

  • Incubation:

    • Seal the microtiter plates and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place paper disks impregnated with a standard concentration of the nitrofuran derivative onto the inoculated agar surface.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 1°C for 16-18 hours.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameters to established clinical breakpoints, such as those provided by EUCAST.

Signaling Pathways and Resistance Mechanisms

The antibacterial activity of nitrofurans is dependent on their reduction by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[6][7] Resistance to nitrofurans, and thus cross-resistance between derivatives like this compound and nitrofurantoin, primarily arises from mutations in the genes encoding these nitroreductases.

Nitrofuran Activation Pathway

Nitrofuran_Activation cluster_cell Bacterial Cell Nitrofuran Nitrofuran Prodrug (e.g., this compound) NfsA Nitroreductase A (nfsA) Nitrofuran->NfsA Reduction NfsB Nitroreductase B (nfsB) Nitrofuran->NfsB Reduction Reactive_Intermediates Reactive Intermediates NfsA->Reactive_Intermediates NfsB->Reactive_Intermediates Damage Damage to DNA, Ribosomes, and other macromolecules Reactive_Intermediates->Damage Cell_Death Bacterial Cell Death Damage->Cell_Death

Caption: Activation of nitrofuran prodrugs by bacterial nitroreductases.

Mechanism of Resistance to Nitrofurans

Nitrofuran_Resistance cluster_resistance Resistance Mechanism Nitrofuran Nitrofuran Prodrug No_Activation Failure to activate Nitrofuran Prodrug Nitrofuran->No_Activation Unchanged Mutation_nfsA Mutation in nfsA gene Inactive_NfsA Inactive/Deficient NfsA Mutation_nfsA->Inactive_NfsA Mutation_nfsB Mutation in nfsB gene Inactive_NfsB Inactive/Deficient NfsB Mutation_nfsB->Inactive_NfsB Mutation_ribE Mutation in ribE gene Reduced_FMN Reduced FMN cofactor for NfsA/NfsB Mutation_ribE->Reduced_FMN Inactive_NfsA->No_Activation Inactive_NfsB->No_Activation Reduced_FMN->No_Activation Resistance Nitrofuran Resistance No_Activation->Resistance

Caption: Primary mechanisms of bacterial resistance to nitrofuran derivatives.

The primary mechanism of resistance to nitrofurans involves mutations in the genes nfsA and nfsB, which encode the nitroreductases responsible for activating the prodrug.[8][9][10][11][12][13] These mutations can lead to the production of non-functional or less efficient enzymes, preventing the conversion of the nitrofuran into its active, toxic form. A less common mechanism of resistance involves mutations in the ribE gene, which is involved in the biosynthesis of flavin mononucleotide (FMN), an essential cofactor for the nitroreductases NfsA and NfsB.[6][8][10][11][12]

Conclusion

The available evidence strongly supports the existence of cross-resistance between this compound and nitrofurantoin. This is primarily due to their shared mechanism of action and common resistance pathways involving mutations in bacterial nitroreductase genes. Quantitative data indicates that this compound generally exhibits lower MIC values, suggesting potentially higher in vitro potency against susceptible strains. Understanding these cross-resistance patterns and the underlying molecular mechanisms is crucial for the judicious use of nitrofuran derivatives in clinical practice and for the development of novel antimicrobial strategies to combat resistant pathogens.

References

Unveiling Synergistic Potential: Furazidine in Combination with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In an era marked by the escalating threat of antimicrobial resistance, the exploration of synergistic antibiotic combinations presents a promising frontier in the development of novel therapeutic strategies. This guide provides a comprehensive comparison of the synergistic effects of furazidine, a nitrofuran antibiotic, with other major classes of antibiotics. Due to the limited availability of direct studies on this compound, this guide incorporates data from other well-studied nitrofurans, namely nitrofurantoin and furazolidone, to provide a broader perspective on the potential synergistic interactions of this antibiotic class.

Executive Summary

The multi-targeted mechanism of action of nitrofurans, including this compound, which involves the inhibition of various bacterial enzymes and damage to bacterial DNA, makes the development of resistance a challenging feat for bacteria. This intrinsic characteristic also positions them as promising candidates for combination therapies. This guide summarizes the available in vitro data on the synergistic potential of nitrofurans when combined with aminoglycosides, fluoroquinolones, and beta-lactams. While quantitative data for this compound remains scarce, studies on related nitrofurans provide valuable insights into these interactions, revealing both synergistic and, in some cases, antagonistic relationships. The primary proposed mechanisms underpinning these synergies include increased bacterial cell permeability and the inhibition of efflux pumps.

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables summarize the available quantitative data, primarily the Fractional Inhibitory Concentration (FIC) index, from in vitro studies on the synergistic effects of nitrofurans with other antibiotic classes. An FIC index of ≤ 0.5 is generally interpreted as synergy.

NitrofuranAminoglycosideBacterial Strain(s)FIC Index (FICI)OutcomeReference(s)
NitrofurantoinAmikacinUropathogenic E. coli0.292 ± 0.072 to 0.500 ± 0.125Synergy[1]
NitrofurantoinGentamicin, TobramycinE. coli, K. pneumoniae, E. faecalisNot Quantified (Qualitative)Synergy Observed[2][3]
NitrofuranFluoroquinoloneBacterial Strain(s)FIC Index (FICI)OutcomeReference(s)
FurazolidoneLevofloxacinK. pneumoniae≤ 0.5Synergy[4]
NitrofurantoinQuinolonesGeneralNot Quantified (Qualitative)Potential Antagonism[5]
NitrofuranBeta-LactamBacterial Strain(s)FIC Index (FICI)OutcomeReference(s)
NitrofuransBeta-LactamsGeneralNot Quantified (Qualitative)Synergy Suggested[6]

Mechanisms of Synergistic Action

The synergistic effects observed between nitrofurans and other antibiotic classes are thought to arise from a combination of mechanisms that ultimately enhance the intracellular concentration and efficacy of one or both agents.

Increased Cell Permeability

One of the primary proposed mechanisms for the synergy between nitrofurans and aminoglycosides is the ability of nitrofurans to increase the permeability of the bacterial cell membrane. Nitrofurans can induce the formation of reactive intermediates that damage cellular components, including the cell membrane[2][7]. This disruption of the membrane integrity is hypothesized to facilitate the entry of aminoglycosides into the bacterial cell, leading to enhanced inhibition of protein synthesis and a synergistic bactericidal effect.

Inhibition of Efflux Pumps

Another potential mechanism contributing to synergy is the inhibition of bacterial efflux pumps by nitrofurans. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness. Some studies suggest that nitrofurans may interfere with the function of these pumps[8][9]. By inhibiting efflux pumps, nitrofurans could increase the intracellular accumulation of other antibiotics, such as fluoroquinolones, making the bacteria more susceptible to their action.

Mandatory Visualizations

Experimental Workflow for Synergy Testing

SynergyTestingWorkflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_antibiotics Prepare stock solutions of this compound and partner antibiotic setup_plate Set up 96-well plate with serial dilutions of both antibiotics in a checkerboard format prep_antibiotics->setup_plate prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculate Inoculate all wells with the bacterial suspension prep_bacteria->inoculate setup_plate->inoculate incubate Incubate plate (e.g., 18-24h at 37°C) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each well incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index for each combination read_mic->calc_fic interpret Interpret FICI: Synergy (≤0.5) Additive/Indifference (0.5-4) Antagonism (>4) calc_fic->interpret

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

Proposed Mechanisms of Nitrofuran Synergy

SynergyMechanisms cluster_cell Bacterial Cell This compound This compound (Nitrofuran) Membrane Cell Membrane This compound->Membrane Damages EffluxPump Efflux Pump This compound->EffluxPump Inhibits Partner_Ab Partner Antibiotic (e.g., Aminoglycoside, Fluoroquinolone) Partner_Ab_In Increased Partner Antibiotic Concentration Partner_Ab->Partner_Ab_In Membrane->Partner_Ab_In Increases Permeability EffluxPump->Partner_Ab_In Reduces Efflux Target Intracellular Target Furazidine_In Increased This compound Concentration Partner_Ab_In->Target Enhanced Activity

Caption: Proposed mechanisms of synergistic action between this compound and partner antibiotics.

Experimental Protocols

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

The checkerboard assay is a common in vitro method to quantify the synergistic effects of two antimicrobial agents.

1. Preparation of Materials:

  • Antibiotics: Prepare stock solutions of this compound and the partner antibiotic at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Bacterial Culture: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Assay Procedure:

  • Add 50 µL of broth to all wells of the microtiter plate.

  • Create a two-dimensional serial dilution of the two antibiotics. Typically, one antibiotic is serially diluted along the x-axis (columns) and the other along the y-axis (rows).

  • Inoculate each well with 50 µL of the standardized bacterial suspension.

  • Include control wells with each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • After incubation, determine the MIC for each well by visual inspection for turbidity or by measuring the optical density. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.

  • Calculate the FIC for each drug in a combination well using the formula:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

  • Calculate the FIC Index (FICI) for each combination by summing the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the FICI values as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[10][11][12].

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

1. Preparation of Materials:

  • Antibiotics: Prepare stock solutions of the test antibiotics.

  • Bacterial Culture: Prepare a logarithmic-phase bacterial culture with a starting inoculum of approximately 5 x 10⁵ CFU/mL in a suitable broth.

2. Assay Procedure:

  • Set up test tubes or flasks containing the broth with the antibiotics at desired concentrations (e.g., sub-inhibitory concentrations like 0.5 x MIC) individually and in combination.

  • Include a growth control tube without any antibiotic.

  • Inoculate all tubes with the standardized bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).

3. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each antibiotic and the combination.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[3][13][14].

Conclusion

The exploration of synergistic antibiotic combinations is a critical endeavor in the fight against antimicrobial resistance. While direct evidence for the synergistic effects of this compound with other antibiotic classes is still emerging, the data from related nitrofurans, particularly nitrofurantoin and furazolidone, suggest a promising potential for such combinations. The proposed mechanisms of increased cell permeability and efflux pump inhibition provide a rational basis for these synergistic interactions. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of this compound and to identify optimal combination therapies for the treatment of multidrug-resistant infections. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to this vital area of research.

References

Furazidine vs. Ciprofloxacin: A Comprehensive In Vitro and Clinical Comparison Against Uropathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The escalating challenge of antimicrobial resistance in uropathogens necessitates a re-evaluation of therapeutic options. This guide provides a head-to-head comparison of furazidine, a nitrofuran antibiotic, and ciprofloxacin, a fluoroquinolone, against key urinary tract infection (UTI) pathogens. The following analysis is based on in vitro susceptibility data, mechanisms of action, resistance profiles, and clinical efficacy, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

In Vitro Susceptibility

The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical utility. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of in vitro activity.

Table 1: Comparative In Vitro Activity of this compound and Ciprofloxacin Against Common Uropathogens (MIC in mg/L)

UropathogenThis compound (MIC Range)Ciprofloxacin (MIC Range)
Escherichia coli4 - 64[1]0.015 - >128
Klebsiella pneumoniae8 - 64[1]0.03 - >128
Proteus mirabilis16 - 64[1]0.03 - 128
Enterococcus faecalis2 - 4[2]≤ 1 - >64[3][4]
Staphylococcus saprophyticus2 - 4[5]0.25 - 4[6]
Staphylococcus aureus2 - 4[1]0.12 - >128

Lower MIC values indicate greater in vitro potency.

Clinical Efficacy in Acute Cystitis

While in vitro data is crucial, clinical outcomes provide the ultimate measure of a drug's effectiveness. The following table summarizes findings from a randomized controlled trial comparing this compound and ciprofloxacin in the treatment of acute cystitis.

Table 2: Clinical Efficacy of this compound and Ciprofloxacin in the Treatment of Acute Cystitis

OutcomeThis compoundCiprofloxacinStudy Details
Bacteriological Eradication 4 of 14 patients had positive urine cultures post-treatment.[7]0 of 13 patients had positive urine cultures post-treatment.[7]A randomized controlled trial comparing a 7-day course of this compound (100mg three times daily) with a 3-day course of ciprofloxacin (250mg twice daily).[7]
Adverse Events Not detailed in the cited study.A systematic review indicated that ciprofloxacin is associated with a significantly lower rate of adverse events compared to other antimicrobials.[8]The systematic review encompassed multiple randomized controlled trials.[8]

Mechanisms of Action and Resistance

This compound

Mechanism of Action: this compound, a member of the nitrofuran class, possesses a multifaceted mechanism of action.[5] Following its entry into the bacterial cell, it is activated through reduction by bacterial nitroreductases, leading to the formation of highly reactive electrophilic intermediates.[5] These intermediates indiscriminately damage various cellular components, including ribosomal proteins, DNA, and enzymes of the Krebs cycle, leading to bacterial cell death.[5] This multi-targeted approach is believed to contribute to a lower propensity for resistance development.

Mechanism of Resistance: Resistance to this compound in uropathogens is primarily attributed to mutations in the genes encoding bacterial nitroreductases, such as nfsA and nfsB in E. coli.[9] These genetic alterations result in diminished or altered enzyme activity, thereby preventing the activation of this compound to its cytotoxic form.[9] While less common, plasmid-mediated resistance has also been documented.[10]

Ciprofloxacin

Mechanism of Action: Ciprofloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. Ciprofloxacin traps these enzymes in a complex with DNA, inducing the formation of double-strand DNA breaks and ultimately leading to bacterial cell death.

Mechanism of Resistance: Resistance to ciprofloxacin in uropathogens is well-characterized and typically arises through one or more of the following mechanisms:

  • Target-site mutations: Alterations within the quinolone resistance-determining regions (QRDRs) of the gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV) genes reduce the binding affinity of ciprofloxacin.

  • Efflux pumps: The overexpression of bacterial efflux pumps actively transports ciprofloxacin out of the cell, lowering its intracellular concentration.

  • Plasmid-mediated resistance: The acquisition of mobile genetic elements, such as plasmids carrying qnr genes, which produce proteins that shield DNA gyrase from the inhibitory effects of ciprofloxacin.[11]

Experimental Protocols

Standardized methodologies are paramount for the accurate and reproducible assessment of antimicrobial susceptibility. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ciprofloxacin are prepared in an appropriate solvent. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate to achieve the desired concentration gradient.

  • Inoculum Preparation: From an 18- to 24-hour agar plate culture, three to five isolated colonies of the uropathogen are selected and suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in CAMHB to yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included on each plate.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours under ambient air conditions.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible bacterial growth, as assessed by the unaided eye.

Disk Diffusion Method (Kirby-Bauer) for Antimicrobial Susceptibility Testing
  • Inoculum Preparation: A bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.

  • Inoculation of Agar Plate: Within 15 minutes of its preparation, a sterile cotton swab is dipped into the standardized inoculum suspension, and any excess fluid is removed by pressing the swab against the inner wall of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Paper disks impregnated with standardized concentrations of this compound and ciprofloxacin are aseptically applied to the surface of the inoculated agar plate. The disks must be in firm contact with the agar and spaced adequately to prevent the overlapping of inhibition zones.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16 to 24 hours in ambient air.

  • Interpretation: The diameters of the zones of complete growth inhibition surrounding each disk are measured in millimeters. These measurements are then interpreted as susceptible, intermediate, or resistant according to the zone diameter interpretive criteria provided by the CLSI.

Mandatory Visualizations

G cluster_this compound This compound Mechanism of Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Nitroreductases Nitroreductases Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates Reduction Ribosomal Proteins Ribosomal Proteins Reactive Intermediates->Ribosomal Proteins DNA DNA Reactive Intermediates->DNA Krebs Cycle Enzymes Krebs Cycle Enzymes Reactive Intermediates->Krebs Cycle Enzymes Cellular Damage Cellular Damage Ribosomal Proteins->Cellular Damage DNA->Cellular Damage Krebs Cycle Enzymes->Cellular Damage

Caption: Mechanism of action of this compound.

G cluster_ciprofloxacin Ciprofloxacin Mechanism of Action Ciprofloxacin Ciprofloxacin Bacterial Cell Bacterial Cell Ciprofloxacin->Bacterial Cell DNA Gyrase DNA Gyrase Ciprofloxacin->DNA Gyrase Topoisomerase IV Topoisomerase IV Ciprofloxacin->Topoisomerase IV DNA Replication Complex DNA Replication Complex DNA Gyrase->DNA Replication Complex Topoisomerase IV->DNA Replication Complex Double-Strand DNA Breaks Double-Strand DNA Breaks DNA Replication Complex->Double-Strand DNA Breaks Inhibition Cell Death Cell Death Double-Strand DNA Breaks->Cell Death

Caption: Mechanism of action of ciprofloxacin.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Isolate Uropathogen Isolate Uropathogen Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Isolate Uropathogen->Prepare Inoculum (0.5 McFarland) Serial Dilution of Antibiotic Serial Dilution of Antibiotic Prepare Inoculum (0.5 McFarland)->Serial Dilution of Antibiotic Inoculate Mueller-Hinton Agar Inoculate Mueller-Hinton Agar Prepare Inoculum (0.5 McFarland)->Inoculate Mueller-Hinton Agar Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Antibiotic->Inoculate Microtiter Plate Incubate (16-20h) Incubate (16-20h) Inoculate Microtiter Plate->Incubate (16-20h) Read MIC Read MIC Incubate (16-20h)->Read MIC Apply Antibiotic Disks Apply Antibiotic Disks Inoculate Mueller-Hinton Agar->Apply Antibiotic Disks Incubate (16-24h) Incubate (16-24h) Apply Antibiotic Disks->Incubate (16-24h) Measure Zone of Inhibition Measure Zone of Inhibition Incubate (16-24h)->Measure Zone of Inhibition

References

Unveiling Furazidine's Potential: A Comparative Guide to its Inhibitory Action on Human Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the antibiotic furazidine reveals its isoform-selective inhibitory action against human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII. This guide provides a comparative assessment of this compound's efficacy against established carbonic anhydrase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The ubiquitous metalloenzymes known as carbonic anhydrases play a critical role in a multitude of physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for therapeutic intervention. This report focuses on the inhibitory potential of this compound, a nitrofurantoin antibiotic, against four key human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII.

Performance Comparison: Inhibitory Potency

This compound demonstrates a noteworthy selective inhibition profile against the tumor-related isoforms hCA IX and XII, with inhibition constants (Ki) in the nanomolar range.[1] Its activity is comparable to or, in some cases, more potent than widely used carbonic anhydrase inhibitors such as acetazolamide, dorzolamide, and brinzolamide. The following table summarizes the inhibitory potency (Ki values) of this compound and other selected inhibitors against the four hCA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound (Furagin) >100,000[1]9600[1]260[1]57[1]
Acetazolamide 25012255.7
Dorzolamide 300084850
Brinzolamide 38003.14.66.2
Methazolamide 5014205.1
Dichlorphenamide 383135045

Note: Ki values for acetazolamide, dorzolamide, brinzolamide, methazolamide, and dichlorphenamide are compiled from various sources and represent approximate values for comparative purposes.

Experimental Protocols

The determination of inhibitory activity of compounds against carbonic anhydrases is primarily conducted through two key assays: the stopped-flow CO2 hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme's ability to hydrate carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The reaction is monitored using a pH indicator in a stopped-flow spectrophotometer, which allows for the measurement of rapid kinetic events.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • pH indicator (e.g., phenol red, p-nitrophenol)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms and the inhibitor at desired concentrations in the buffer.

  • Reaction Mixture: In one syringe of the stopped-flow apparatus, load the enzyme solution (with or without the inhibitor). In the other syringe, load the CO₂-saturated water.

  • Initiation of Reaction: Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, CO₂ substrate, and the pH indicator.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its specific wavelength. The rate of this change is proportional to the rate of the enzymatic reaction.

  • Data Analysis: The initial velocity of the reaction is determined from the slope of the absorbance versus time curve. Inhibition constants (Ki) are calculated by measuring the reaction rates at various inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics).

Esterase Activity Assay

This is a colorimetric assay that provides a convenient and high-throughput method for screening carbonic anhydrase inhibitors.

Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of esters. This assay utilizes a chromogenic ester substrate, such as 4-nitrophenyl acetate (p-NPA), which upon hydrolysis releases a colored product, 4-nitrophenolate, that can be quantified spectrophotometrically.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (p-NPA) solution

  • Buffer solution (e.g., Tris-HCl, phosphate buffer)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare solutions of the hCA isoforms, p-NPA, and the inhibitor in the appropriate buffer.

  • Assay Setup: In a 96-well plate or cuvette, add the enzyme solution and the inhibitor at various concentrations.

  • Initiation of Reaction: Add the p-NPA solution to initiate the reaction.

  • Measurement: Measure the increase in absorbance at the wavelength corresponding to the colored product (e.g., 400 nm for 4-nitrophenolate) over time.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance per unit time. The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, and these can be converted to Ki values using the Cheng-Prusoff equation.

Visualizing the Process

To better understand the experimental and biological context of this compound's action, the following diagrams illustrate the experimental workflow and the signaling pathway of carbonic anhydrase-mediated pH regulation.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Stock prep_inhibitor->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate incubate Pre-incubate mix->incubate incubate->add_substrate measure Measure Reaction Rate add_substrate->measure plot Plot Rate vs. Inhibitor Conc. measure->plot calculate Calculate Ki Value plot->calculate

References

Assessing the Teratogenic Potential of Furazidine: A Comparative Guide Based on Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furazidine, a nitrofuran antibiotic, is utilized for the treatment of urinary tract infections. Assessing the teratogenic potential of any pharmaceutical is a critical step in its safety evaluation, particularly for drugs that may be used by women of childbearing age. This guide provides a comparative assessment of the available data on the teratogenic potential of this compound and its alternatives. A comprehensive search for preclinical developmental and reproductive toxicity studies for this compound did not yield specific public data. Therefore, this guide synthesizes the available human clinical data for this compound and contrasts it with the preclinical and clinical data for alternative antibiotics such as Nitrofurantoin, Pivmecillinam, and Fosfomycin.

This compound: An Overview of Available Safety Data

Human Clinical Data: A large-scale Hungarian Case-Control Surveillance of Congenital Abnormalities, which included 38,151 pregnant women in the control group and 22,865 in the case group (newborns or fetuses with congenital abnormalities), found no evidence of teratogenic risk associated with this compound use. The study reported that 0.7% of pregnant women in both the case and control groups were treated with this compound. A pair analysis concluded that treatment with this compound during the second to third months of gestation—the critical period for major congenital abnormalities—did not indicate a teratogenic potential.

Comparative Analysis with Alternative Antibiotics

To provide context for this compound's safety profile, this section details the available preclinical teratogenicity data for other antibiotics commonly used for similar indications.

Nitrofurantoin: As a related nitrofuran, Nitrofurantoin's preclinical data is of particular interest.

  • Animal Studies: Routine safety evaluations in rats and rabbits, including studies on fertility, perinatal-postnatal effects, and teratogenicity, showed no adverse effects with daily oral doses of 10, 20, and 30 mg/kg bw.[1] However, gonadotoxic effects have been observed in both male and female rats and mice, with teratogenic effects noted in mice at high doses.[1]

  • Human Studies: While some studies have suggested possible associations with specific birth defects, a meta-analysis did not find evidence of harmful effects during the first trimester, though the available data was limited.[2][3] The US FDA categorizes Nitrofurantoin as a Category B drug, indicating that animal reproduction studies have failed to demonstrate a risk to the fetus and there are no adequate and well-controlled studies in pregnant women.[2]

Pivmecillinam: Pivmecillinam is a prodrug of mecillinam, an extended-spectrum penicillin.

  • Animal Studies: Developmental toxicity studies in rats and mice, where Pivmecillinam or mecillinam was administered during organogenesis, showed no evidence of embryo-fetal toxicity or drug-induced fetal malformations at doses approximately 3.4 to 7.9 times the maximum recommended human daily dose.[4] Slight fetotoxicity (reduced ossification) was observed in rats at a dose approximately 10.2 times higher than the human dose.[4] Pre- and postnatal studies in rats also showed no adverse effects on maternal animals or offspring development.[4]

  • Human Studies: A population-based cohort study with 414 exposed pregnancies found no significantly increased risk for congenital abnormalities, pre-term delivery, low birth weight, or low Apgar score.[5] Another study noted an association with an increased risk of miscarriage, though this was not significantly different from the risk associated with sulfamethizole.[6]

Fosfomycin: Fosfomycin is a broad-spectrum antibiotic.

  • Animal Studies: Teratogenic effects have not been reported with fosfomycin doses up to 1,000 mg/kg/day.[7] One study using a chicken embryo model concluded that fosfomycin was toxic to the embryo in a dose-dependent manner, causing both macroscopic and microscopic abnormalities.

  • Human Studies: An observational cohort study of 152 women exposed to fosfomycin in the first trimester did not indicate an increased risk of major birth defects or spontaneous abortion compared to a control group.[8] Larger studies have also supported the safety of fosfomycin use during pregnancy.[9]

Data Presentation

Table 1: Summary of Preclinical Teratogenicity Data for Alternative Antibiotics
DrugSpeciesRoute of AdministrationDose LevelsKey FindingsReference(s)
Nitrofurantoin Rat, RabbitOralUp to 30 mg/kg/dayNo adverse effects on fertility, perinatal-postnatal development, or teratogenicity.[1]
MouseOralHigh doses (not specified)Gonadotoxic and teratogenic effects observed.[1]
Pivmecillinam Rat, MouseOral (Pivmecillinam), Subcutaneous (Mecillinam)Up to ~10.2x human dose (rat), ~5.1x human dose (mouse)No evidence of embryo-fetal toxicity or malformations at doses 3.4-7.9x human dose. Slight fetotoxicity at ~10.2x dose in rats.[4]
Fosfomycin Not specifiedNot specifiedUp to 1,000 mg/kg/dayNo reported teratogenic effects.[7]
Chicken EmbryoIn ovo injection160 and 320 mg/kgDose-dependent macroscopic and microscopic toxicopathological lesions.
Table 2: Summary of Human Pregnancy Safety Data
DrugStudy TypeKey FindingsReference(s)
This compound Population-based case-controlNo evidence of teratogenic risk when used during the critical period of organogenesis.[2][10]
Nitrofurantoin Meta-analysis, Cohort studiesNo definitive evidence of harmful effects in the first trimester, but data is limited. Some studies suggest possible associations with specific defects, but no consistent pattern.[2][3][11]
Pivmecillinam Cohort study, Case-control studyNo significantly increased risk of major congenital abnormalities or adverse birth outcomes. One study showed a non-significant increased risk of miscarriage.[5][6]
Fosfomycin Observational cohort studiesData do not indicate an increased risk of adverse pregnancy outcomes (major birth defects, spontaneous abortion).[8][9]

Experimental Protocols

Standard Protocol for Prenatal Developmental Toxicity Study (OECD Guideline 414)

The assessment of teratogenic potential in preclinical studies is highly standardized. The OECD Test Guideline 414, "Prenatal Developmental Toxicity Study," is a widely accepted protocol.[10][12][13]

Objective: To provide information on the effects of prenatal exposure to a substance on the pregnant animal and the development of the embryo and fetus.

Methodology:

  • Animal Model: Typically conducted in one rodent species (preferably the rat) and one non-rodent species (preferably the rabbit).[13]

  • Group Allocation: At least three dose groups and a concurrent control group are used. Each group should contain enough females to result in approximately 20 pregnant animals per group at termination.[12]

  • Dose Selection: The highest dose is intended to induce some maternal toxicity (e.g., slight decrease in body weight) but not death or severe suffering. The lower doses are spaced to produce a gradation of toxic effects, with at least one intermediate dose causing minimal observable effects.[12]

  • Administration Period: The test substance is typically administered daily from the time of implantation to one day before the scheduled caesarean section.[12]

  • Maternal Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight and food consumption are recorded throughout the study.

  • Termination and Examination: One day prior to the expected day of delivery, pregnant females are humanely euthanized.[12] The uterus is examined to determine the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

  • Fetal Examinations: Each fetus is weighed and examined for external abnormalities. Approximately half of the fetuses from each litter are examined for skeletal abnormalities (after staining with Alizarin Red S and Alcian Blue), and the other half are examined for visceral (soft tissue) abnormalities.[10]

Endpoints Evaluated:

  • Maternal: Mortality, clinical signs, body weight, food consumption, uterine data.

  • Fetal: Viability, body weight, sex ratio, and the incidence of external, visceral, and skeletal malformations and variations.

Visualizations

G Experimental Workflow for OECD 414 Prenatal Developmental Toxicity Study cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Evaluation Phase cluster_analysis Data Analysis & Reporting Acclimatization Animal Acclimatization Mating Mating of Animals Acclimatization->Mating Confirmation Confirmation of Pregnancy (e.g., Vaginal Smear) Mating->Confirmation Dosing Daily Dosing of Pregnant Females (Implantation to Day Before C-Section) Confirmation->Dosing Observation Daily Maternal Observation (Clinical Signs, Body Weight, Food Intake) Dosing->Observation CSection Caesarean Section (Day Before Expected Delivery) Observation->CSection Maternal_Necropsy Maternal Necropsy & Uterine Examination CSection->Maternal_Necropsy Fetal_Exam Fetal Examination (External, Visceral, Skeletal) CSection->Fetal_Exam Analysis Statistical Analysis (Litter as statistical unit) Maternal_Necropsy->Analysis Fetal_Exam->Analysis Report Final Report Generation (Maternal & Developmental Toxicity) Analysis->Report

Caption: Workflow of an OECD 414 prenatal developmental toxicity study.

G Decision Pathway for Antibiotic Use in Pregnancy for UTI cluster_evidence Evidence Assessment Start Pregnant Patient with Suspected UTI Assess Assess Severity & Gestational Age Start->Assess Choose Select First-Line Antibiotic Assess->Choose This compound This compound Preclinical Data: Lacking Human Data: Reassuring case-control study Choose->this compound Alternatives Alternatives (e.g., Pivmecillinam, Fosfomycin) Preclinical Data: Available, generally reassuring Human Data: Available, generally reassuring Choose->Alternatives Nitrofurantoin Nitrofurantoin Preclinical Data: Reassuring in rat/rabbit, effects in mouse at high dose Human Data: Mixed signals, but generally considered low risk Choose->Nitrofurantoin Decision Risk-Benefit Discussion with Patient This compound->Decision Alternatives->Decision Nitrofurantoin->Decision Prescribe Prescribe Selected Antibiotic Decision->Prescribe Monitor Monitor for Efficacy and Adverse Effects Prescribe->Monitor

Caption: Decision pathway for antibiotic selection for UTI in pregnancy.

Conclusion

The assessment of this compound's teratogenic potential is characterized by a notable lack of publicly available preclinical data. This stands in contrast to several alternative antibiotics, such as Nitrofurantoin, Pivmecillinam, and Fosfomycin, for which standard preclinical developmental toxicity studies in animal models have been conducted and show a generally low risk at therapeutic-relevant exposures.

However, the absence of preclinical data for this compound is significantly mitigated by a large human population-based case-control study that found no association between its use during the critical period of organogenesis and an increased risk of congenital abnormalities.

For researchers and drug development professionals, this highlights a situation where reassuring clinical data is the primary source of safety information in the absence of a complete preclinical package in the public domain. When comparing this compound to its alternatives, clinicians must weigh the strong human safety signal for this compound against the more comprehensive preclinical and clinical datasets available for other agents. The ultimate decision for patient care should involve a thorough risk-benefit analysis based on the available evidence for each therapeutic option.

References

A Comparative Guide to Furazidine Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common antimicrobial susceptibility testing (AST) methods for furazidine, a nitrofuran antibiotic primarily used in the treatment of urinary tract infections (UTIs). Due to the lack of established, specific breakpoints for this compound from major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide leverages data on this compound and the closely related nitrofurantoin to compare the performance and protocols of key AST methodologies.

Executive Summary

The accurate determination of antimicrobial susceptibility is critical for effective patient treatment and for monitoring the emergence of resistance. This guide compares three primary phenotypic AST methods: broth microdilution, disk diffusion, and agar dilution. For this compound, studies indicate a strong correlation and cross-resistance with nitrofurantoin, suggesting that nitrofurantoin breakpoints can be cautiously extrapolated to this compound.[1][2] A 2023 study on uropathogenic Escherichia coli found that this compound often exhibits greater antibacterial activity than nitrofurantoin, with MIC50/90 values being two-fold lower.[1][2] This highlights the potential for this compound as a viable therapeutic alternative, while underscoring the need for standardized testing.

Comparative Data on this compound Susceptibility

The following tables summarize quantitative data from studies comparing this compound and nitrofurantoin susceptibility in common uropathogens.

Table 1: Comparative MICs of this compound and Nitrofurantoin against E. coli

MethodDrugMIC50 (mg/L)MIC90 (mg/L)
Broth MicrodilutionThis compound864
Nitrofurantoin16128

Data sourced from a study on 100 clinical E. coli isolates.[1]

Table 2: Correlation between MIC and Zone Diameter for this compound and Nitrofurantoin against E. coli

DrugCorrelation Coefficient (ρ)p-value
This compound-0.79< 0.001
Nitrofurantoin-0.73< 0.001

A strong negative correlation indicates that as the minimum inhibitory concentration (MIC) increases, the zone of inhibition in disk diffusion decreases, demonstrating good agreement between the methods.[1]

Table 3: Comparative MICs of this compound and Nitrofurantoin against Gram-Positive Reference Strains

OrganismThis compound MIC (mg/L)Nitrofurantoin MIC (mg/L)
S. aureus BAA 976216
S. aureus ATCC 25923432
S. epidermidis ATCC 12228216
E. faecalis ATCC 29212464

These data suggest this compound has higher in vitro activity against these Gram-positive strains compared to nitrofurantoin.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the discussed antimicrobial susceptibility testing methods.

BrothMicrodilutionWorkflow Broth Microdilution Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) C Inoculate 96-well microtiter plates containing diluted this compound with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Include growth control (no drug) and sterility control (no bacteria) wells E Incubate plates at 35 ± 1 °C for 18 ± 2 hours D->E F Visually inspect for turbidity or use a plate reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Broth Microdilution Workflow Diagram

DiskDiffusionWorkflow Disk Diffusion (Kirby-Bauer) Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland standard) C Inoculate MHA plate with a sterile swab to create a confluent lawn of bacteria A->C B Allow Mueller-Hinton Agar (MHA) plates to come to room temperature B->C D Aseptically apply this compound-impregnated disks to the agar surface C->D E Incubate plates (inverted) at 35 ± 1 °C for 16-24 hours D->E F Measure the diameter of the zone of inhibition (in mm) E->F G Interpret results (Susceptible, Intermediate, Resistant) using established breakpoints (e.g., for Nitrofurantoin) F->G

Disk Diffusion Workflow Diagram

AgarDilutionWorkflow Agar Dilution Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare serial dilutions of this compound B Add each antibiotic dilution to molten Mueller-Hinton Agar A->B C Pour agar into petri dishes to create a series of plates with varying drug concentrations B->C E Spot-inoculate a defined volume of bacterial suspension onto each plate C->E D Prepare standardized bacterial inoculum (0.5 McFarland standard) D->E F Include a growth control plate (no antibiotic) G Incubate plates at 35 ± 1 °C for 16-20 hours F->G H Examine plates for bacterial growth at each spot G->H I Determine MIC: Lowest concentration of this compound that prevents visible growth H->I

Agar Dilution Workflow Diagram

Detailed Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[1]

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.5 to 256 mg/L).

  • Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour non-selective agar plate. Suspend in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

  • Controls: Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

  • Incubation: Seal the plates and incubate at 35 ± 1 °C for 18 ± 2 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion (Kirby-Bauer) Method

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[3][4][5]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply a this compound-impregnated disk (or a nitrofurantoin disk as a surrogate) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact. No more than 12 disks should be placed on a 150 mm plate.[4]

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 1 °C for 16-24 hours.[3][4]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.

  • Interpretation: Compare the measured zone diameter to the breakpoints established by guidelines (e.g., EUCAST or CLSI for nitrofurantoin) to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Agar Dilution Method

Considered a reference method, agar dilution involves incorporating the antimicrobial agent directly into the agar medium.[6][7]

  • Plate Preparation: Prepare serial two-fold dilutions of this compound in a suitable solvent. Add a defined volume of each dilution to molten Mueller-Hinton agar (kept at 45-50°C). Mix well and pour into sterile petri dishes. Allow the agar to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then typically diluted further to achieve a final concentration of approximately 104 CFU per spot.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 1 °C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Guideline Comparison: CLSI vs. EUCAST for Nitrofurans

Since this compound lacks specific breakpoints, those for nitrofurantoin are often used as a reference. However, CLSI and EUCAST guidelines for nitrofurantoin have key differences that researchers must consider.

Table 4: Key Differences in CLSI and EUCAST Guidelines for Nitrofurantoin

FeatureCLSI (Clinical and Laboratory Standards Institute)EUCAST (European Committee on Antimicrobial Susceptibility Testing)
Availability Requires paid subscription for full documents.Guidelines and rationale documents are freely available online.[8]
Breakpoint Philosophy Historically based on clinical outcome data, population distributions, and pharmacokinetic/pharmacodynamic (PK/PD) data.Primarily driven by wild-type MIC distributions and PK/PD data to set epidemiological cut-off values (ECOFFs) and clinical breakpoints.
Intermediate Category Frequently used to indicate potential efficacy in body sites where the drug concentrates or when a higher dosage can be used.Used less frequently. For nitrofurantoin and E. coli, EUCAST has S and R categories, but no intermediate category.[8]
Nitrofurantoin Breakpoints (E. coli) MIC (mg/L): S ≤32, I = 64, R ≥128Disk Diffusion (mm): S ≥17, I = 15-16, R ≤14MIC (mg/L): S ≤64, R >64Disk Diffusion (mm): S ≥11, R <11

Note: Breakpoints are subject to change and the latest versions of the respective documents should always be consulted.

The differences in breakpoints can lead to discrepancies in reported susceptibility rates. For instance, an E. coli isolate with a nitrofurantoin MIC of 64 mg/L would be classified as "Intermediate" by CLSI but "Susceptible" by EUCAST.[9][10] These differences are critical for clinical interpretation and for the comparison of surveillance data across different geographical regions.

Conclusion and Recommendations

Cross-validation of susceptibility testing methods for this compound reveals both challenges and opportunities. While broth microdilution and agar dilution provide quantitative MIC data, the disk diffusion method offers a simpler, more accessible alternative for routine testing. The strong correlation between this compound and nitrofurantoin susceptibility supports the use of nitrofurantoin as a surrogate for testing purposes, but the lower MICs observed for this compound suggest it may be more potent against some uropathogens.[1]

For research and drug development professionals, the following are recommended:

  • Reference Method: Utilize the broth microdilution or agar dilution method to establish precise MIC values for this compound against a panel of relevant clinical isolates.

  • Routine Testing: The disk diffusion method is a reliable and cost-effective alternative for routine susceptibility testing, provided that a strong correlation with a reference MIC method has been established.

  • Guideline Consistency: When interpreting results, it is crucial to consistently apply a single set of guidelines (either CLSI or EUCAST for nitrofurantoin) and to be aware of the potential for discrepant interpretations between them.

  • Further Research: There is a clear need for the establishment of official, internationally recognized clinical breakpoints for this compound to standardize testing and facilitate its appropriate clinical use. Studies should be expanded to include a wider range of urinary pathogens.

References

A Comparative Analysis of the In Vitro Activity of Furazidine and its Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between a drug and its salt form is critical for optimizing efficacy and clinical application. This guide provides a detailed comparison of the in vitro antimicrobial activities of Furazidine and its potassium salt, supplemented with data from comparative studies against the closely related compound, Nitrofurantoin.

Executive Summary

This compound, a nitrofuran antibiotic, is recognized for its broad-spectrum antibacterial activity. The potassium salt of this compound, often referred to as soluble this compound, is primarily formulated to enhance its bioavailability.[1] While direct, publicly accessible, peer-reviewed studies detailing a head-to-head in vitro comparison of this compound and its potassium salt are limited, a recent review of a Swiss microbiological study indicates that the evaluation of soluble this compound's antimicrobial activity helps to explain the high clinical efficiency of this compound potassium.[2][3] This suggests that the intrinsic antibacterial activity is retained or even favorably presented in the salt form. In the absence of detailed data from this specific study, this guide will present the extensive in vitro data comparing this compound to Nitrofurantoin, another key nitrofuran antibiotic, to provide a robust understanding of this compound's antimicrobial profile.

In Vitro Antimicrobial Activity: A Data-Driven Comparison

The antimicrobial efficacy of this compound has been consistently demonstrated to be potent, often exceeding that of Nitrofurantoin against a range of uropathogens. The minimum inhibitory concentration (MIC), a key measure of in vitro antibacterial activity, is consistently lower for this compound in comparative studies.

A study evaluating common uropathogens revealed that this compound exhibited lower MICs than Nitrofurantoin against both Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) strains of E. coli and methicillin-resistant Staphylococcus aureus (MRSA).[4][5] For Enterobacteriaceae, the MIC range for this compound was 4 to 64 mg/L, compared to 16 to 64 mg/L for Nitrofurantoin.[4][5] The difference was even more pronounced for Gram-positive cocci, with this compound's MIC range at 2 to 4 mg/L, while Nitrofurantoin's was 8 to 64 mg/L.[4][5]

The following tables summarize the comparative in vitro activity of this compound and Nitrofurantoin against various bacterial strains.

Table 1: In Vitro Activity of this compound vs. Nitrofurantoin Against Enterobacteriaceae Strains

Bacterial StrainThis compound MIC (mg/L)Nitrofurantoin MIC (mg/L)
E. coli (Clinical Isolates)8 - 1632
Enterobacteriaceae (General)4 - 6416 - 64

Data sourced from a study by Klesiewicz et al.[4]

Table 2: In Vitro Activity of this compound vs. Nitrofurantoin Against Gram-Positive Cocci

Bacterial StrainThis compound MIC (mg/L)Nitrofurantoin MIC (mg/L)
Gram-Positive Cocci (General)2 - 48 - 64
S. aureus BAA 976416
S. aureus ATCC 25923464
S. epidermidis ATCC 12228232
E. faecalis ATCC 29212432

Data sourced from a study by Klesiewicz et al.[4]

Table 3: In Vitro Activity of this compound vs. Nitrofurantoin Against Anaerobic Bacteria

Bacterial StrainThis compound MIC (mg/L)Nitrofurantoin MIC (mg/L)
B. fragilis ATCC 252850.54
P. loescheii ATCC 159300.54

Data sourced from a study by Klesiewicz et al.[4]

Mechanism of Action: The Nitrofuran Pathway

The antibacterial effect of this compound, like other nitrofurans, is a result of its multi-targeted mechanism of action. This complexity is a key reason for the low incidence of bacterial resistance. The process begins with the reduction of the nitro group on the furan ring by bacterial nitroreductases, leading to the formation of highly reactive electrophilic intermediates. These intermediates then indiscriminately damage bacterial DNA, ribosomes, and other macromolecules, ultimately leading to cell death.

G cluster_bacterium Bacterial Cell This compound This compound (Prodrug) Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Enters cell & is reduced by Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates Generates DNA Bacterial DNA Intermediates->DNA Ribosomes Bacterial Ribosomes Intermediates->Ribosomes Macromolecules Other Cellular Macromolecules Intermediates->Macromolecules Damage1 DNA Damage & Inhibition of Replication DNA->Damage1 Damage2 Ribosomal Disruption & Inhibition of Protein Synthesis Ribosomes->Damage2 Damage3 Macromolecular Damage Macromolecules->Damage3 Death Bacterial Cell Death Damage1->Death Damage2->Death Damage3->Death G cluster_workflow MIC Determination Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in Microtiter Plate prep_plate->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read Results & Determine MIC incubate->read_results end End read_results->end

References

Safety Operating Guide

Standard Operating Procedure: Furazidine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Furazidine, a nitrofuran anti-infective agent. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The disposal of laboratory chemicals is governed by overlapping regulations, and this guide is intended to supplement, not replace, institutional, local, state, and federal guidelines.

Hazard Identification and Risk Assessment

Before handling this compound for disposal, it is essential to be aware of its associated hazards. This compound is classified with several hazard statements that necessitate careful handling.[1][2][3]

Table 1: this compound Hazard Summary

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [1][3]
Skin Corrosion/Irritation H315 Causes skin irritation [1][3]
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation [2][3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2] |

Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, protective gloves, and a lab coat.[2][3] All handling of this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[3][4]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] A key provision for healthcare and laboratory facilities is the EPA's Subpart P rule, which explicitly bans the sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals .[6][7]

It is the responsibility of the waste generator to determine if their waste is hazardous. While this compound is not explicitly listed as a P- or U-listed hazardous waste by RCRA, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). Consult your institution's Environmental Health and Safety (EHS) department for a definitive classification.

Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.

FurazidineDisposal start Identify this compound Waste (Expired chemical, contaminated labware, spill cleanup material) is_hazardous Is waste classified as RCRA Hazardous by your institution/state? start->is_hazardous non_haz_waste Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->non_haz_waste No   haz_waste Segregate as RCRA Hazardous Pharmaceutical Waste is_hazardous->haz_waste  Yes non_haz_container Place in designated BLUE or WHITE Pharmaceutical Waste Container non_haz_waste->non_haz_container haz_container Place in designated BLACK RCRA Hazardous Waste Container haz_waste->haz_container disposal_vendor Waste collected by approved hazardous waste vendor for incineration non_haz_container->disposal_vendor haz_container->disposal_vendor

Caption: this compound Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocols

  • Consult EHS: Confirm the waste classification (hazardous vs. non-hazardous) with your institution's EHS department.

  • Container Labeling: Obtain the correct waste container as determined by the workflow above (e.g., black for hazardous, blue/white for non-hazardous). Ensure the container is clearly labeled with "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste" and lists the chemical name "this compound."

  • Packaging: Place the original container of this compound into the designated waste container. If the original container is damaged, carefully transfer the powder in a fume hood into a new, sealed, and compatible container before placing it in the final waste drum.

  • Storage: Store the waste container in a designated satellite accumulation area. Keep the container closed except when adding waste.

  • Pickup: Arrange for pickup through your institution's EHS-approved waste management vendor. Hazardous pharmaceutical waste is typically disposed of via incineration.[6]

This procedure applies to items such as gloves, weigh boats, pipette tips, and paper towels contaminated with small amounts of this compound.

  • Segregation: Do not mix this waste with regular trash or biohazardous waste.

  • Packaging: Place all contaminated solid waste into a suitable, clearly labeled container. This is often a designated bag or bin for "Trace Chemical Waste" or as directed by your EHS office.

  • Disposal:

    • If the waste is deemed RCRA Hazardous , it must be placed in the black hazardous waste container.

    • If the waste is Non-Hazardous , it should be placed in the appropriate non-hazardous pharmaceutical waste stream.

  • Ensure Safety: Evacuate the immediate area if the spill is large or dust is airborne. Ensure proper ventilation. Wear required PPE: safety glasses, gloves, lab coat, and if necessary, respiratory protection.[3]

  • Containment: Cover the spill with an absorbent material suitable for chemical powders. Avoid creating dust.[3][4]

  • Collection: Carefully sweep or scoop the absorbed material and spilled powder into a suitable, sealable container.[3]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as contaminated debris.[3]

  • Disposal: Label the container with the contents ("this compound Spill Debris") and manage it as hazardous waste in the black RCRA container, pending EHS guidance.

Under no circumstances should this compound or its contaminated waste be disposed of in regular trash or flushed down the drain. [6][7] Improper disposal can lead to environmental contamination and significant regulatory violations.[5] Always consult your local regulations and institutional safety protocols before proceeding.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Furazidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Furazidine, a nitrofuran antibiotic. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment:

PPE Category Specific Requirements Reasoning
Hand Protection Wear two pairs of powder-free nitrile gloves.[4][5] The outer glove should be removed and disposed of in the designated waste container after handling.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, and a powder-free option minimizes the risk of aerosolizing the compound.[4]
Eye Protection Use safety goggles or a face shield.[2][4] Standard eyeglasses do not offer adequate protection.[4]Protects against splashes and dust particles that can cause serious eye irritation.[1][2]
Body Protection Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Prevents contamination of personal clothing and skin.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]Minimizes the risk of inhaling this compound dust or aerosols, which can cause respiratory irritation.[2][3]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.

Step-by-Step Handling Procedures:

  • Receiving: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (gloves and eye protection) when handling the package.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated, and locked area.[2] Recommended storage temperatures vary, so consult the supplier's instructions. Options include 2-8°C (refrigerator) or -20°C for long-term stability.[7][8] It should be kept away from direct sunlight and sources of ignition.[2]

  • Preparation and Handling:

    • All handling of this compound powder should be performed in a designated area, such as a chemical fume hood, to avoid dust and aerosol formation.[1][2]

    • Before handling, ensure all necessary PPE is donned correctly.

    • Avoid eating, drinking, or smoking in the handling area.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Disposal:

    • Unused or waste this compound should be disposed of in accordance with local regulations.[2]

    • Do not dispose of down the drain.[6]

    • For small quantities, mix the compound with an inert, non-combustible absorbent material (e.g., cat litter, sand) in a sealed container.[9]

    • Contaminated materials, such as gloves and gowns, should be placed in a sealed bag and disposed of as hazardous waste.[4]

Furazidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Container Store Store in Cool, Well-Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh this compound Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Surface Experiment->Decontaminate Dispose_Waste Dispose of Solid & Liquid Waste Decontaminate->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE

Emergency Procedures

In the event of an emergency, a clear and concise response plan is critical to mitigate harm.

Emergency Response Protocols:

Emergency Situation Immediate Actions
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes.[2] Immediately wash the affected area with plenty of soap and water.[1][2] Seek medical attention.[2]
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen or artificial respiration.[1][2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Seek immediate medical attention.[2]
Spill Evacuate personnel from the area.[1] Wear full PPE, including respiratory protection.[1] Prevent further leakage or spillage if safe to do so.[2] Absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a suitable, closed container for disposal.[2] Decontaminate the spill area and equipment with alcohol.[2]
Fire Use a water spray, dry chemical, foam, or carbon dioxide extinguisher.[1][2] Wear self-contained breathing apparatus and full protective clothing.[1][2]

Emergency_Response_Plan cluster_exposure Personnel Exposure cluster_spill Spill or Release cluster_response Response Actions Emergency Emergency Event Eye_Contact Eye Contact Emergency->Eye_Contact Skin_Contact Skin Contact Emergency->Skin_Contact Inhalation Inhalation Emergency->Inhalation Ingestion Ingestion Emergency->Ingestion Spill Spill Emergency->Spill Fire Fire Emergency->Fire Flush_Eyes Flush Eyes (15 min) Eye_Contact->Flush_Eyes Wash_Skin Wash Skin Skin_Contact->Wash_Skin Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Evacuate Evacuate Area Spill->Evacuate Extinguish Use Extinguisher Fire->Extinguish Seek_Medical Seek Medical Attention Flush_Eyes->Seek_Medical Wash_Skin->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical Evacuate->Seek_Medical Extinguish->Seek_Medical

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.